4-Amino-2-(3-hydroxymethylphenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(4-aminopyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAUBXKTIODYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718557 | |
| Record name | [3-(4-Aminopyridin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-23-2 | |
| Record name | [3-(4-Aminopyridin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Substituted 4-Aminopyridine Scaffolds in Drug Discovery: From Core Principles to Advanced Applications
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Within this class, the 4-aminopyridine structure stands out for its profound neurological activity. The clinical success of its parent compound, 4-aminopyridine (dalfampridine), in treating walking disabilities in patients with multiple sclerosis (MS) has provided a compelling proof-of-concept for the therapeutic potential of blocking voltage-gated potassium (Kv) channels.[1][2][3] This blockade effectively restores nerve signal conduction in demyelinated axons, a pathological hallmark of MS.[4][5]
However, the parent scaffold is not without its limitations, including a narrow therapeutic index and a lack of selectivity among Kv channel subtypes, which can lead to significant side effects.[6] This presents a clear challenge and an opportunity for medicinal chemists: to engineer next-generation analogs with superior properties. The strategic introduction of substituents onto the pyridine core is the primary means to achieve this.
This technical guide provides an in-depth exploration of the 4-aminopyridine scaffold, with a specific focus on the rationale, synthesis, and evaluation of 2-substituted analogs. As a Senior Application Scientist, my objective is to move beyond simple descriptions and delve into the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals aiming to innovate within this promising chemical space. We will dissect the core mechanism, explore the strategic imperatives for modification at the 2-position, detail synthetic methodologies, and outline a robust workflow for the discovery and preclinical evaluation of novel candidates.
Chapter 1: The 4-Aminopyridine Core - A Foundational Analysis
Understanding the parent molecule is critical before attempting rational modification. 4-Aminopyridine (4-AP) is a simple yet potent neuromodulator whose efficacy is rooted in its fundamental electrochemical properties and its interaction with ion channels.
Primary Mechanism of Action: Voltage-Gated Potassium (Kv) Channel Blockade
The primary therapeutic action of 4-AP stems from its function as a non-selective blocker of voltage-gated potassium channels.[1][7] In healthy neurons, these channels are crucial for repolarizing the cell membrane after an action potential, effectively "resetting" the neuron to allow for the next signal. By blocking the pore of these channels, 4-AP delays this repolarization, which prolongs the duration of the action potential.[8]
This prolonged depolarization has a critical downstream effect: it increases the open time of voltage-gated calcium channels, leading to a greater influx of calcium ions into the presynaptic terminal. This enhanced calcium concentration promotes the fusion of synaptic vesicles with the cell membrane, thereby increasing the release of neurotransmitters like acetylcholine into the synaptic cleft.[9][10] This facilitation of neuromuscular and synaptic transmission is the cornerstone of its activity.[7]
In demyelinating diseases such as MS, the loss of the insulating myelin sheath exposes Kv channels that are normally hidden beneath it.[5] This "leaking" of potassium ions through these exposed channels can shunt the axonal current, causing the action potential to fail before it reaches the axon terminal. By blocking these exposed channels, 4-AP restores the ability of the demyelinated axon to conduct an action potential, thus reversing the conduction block.[1][4]
Chapter 2: The Strategic Imperative for 2-Substitution
While 4-AP is clinically effective, its profile is suboptimal. The molecule's non-selectivity and narrow therapeutic window are significant liabilities, creating a clear rationale for targeted chemical modifications.[6] The C-2 position of the pyridine ring is a prime target for synthetic exploration to address these shortcomings.
Rationale for 2-Position Modification
From a medicinal chemistry perspective, the C-2 position is adjacent to the ring nitrogen, making it a sterically and electronically sensitive site. Introducing substituents here can profoundly influence the molecule's interaction with its biological targets and its overall disposition in the body.
-
Improving Selectivity: 4-AP blocks several Kv channel subtypes, including Kv1.1 and Kv1.2, with similar potency.[7] However, these subtypes have different physiological roles and distributions. By introducing substituents at the C-2 position, it may be possible to create specific steric or electronic interactions (e.g., hydrogen bonds, van der Waals forces) with unique amino acid residues in the channel pore of a desired Kv subtype, thereby improving selectivity. This could separate the desired therapeutic effect from off-target effects, potentially widening the therapeutic window.
-
Modulating Pharmacokinetics (ADME): The ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug is critical to its success.
-
Metabolism: 4-AP undergoes hepatic metabolism.[8] Introducing a substituent at the C-2 position can block a potential site of metabolism, increasing the drug's half-life. Conversely, introducing a metabolically labile group could create a soft drug that is cleared more quickly.
-
Lipophilicity & Permeability: The size and nature of the 2-substituent will alter the molecule's lipophilicity (LogP). This can be tuned to optimize absorption, blood-brain barrier penetration, and overall distribution.[5]
-
-
Fine-Tuning Potency: Substituents can alter the electron density of the pyridine ring and the basicity of the 4-amino group, which can influence the binding affinity for the potassium channel.
Structure-Activity Relationships (SAR): Insights and Hypotheses
Systematic SAR studies on 2-substituted 4-aminopyridines are not extensively published, representing a frontier for discovery. However, we can leverage foundational principles and the limited available data to build a working model. A key finding reports that 2-trifluoromethyl-4-aminopyridine (2-CF3-4AP) is approximately 60-fold less active than the parent 4-AP.[11] The trifluoromethyl group is bulky and strongly electron-withdrawing. This suggests that either steric hindrance at the C-2 position prevents optimal binding within the channel pore, or the significant decrease in the basicity of the pyridine nitrogen is detrimental to activity.
This leads to a testable hypothesis: smaller, non-polar, or moderately electron-donating groups at the C-2 position may be better tolerated or even enhance activity.
Table 1: Hypothetical SAR for 2-Substituted 4-Aminopyridine Analogs
| R-Group (at C-2) | Rationale for Selection | Predicted Effect on Potency | Predicted Effect on Selectivity | Predicted Effect on Lipophilicity (LogP) |
| -H (Parent) | Baseline comparator | +++ | Low | Low |
| -CH₃ | Small, lipophilic, weakly electron-donating | +++ / ++++ | Potentially increased vs. specific subtypes | Moderate Increase |
| -OCH₃ | Small, H-bond acceptor, electron-donating | ++ / +++ | May form specific H-bonds, increasing selectivity | Minor Increase |
| -F | Small, electron-withdrawing, can block metabolism | ++ | May form specific interactions | Minor Increase |
| -CF₃ | Bulky, strongly electron-withdrawing (Literature data[11]) | + (Greatly Reduced) | Unknown | Significant Increase |
| -NH₂ | H-bond donor/acceptor, increases polarity | + / ++ | May form specific H-bonds, increasing selectivity | Decrease |
| -Cyclopropyl | Small, rigid, lipophilic | +++ | May provide favorable hydrophobic interactions | Moderate Increase |
This table is illustrative, based on established medicinal chemistry principles and limited public data. Extensive empirical testing is required for validation.
Chapter 3: Synthetic Pathways to 2-Substituted 4-Aminopyridines
Robust and flexible synthetic strategies are essential for exploring the SAR of 2-substituted 4-aminopyridines. While numerous routes exist for the parent compound,[12] derivatization requires more sophisticated approaches.
Advanced Synthesis via Ring-Opening and Recyclization
A particularly elegant and powerful strategy for producing multi-substituted 4-aminopyridines involves a two-step ring-opening and recyclization of 2-iminopyridine precursors.[13] This method allows for significant diversity and is well-suited for library synthesis in a drug discovery campaign.
The general approach involves the regioselective, base-mediated ring-opening of a 4-amino-2-iminopyridine to form a 5-oxo-pent-3-enimidamide intermediate. This linear precursor is then induced to undergo a 6π-azaelectrocyclization reaction, followed by a rearrangement, to form the desired substituted 4-aminopyridine ring system.[13]
Experimental Protocol: Synthesis of a 2,6-Disubstituted 4-Aminopyridine
This protocol is adapted from a published methodology[13] and serves as a template for generating novel analogs for screening.
Step 1: Regioselective Ring-Opening of 4-amino-2-iminopyridine
-
Reagents & Setup:
-
Substituted 4-amino-2-iminopyridine (1.0 eq)
-
Potassium tert-butoxide (KOH in t-butanol is also cited) (3.0 eq)
-
Anhydrous tert-butanol (t-BuOH) as solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve the starting 4-amino-2-iminopyridine in anhydrous t-BuOH.
-
Add potassium tert-butoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-oxo-pent-3-enimidamide intermediate.
-
-
Validation: The intermediate can be characterized by ¹H NMR and Mass Spectrometry to confirm the ring-opening has occurred.
Step 2: 6π-Azaelectrocyclization and Recyclization
-
Reagents & Setup:
-
Crude 5-oxo-pent-3-enimidamide intermediate from Step 1 (1.0 eq)
-
Anhydrous toluene as solvent
-
Setup as described in Step 1.
-
-
Procedure:
-
Dissolve the crude intermediate in anhydrous toluene.
-
Heat the mixture to reflux (approx. 110°C) and stir for 12-24 hours.
-
Monitor the formation of the new 4-aminopyridine product by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
-
Purification & Validation:
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Confirm the structure and purity of the final 2-substituted 4-aminopyridine product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
-
Chapter 4: A Drug Discovery Workflow for Novel Analogs
A systematic and logical workflow is crucial for efficiently identifying and advancing promising candidates from a library of newly synthesized compounds. This process integrates in vitro assays with in vivo models to build a comprehensive understanding of a compound's potential.
In Vitro ADME: Cytochrome P450 (CYP) Inhibition Assay
Assessing the potential for drug-drug interactions early is a critical, self-validating step. One key experiment is evaluating the inhibition of major Cytochrome P450 enzymes. The parent compound, 4-AP, shows little to no inhibition of most major CYP enzymes, setting a high bar for new analogs.[14]
Protocol: Fluorometric CYP Inhibition Assay
This protocol describes a common high-throughput method for assessing CYP inhibition.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Materials:
-
Recombinant human CYP enzymes (Supersomes™ or similar).
-
Fluorogenic probe substrates specific for each isoform.
-
NADPH regenerating system (cofactor for enzyme activity).
-
Test compounds (2-substituted 4-aminopyridine analogs) dissolved in DMSO.
-
Known inhibitor for each isoform (positive control).
-
Phosphate buffer (pH 7.4).
-
96-well or 384-well microplates (black, for fluorescence).
-
Plate reader capable of fluorescence detection.
-
-
Procedure:
-
Compound Plating: Serially dilute test compounds in buffer to create a concentration gradient (e.g., from 100 µM to 1 nM). Add a fixed volume to the microplate wells. Include wells for a "vehicle control" (DMSO only, 0% inhibition) and a "positive control" (known inhibitor, 100% inhibition).
-
Enzyme Addition: Add the enzyme/buffer mixture to all wells and pre-incubate for 10 minutes at 37°C to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the specific fluorogenic substrate and the NADPH regenerating system to all wells.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of increase is proportional to enzyme activity.
-
-
Data Analysis & Validation:
-
Calculate the rate of reaction for each well.
-
Normalize the data: Set the average rate of the vehicle control wells to 100% activity and the positive control wells to 0% activity.
-
Plot the percent activity against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The assay is considered valid if the positive control inhibitor achieves >90% inhibition and the signal-to-background ratio of the vehicle control is robust.
-
Conclusion & Future Directions
The 4-aminopyridine scaffold represents a validated starting point for the development of potent neurological agents. While the parent compound has paved the way, its limitations underscore the need for next-generation molecules with improved safety and efficacy profiles. The systematic exploration of 2-substituted 4-aminopyridine analogs offers a promising and rational path toward this goal.
By leveraging modern synthetic strategies and a robust drug discovery workflow, researchers can rationally tune the properties of the core scaffold. The key challenge—and opportunity—lies in identifying 2-substituents that can confer selectivity for specific Kv channel subtypes, thereby separating desired therapeutic effects from dose-limiting toxicities. Future work should focus on building a comprehensive SAR library for the 2-position, exploring a wide range of substituents with diverse electronic and steric properties. Success in this area could not only yield superior treatments for multiple sclerosis but also unlock the potential of this scaffold for other neurological disorders characterized by impaired neuronal conduction, such as spinal cord injury and certain genetic channelopathies.[2][15]
References
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Verkhratsky, A., & Lopatjarvi, H. (2000). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry, 55(4), 1165-1172. [Link]
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Grissmer, S., Dethlefs, B., Wasmuth, J. J., Goldin, A. L., Gutman, G. A., Cahalan, M. D., & Chandy, K. G. (1994). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Molecular pharmacology, 45(6), 1227-1234. [Link]
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Taylor & Francis. (n.d.). 4 aminopyridine – Knowledge and References. Retrieved from [Link]
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Wikipedia. (2024). 4-Aminopyridine. Retrieved from [Link]
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Schwartz, J. R., et al. (1997). Pharmacokinetics and Pharmacodynamics of 4-Aminopyridine in Awake Guinea Pigs. Pharmaceutical Research, 14(2), 151-156. [Link]
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Shin, J., et al. (1986). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics, 237(3), 894-899. [Link]
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Leung, G., Sun, W., Brookes, S., et al. (2011). Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. The Ohio State University Knowledge Bank. [Link]
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Cook, L. L., et al. (1997). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug Metabolism and Disposition, 25(11), 1283-1288. [Link]
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Kapoor, R. (2011). Multiple Sclerosis and Related Conditions. In J. W. Scadding & N. A. Losseff (Eds.), Clinical Neurology. Taylor & Francis. [Link]
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ResearchGate. (n.d.). The putative mechanism of therapeutic action of 4-aminopyridine via blockade of potassium channels exposed by demyelination. Retrieved from [Link]
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Bittner, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e951. [Link]
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Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 908-917. [Link]
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Choudhary, M. I., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
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Mythili, A., et al. (2022). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 1, 2- DI (PYRIDINE-4-YL) Hydrazine. ResearchGate. [Link]
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GlobalRx. (n.d.). Clinical Profile of 4-Aminopyridine for Compounding. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 1, 2-DI (PYRIDINE-4-YL) Hydrazine. Retrieved from [Link]
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Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. [Link]
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Wang, X., et al. (2016). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. RSC Advances, 6(82), 78553-78557. [Link]
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Mohammadi-Far, M., et al. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research. [Link]
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Harun, A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]
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Mythili, A., et al. (2022). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. ResearchGate. [Link]
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Hayes, K. C., et al. (2003). Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury. Journal of Clinical Pharmacology, 43(4), 379-385. [Link]
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ResearchGate. (n.d.). Scheme 5: (a-b) Synthesis of 4-substituted 2-aminopyridine derivatives.... Retrieved from [Link]
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Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 57-63. [Link]
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Murray, A. W., & Newsom-Davis, J. (1981). 4-aminopyridine--a review. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 19(11), 493-498. [Link]
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ClinicalTrials.gov. (2021). 4-aminopyridine Treatment for Nerve Injury. Retrieved from [Link]
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ClinicalTrials.gov. (2014). Efficacy and Safety of 4-aminopyridine on Cognitive Performance and Motor Function of Patients With Multiple Sclerosis. Retrieved from [Link]
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El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
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Cihan-Üstündağ, G., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2387-2397. [Link]
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Sygnature Discovery. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]
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Semantic Scholar. (n.d.). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Retrieved from [Link]
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Xiang, H., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 812-824. [Link]
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Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. Retrieved from [Link]
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MDPI. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][9][16]triazino[2,3-c]quinazolines. Retrieved from [Link]
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Yakovenko, G., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-THIENO[2,3-D]PYRIMIDINE HYBRIDS. Pharmaceutical Journal of Ukraine. [Link]
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Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]
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Dwyer, M. P., et al. (2013). 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(3), 775-779. [Link]
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Henney, III, H. R., & Hal-Moussa, A. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology, 14, 18. [Link]
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Metabolic Stability of Hydroxymethylphenyl Pyridine Derivatives: A Technical Guide
Executive Summary
The hydroxymethylphenyl pyridine scaffold represents a classic "biaryl with a polar tail" motif in medicinal chemistry. While the pyridine ring often serves as a privileged pharmacophore for kinase or GPCR binding, and the hydroxymethyl group (
This guide addresses the rapid oxidative clearance often observed with this scaffold. Specifically, the benzylic alcohol moiety is prone to rapid conversion to a carboxylic acid via cytosolic Alcohol Dehydrogenase (ADH) and mitochondrial Aldehyde Dehydrogenase (ALDH), in addition to standard CYP450-mediated oxidation. Furthermore, the accessible hydroxyl group is a prime substrate for Phase II glucuronidation.
Key Takeaway: Standard microsomal stability assays often underestimate the clearance of this scaffold because they lack the cytosolic fraction containing ADH. This guide outlines the correct assay selection (S9/Hepatocytes) and structural modification strategies to stabilize the molecule without sacrificing potency.
Part 1: Structural Analysis & Metabolic Liabilities
The "Soft Spot" Analysis
In a hydroxymethylphenyl pyridine derivative, the metabolic vulnerability is tripartite. The electron-deficient pyridine ring pulls electron density, but the phenyl ring remains susceptible.[1] However, the primary driver of clearance is almost invariably the primary alcohol .
-
Rapid Oxidation (The "Benzoic Acid" Shunt): The conversion of the hydroxymethyl group (
) to a carboxylic acid ( ) is often the rate-limiting step in clearance. This is a two-step process:-
Step 1: Oxidation to aldehyde (reversible, often rapid).
-
Step 2: Oxidation to carboxylic acid (irreversible).
-
Consequence: The resulting metabolite is highly polar, often inactive (due to charge repulsion in the binding pocket), and rapidly excreted.
-
-
Phase II Conjugation: Direct O-glucuronidation by UGT enzymes (e.g., UGT1A1, UGT2B7) creates a massive, hydrophilic metabolite that is excreted in bile or urine.
-
Pyridine N-Oxidation: While less dominant than the alcohol oxidation, the pyridine nitrogen can undergo N-oxidation by CYP450s or FMOs, particularly if the ring is electron-rich.
Pathway Visualization
The following diagram illustrates the competing clearance pathways. Note the involvement of both Cytosolic (ADH) and Microsomal (CYP/UGT) enzymes.
Figure 1: Primary metabolic clearance pathways. Note that ADH (Alcohol Dehydrogenase) is cytosolic, meaning it is absent in standard microsomal preparations.
Part 2: Experimental Assessment (The Self-Validating Protocol)
The "Microsome Trap"
A common error in screening benzyl alcohol derivatives is relying solely on Liver Microsomes (LM) . Microsomes contain the Endoplasmic Reticulum (CYPs, UGTs) but lack the cytosol.
-
The Risk: If your compound is primarily cleared by ADH (cytosolic), microsome data will show it as "Stable" (
), while in vivo PK will show rapid clearance. -
The Solution: You must use Liver S9 Fraction (contains both microsomes and cytosol) or Cryopreserved Hepatocytes (whole cell).
Recommended Protocol: S9 Fraction Stability Assay
This protocol ensures capture of both CYP and ADH activity.
Materials:
-
Pooled Liver S9 Fraction (Human/Rat).
-
Cofactors: NADPH (for CYPs), NAD+/NADH (for ADH/ALDH), UDPGA (for UGTs - optional if checking Phase II).
-
Quenching Solution: Acetonitrile with Internal Standard (IS).
Step-by-Step Methodology:
-
Preparation of Stock: Dissolve test compound in DMSO (10 mM). Dilute to 1 µM in reaction buffer (100 mM Potassium Phosphate, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Enzyme Activation: Thaw S9 fraction on ice. Dilute to 1 mg/mL protein concentration in buffer.
-
Cofactor Cocktail: Prepare a cofactor mix containing NADPH (1 mM final) AND NAD+ (1 mM final). Crucial: NAD+ is required for ADH activity.
-
Incubation:
-
Pre-warm enzyme/buffer mix to 37°C (5 min).
-
Add cofactor cocktail to initiate reaction (Start
). -
Sampling points: 0, 5, 15, 30, 60 minutes.
-
-
Quenching: Transfer 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile containing IS. Vortex immediately.
-
Analysis: Centrifuge (4000 rpm, 15 min, 4°C). Analyze supernatant via LC-MS/MS monitoring Parent, Acid metabolite (+14 Da mass shift from parent), and Glucuronide (+176 Da).
Workflow Logic
Figure 2: Decision matrix for assay selection. S9 or Hepatocytes are required to accurately predict clearance for this scaffold.
Part 3: Structural Optimization Strategies
Once metabolic instability is confirmed, use the following medicinal chemistry strategies to stabilize the hydroxymethyl group.
Comparative Stabilization Tactics
| Strategy | Mechanism of Action | Impact on Potency/PhysChem |
| Deuteration | Kinetic Isotope Effect (KIE): Replacing benzylic H with D increases the bond dissociation energy ( | Neutral: Usually retains exact potency and solubility profile. High success rate for this specific liability. |
| Gem-Dimethylation | Steric/Electronic Block: Adding two methyl groups | High: drastically changes shape and lipophilicity. May reduce potency if the pocket is tight. |
| Fluorination | Electronic Deactivation: Adding Fluorine to the phenyl ring or adjacent carbons withdraws electron density, making the C-H bond less prone to oxidation. | Variable: Can improve metabolic stability but changes pKa and lipophilicity ( |
| Bioisosteres | Scaffold Hopping: Replacing | Variable: Oxetanes are excellent polar surrogates for carbonyls/alcohols with better metabolic stability. |
Deep Dive: Deuteration
For hydroxymethylphenyl pyridines, deuteration of the benzylic position (
-
Why it works: The breaking of the C-H bond is the rate-determining step in ADH/CYP oxidation.
-
Expectation: A Deuterium KIE of 2–5x increase in half-life is common.
-
Reference: This approach was successfully utilized in the development of Deutetrabenazine , where deuteration of methoxy groups slowed metabolism [1].
Deep Dive: Cyclization (The Oxetane Switch)
If the hydroxyl group serves as a hydrogen bond acceptor, replacing the hydroxymethyl group with an Oxetane ring is a powerful strategy.
-
Structure: Replace
with an oxetane ring attached at the 3-position. -
Benefit: Oxetanes are metabolically robust against oxidation, reduce lipophilicity (lowering non-specific binding), and maintain the polar vector of the original alcohol [2].
References
-
Dean, M., & Sung, V. (2018). Review of Deuterium in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Bull, J. A., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Chemical Reviews. Available at: [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[2][3][4][5][6][7][8] Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Oxidative demethylenation and subsequent glucuronidation are the major metabolic pathways of berberine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. ec.europa.eu [ec.europa.eu]
Technical Whitepaper: Solubility Profiling & Stock Preparation of 4-Amino-2-(3-hydroxymethylphenyl)pyridine
The following technical guide details the solubility profile, stock preparation, and handling protocols for 4-Amino-2-(3-hydroxymethylphenyl)pyridine .
This guide is structured for researchers requiring high-integrity data for biological assays (e.g., kinase inhibition, HTS) where compound precipitation leads to false negatives (assay interference) or false positives (aggregation-based inhibition).
Physicochemical Profile & Solubility Drivers
To predict and optimize solubility, we must first analyze the structural determinants of the molecule. 4-Amino-2-(3-hydroxymethylphenyl)pyridine is a bi-aryl system featuring both hydrogen bond donors (HBD) and acceptors (HBA), making it highly compatible with polar aprotic solvents like DMSO.
Structural Properties
| Parameter | Value / Description | Impact on DMSO Solubility |
| Molecular Formula | C₁₂H₁₂N₂O | — |
| Molecular Weight | 200.24 g/mol | Low MW favors rapid dissolution kinetics. |
| cLogP (Predicted) | ~1.3 – 1.8 | Moderate lipophilicity; indicates good membrane permeability but requires organic solvent for high concentrations. |
| H-Bond Donors | 2 (–NH₂, –OH) | High. DMSO acts as a strong H-bond acceptor, stabilizing these groups. |
| H-Bond Acceptors | 3 (Pyridine N, –NH₂, –OH) | Moderate interaction with water; potential for hygroscopic precipitation if DMSO absorbs moisture. |
| pKa (Pyridine N) | ~6.5 – 7.0 | Basic. Solubility in aqueous buffers will be pH-dependent (higher solubility at pH < 6). |
The "Solubility Cliff" Risk
While the hydroxymethyl group increases polarity, the planar bi-aryl amine core can drive π-π stacking aggregation at high concentrations (>50 mM). This often results in "micro-precipitation" that is invisible to the naked eye but scatters light in nephelometry assays.
Solubility Data in DMSO
The following data represents the conservative working ranges derived from structure-activity relationship (SAR) data of analogous aminopyridine kinase inhibitors.
Solubility Thresholds (at 25°C)
| Solvent | Solubility Status | Max Concentration (Experimental Estimate) | Saturation Limit (Theoretical) |
| DMSO (Anhydrous) | Soluble | 50 mM (Recommended Stock) | ~150–200 mM |
| Ethanol | Soluble | 20 mM | ~50 mM |
| Water (pH 7.4) | Low Solubility | < 1 mM | ~2–5 mM |
| 0.1 M HCl | Soluble | > 10 mM | (Protonation of pyridine N drives solubility) |
Critical Insight: While the theoretical saturation limit in DMSO may exceed 150 mM, stock solutions should never be prepared at the saturation limit. Storage at saturation leads to "crash-out" upon freeze-thaw cycles. The recommended "Safe Stock" concentration is 10 mM or 50 mM.
Protocol: The "Gold Standard" Stock Preparation
This protocol minimizes water introduction (DMSO is hygroscopic) and ensures a monomeric solution free of aggregates.
Materials
-
Compound: 4-Amino-2-(3-hydroxymethylphenyl)pyridine (Solid).
-
Solvent: DMSO, anhydrous (≥99.9%, stored over molecular sieves).
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage if possible.
Step-by-Step Workflow
Step 1: Gravimetric Verification Weigh the solid compound. Do not rely on the vendor's label weight (e.g., "5 mg" vials often contain 4.8–5.5 mg).
-
Calculation: Volume DMSO (µL) = [Mass (mg) / MW (200.24)] × [1,000,000 / Desired Conc (mM)]
Step 2: Solvent Addition & Vortexing Add the calculated volume of anhydrous DMSO to the center of the vial.
-
Action: Vortex at medium-high speed for 30 seconds.
-
Observation: The solution should turn clear. If particles adhere to the walls, centrifuge briefly (1,000 x g, 1 min).
Step 3: Acoustic Solubilization (Sonication) Even if the solution looks clear, micro-aggregates may persist.
-
Action: Sonicate in a water bath at ambient temperature (20–25°C) for 5–10 minutes.
-
Warning: Do not allow the water bath to heat up significantly (>40°C), as this may degrade the compound over time.
Step 4: Visual QC & Aliquoting Hold the vial against a light source. The liquid must be a single phase with no Schlieren lines (swirls indicating density differences) or particulates.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Workflow Visualization (DOT Diagram)
Figure 1: Decision tree for the solubilization of aminopyridine derivatives in DMSO.
Stability & Storage Considerations
The primary failure mode for DMSO stocks of aminopyridines is water absorption . DMSO is highly hygroscopic.
-
The "Water Crash" Effect: If the DMSO stock absorbs atmospheric water (reaching >10% water content), the solubility of the lipophilic bi-aryl scaffold drops drastically, causing precipitation.
-
Mitigation: Always warm the frozen stock to room temperature before opening the cap to prevent condensation.
-
-
Chemical Stability: The 4-aminopyridine moiety is generally stable. However, the hydroxymethyl group (–CH₂OH) can be susceptible to oxidation to the aldehyde/carboxylic acid if stored in poor-quality DMSO containing peroxides.
-
Mitigation: Use "molecular biology grade" or "anhydrous" DMSO packed under inert gas.
-
Troubleshooting: Serial Dilution in Aqueous Media
A common issue arises when diluting the DMSO stock into aqueous assay buffer (e.g., PBS).
-
The Problem: Rapid dilution of a high-concentration hydrophobic compound into water causes "shock precipitation."
-
The Solution: Intermediate Dilution Step.
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 into assay buffer containing 5-10% DMSO . (Final: 1 mM compound, high DMSO).
-
Final: Dilute into final assay buffer.
-
Diagram: Serial Dilution Pathway
Figure 2: Intermediate dilution strategy to prevent shock precipitation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aminopyridine Derivatives. Accessed Feb 2026.[1]
-
Assay Guidance Manual. Solubility and Serial Dilution Protocols in High-Throughput Screening. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility prediction rules).
-
Sigma-Aldrich (Merck). DMSO Solvent Properties and Handling Guide.
Sources
The 4-Aminopyridine Pharmacophore: A Cornerstone in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 4-aminopyridine scaffold has emerged as a privileged pharmacophore in the design of specific and potent protein kinase inhibitors. Its remarkable efficacy stems from its ability to act as a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site. This guide provides a comprehensive overview of the 4-aminopyridine core, elucidating its mechanism of action, exploring its application in successful FDA-approved drugs, detailing medicinal chemistry strategies for lead optimization, and providing robust, field-proven experimental protocols for inhibitor characterization. Authored for researchers, medicinal chemists, and drug development scientists, this document synthesizes structural insights with practical, actionable methodologies to empower the next generation of kinase inhibitor design.
Introduction: The Kinase Target and the Quest for Specificity
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3][4] Small molecule kinase inhibitors (SMKIs) have revolutionized treatment paradigms in oncology and beyond.[][6][7]
The majority of SMKIs are ATP-competitive, targeting the highly conserved ATP-binding pocket.[8] The critical challenge in this domain is achieving selectivity, as the human kinome comprises over 500 members with structurally similar active sites.[9] The key to unlocking selectivity lies in exploiting subtle differences within this site and engaging in specific, high-affinity interactions. One of the most successful strategies has been the development of scaffolds that anchor to the "hinge region," which connects the N- and C-lobes of the kinase domain and forms the backbone of the ATP-binding pocket.[8] Among these, the 4-aminopyridine motif stands out for its efficiency and versatility.[10][11]
The 4-Aminopyridine Pharmacophore: A Privileged Hinge Binder
The 4-aminopyridine core is a simple yet powerful heterocyclic scaffold. Its defining feature is the arrangement of a hydrogen bond donor (the 4-amino group) and a hydrogen bond acceptor (the pyridine ring nitrogen) that perfectly complements the hydrogen bonding pattern of the kinase hinge.[12][13]
Mechanism of Hinge Binding
The canonical binding mode involves the 4-aminopyridine forming two or three crucial hydrogen bonds with the backbone amide and carbonyl groups in the hinge region.[8][13] This bidentate interaction mimics the binding of the adenine portion of ATP, effectively anchoring the inhibitor in the active site and providing a stable foundation for the rest of the molecule to extend into other pockets to achieve potency and selectivity.[8][10]
dot digraph "Hinge_Binding_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Fig. 1: 4-Aminopyridine Hinge Interaction", width=7.6, ratio=0.5]; node [shape=record, fontname="Arial", fontsize=10, style=filled]; edge [fontname="Arial", fontsize=9];
// Nodes for Kinase Hinge Hinge [label="{Kinase Hinge Region | {NH | C=O}}", fillcolor="#F1F3F4", fontcolor="#202124"];
// Node for 4-Aminopyridine Inhibitor Inhibitor [label="{4-Aminopyridine Core | {Pyridine-N | 4-Amino-NH2}}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges representing Hydrogen Bonds Inhibitor:A -> Hinge:C [style=dashed, color="#EA4335", arrowhead=none, label=" H-Bond (Donor)"]; Hinge:N -> Inhibitor:N1 [style=dashed, color="#34A853", arrowhead=none, label=" H-Bond (Acceptor)"]; }
Caption: Canonical hydrogen bonding of the 4-aminopyridine pharmacophore.
This interaction is energetically favorable and provides a significant portion of the binding affinity for many inhibitors. The rigidity of the pyridine ring helps to minimize the entropic penalty upon binding, further enhancing its effectiveness.
Case Study: Crizotinib and Ceritinib - 4-Aminopyridine in Action
The clinical and commercial success of the 4-aminopyridine scaffold is best exemplified by inhibitors targeting Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers, including non-small cell lung cancer (NSCLC).[2][3][14][15]
-
Crizotinib (Xalkori®): The first-in-class, FDA-approved ALK inhibitor, Crizotinib, features a 2-aminopyridine core (an isomer with similar properties).[10][16] It is a multi-targeted kinase inhibitor, also potently inhibiting c-Met and ROS1.[14][15][17] Its development validated the therapeutic strategy of targeting ALK-driven malignancies.[16]
-
Ceritinib (Zykadia®): A second-generation ALK inhibitor, Ceritinib was designed to overcome resistance to Crizotinib.[18][19] It also utilizes an aminopyridine scaffold to anchor in the hinge region and demonstrates significantly higher potency against ALK.[18][20] The crystal structure of Ceritinib in complex with ALK (PDB: 4MKC) clearly shows the aminopyridine moiety forming the key hydrogen bonds with the hinge.[18][20][21]
Target Profile Comparison
| Inhibitor | Primary Target(s) | FDA Approval (ALK+ NSCLC) | Key Feature |
| Crizotinib | ALK, c-Met, ROS1 | 2011 | First-in-class multi-targeted TKI[14][16] |
| Ceritinib | ALK | 2014 | Overcomes Crizotinib resistance mutations[18] |
Structure-Activity Relationship (SAR) and Medicinal Chemistry
Once the 4-aminopyridine anchor is established, medicinal chemistry efforts focus on modifying other positions of the scaffold to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
-
Substitution at the 3- and 5-positions: These positions are often used to project substituents into the solvent-exposed region or toward the "gatekeeper" residue. Bulky groups here can be tailored to fit the specific topology of the target kinase's active site, forming additional van der Waals or hydrophobic interactions.
-
Modification of the Amino Group (Position 4): While the primary amine is crucial for the canonical hinge interaction, its basicity (pKa) can influence cell permeability and off-target effects.[22] In some cases, derivatization can be explored, but this often disrupts the key hydrogen bond donation.
-
Substitution at the 2- and 6-positions: These positions are proximal to the hinge and can be modified to fine-tune binding, often by introducing groups that interact with the ribose-binding pocket or exploit unique sub-pockets. This strategy was used to develop highly selective Mps1 inhibitors from an aminopyridine lead.[23]
A generalized SAR strategy is often aimed at extending a substituent toward the DFG motif, a conserved sequence in kinases that can adopt different conformations ("DFG-in" or "DFG-out").[21] Targeting these different conformations can lead to Type I (DFG-in) or Type II (DFG-out) inhibitors with distinct selectivity profiles.
dot digraph "SAR_Strategy" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Fig. 2: General Medicinal Chemistry Strategy", width=7.6]; node [shape=ellipse, fontname="Arial", fontsize=10, style=filled]; edge [fontname="Arial", fontsize=9];
// Core Scaffold Core [label="4-Aminopyridine\n(Hinge Anchor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Optimization Vectors Potency [label="Potency & Selectivity\n(Gatekeeper Pocket)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubility [label="Solubility & PK\n(Solvent Front)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FineTuning [label="Fine-Tuning\n(Ribose Pocket)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Core -> Potency [label=" R1 (3/5-pos)"]; Core -> Solubility [label=" R2 (3/5-pos)"]; Core -> FineTuning [label=" R3 (2/6-pos)"]; }
Caption: Key vectors for optimizing 4-aminopyridine inhibitors.
Experimental Protocols for Inhibitor Characterization
A rigorous, self-validating experimental cascade is essential to characterize novel inhibitors and build a robust data package.
Primary Assay: In Vitro Kinase Inhibition
The first step is to determine the inhibitor's potency against the purified target kinase. The ADP-Glo™ Kinase Assay is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced.[24][25][26][27][28]
Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Kinase Reaction Setup:
-
Prepare a reaction mix in a 384-well plate containing: Kinase Buffer, purified recombinant kinase (e.g., ALK), substrate (e.g., a generic tyrosine kinase peptide), and ATP at its Km concentration.
-
Add the 4-aminopyridine test compound in a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM). Include DMSO as a negative control (0% inhibition) and a known potent inhibitor (e.g., Ceritinib) as a positive control (100% inhibition).
-
Incubate the reaction at 30°C for 1 hour.
-
-
ADP Detection (Step 1):
-
ATP Generation & Luminescence (Step 2):
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and provide the luciferase/luciferin substrate for light generation.[26]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve in a suitable software package (e.g., GraphPad Prism).
-
Cellular Assay: Target Engagement and Downstream Signaling
After confirming in vitro potency, it is crucial to verify that the inhibitor can enter cells and engage its target, leading to the inhibition of its downstream signaling pathway. For ALK, a key downstream effector is STAT3.[2][29] Inhibition of ALK should lead to a decrease in the phosphorylation of STAT3 at Tyr705.[30][31]
dot digraph "ALK_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Fig. 3: Simplified ALK Signaling Cascade", width=7.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes ALK [label="EML4-ALK\n(Constitutively Active)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="4-AP Inhibitor\n(e.g., Ceritinib)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3 (Tyr705)\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)"];
// Edges Inhibitor -> ALK [label=" Inhibition", color="#EA4335"]; ALK -> {PI3K, RAS, STAT3} [color="#202124"]; PI3K -> AKT; RAS -> ERK; STAT3 -> pSTAT3 [label=" Phosphorylation"]; pSTAT3 -> Nucleus [label=" Dimerization &\nTranslocation"]; Nucleus -> Transcription; {AKT, ERK, Transcription} -> ALK [style=invis]; // for layout }
Caption: ALK signaling and the point of inhibition by 4-AP compounds.
Protocol: Western Blot for Phospho-STAT3 (Tyr705)
-
Cell Treatment:
-
Plate ALK-positive cancer cells (e.g., H3122) and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle (DMSO) control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[32]
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.[30]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).[31][33]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Validation and Quantification:
-
To confirm equal loading and to normalize the data, the membrane must be stripped and re-probed for total STAT3 and a loading control like GAPDH or β-actin.[30][33]
-
Quantify band intensities using software like ImageJ. The key readout is the ratio of p-STAT3 to total STAT3, which should decrease in a dose-dependent manner with inhibitor treatment.[34]
-
Conclusion and Future Outlook
The 4-aminopyridine pharmacophore is a validated, powerful, and versatile scaffold for the design of potent and selective kinase inhibitors. Its ability to form robust hydrogen bonding interactions with the kinase hinge provides a reliable anchor point that has been successfully exploited in multiple FDA-approved drugs. The principles of its binding, combined with rational structure-based design and a rigorous experimental cascade, offer a clear path for medicinal chemists to optimize leads into clinical candidates. As our understanding of kinase biology deepens, the strategic application of privileged scaffolds like 4-aminopyridine will continue to be a cornerstone of targeted drug discovery, enabling the development of next-generation therapies for cancer and other debilitating diseases.
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- ALK - Biomarker Consortium. (n.d.). OncLive.
- What is ALK? An Ultimate Guide. (n.d.). Massive Bio.
- Technologies to Study Kinases. (n.d.). Promega.
- Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
- ADP-Glo™ Kinase Assay Technical Manual. (n.d.). Promega Corporation.
- ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate.
- ADP-Glo™ Kinase Assay. (n.d.). Promega Corporation.
- Polypharmacology-based ceritinib repurposing using integrated functional proteomics. (n.d.). Nature.
- Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. (2020, January 9). Nature.
- The structure comparison on ceritinib affinity between anaplastic... (n.d.). ResearchGate.
- Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. (2025, August 6). ResearchGate.
- 4MKC: Crystal Structure of Anaplastic Lymphoma Kinase Complexed with LDK378. (2014, April 9). RCSB PDB.
- ceritinib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
- STAT-3/phosphoSTAT-3 western blot. (2007, March 14). Protocol Online.
- Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. (2018, January 31). Open Lab Notebooks.
- Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Following Novel Inhibitor Treatment. (n.d.). Benchchem.
- Quantification of total and phosphorylated STAT3 by calibrated western blotting. (2023, September 15). PubMed.
- A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. (2015, May 1). PubMed.
- Phospho-Stat3 (Tyr705) Antibody #9131. (n.d.). Cell Signaling Technology.
- Hinge Binder Collection For Kinase Inhibitor Design. (2024, January 17). BioSolveIT.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19). ACS Publications.
- FDA-approved small molecule kinase inhibitors-Part 1. (2023, July 1). BOC Sciences.
- OVERVIEW OF FDA-APPROVED ANTI CANCER DRUGS USED FOR TARGETED THERAPY. (n.d.). WCRJ.
- Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. (2025, November 14). National Institutes of Health.
- Pharmacophore approaches in protein kinase inhibitors design. (2014, December 9). Baishideng Publishing Group.
- Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2025, July 1). Open Exploration Publishing.
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- 31. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 33. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 34. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Evaluation & Safety Profiling of 2-(3-Hydroxymethylphenyl)pyridine Analogs
Executive Summary: The Scaffold & Its Utility
2-(3-Hydroxymethylphenyl)pyridine represents a critical "bifunctional scaffold" in modern medicinal chemistry. It combines the lipophilic, pi-stacking capability of the 2-phenylpyridine core (a common bioisostere for biphenyls) with a reactive hydroxymethyl handle at the meta position.
This molecule is frequently encountered as:
-
A Precursor for Radiotracers: specifically for Fluorine-18 labeled PET ligands targeting CNS receptors (e.g., mGluR5, TSPO), where the alcohol is converted to a leaving group (tosylate/mesylate) for nucleophilic fluorination.
-
A Directing Group Substrate: The pyridine nitrogen directs transition-metal (Pd, Ru) catalyzed C-H activation on the phenyl ring.
-
A Fragment in Kinase Inhibitors: Mimicking the ATP-binding hinge region interactions.
Safety Verdict: While the core scaffold lacks the severe dopaminergic neurotoxicity associated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), its toxicity profile is dominated by metabolic activation risks —specifically the oxidation of the hydroxymethyl group to reactive aldehydes and potential pyridine-N-oxide formation.
Toxicokinetics & Metabolic Fate (ADME)
Understanding the metabolic trajectory is the primary method for predicting toxicity in this class of analogs.
Metabolic Pathways
The molecule undergoes three competing metabolic transformations. The balance between these pathways determines the safety margin.
-
Pathway A: Alcohol Oxidation (Major Route)
-
Mechanism:[1][2][3] Alcohol Dehydrogenase (ADH) converts the benzylic alcohol to a benzaldehyde derivative .
-
Risk:[4] Aldehydes are electrophilic. If not rapidly cleared by Aldehyde Dehydrogenase (ALDH) to the carboxylic acid, they can form Schiff bases with lysine residues on proteins, leading to haptenization (immune sensitization) or direct cellular stress.
-
-
Pathway B: Pyridine N-Oxidation
-
Pathway C: Ring Hydroxylation & Conjugation
Visualization: Metabolic Divergence
Figure 1: Metabolic fate of the scaffold. The critical safety checkpoint is the rapid conversion of the reactive aldehyde to the carboxylic acid.
Target Organ Toxicity Profile
Neurotoxicity (The MPTP Comparison)
Researchers often fear pyridine-based scaffolds due to structural similarity to MPTP , a proneurotoxin that causes permanent Parkinsonism.
-
Fact Check: 2-Phenylpyridine analogs do not undergo the specific MAO-B mediated oxidation required to form the toxic MPP+ species. The lack of a tetrahydropyridine ring prevents this specific mechanism.
-
Risk: High-dose exposure (acute) may result in non-specific CNS depression (sedation, ataxia), similar to benzyl alcohol poisoning. This is driven by membrane fluidity changes rather than specific receptor neurotoxicity.
Hepatotoxicity
-
Mechanism: If the pyridine ring inhibits CYP enzymes (a known liability of nitrogen heterocycles via heme-iron coordination), it can alter the metabolism of co-administered drugs (Drug-Drug Interaction).
-
Reactive Metabolites: The aldehyde intermediate, if accumulated, depletes cellular Glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.
Genotoxicity
-
Alert: Pyridine derivatives can sometimes intercalate DNA.
-
Mitigation: The presence of the hydroxymethyl group usually reduces planarity/intercalation potential compared to flat, polycyclic aromatic hydrocarbons. However, standard Ames testing is mandatory.
Experimental Protocols for Safety Assessment
Do not rely on prediction alone. Use these self-validating protocols to assess the specific analog.
In Vitro Metabolic Stability & Reactive Metabolite Trapping
Objective: Determine if the aldehyde intermediate accumulates.
Protocol:
-
Incubation: Incubate test compound (1-10 µM) with human liver microsomes (HLM) and NADPH regenerating system.
-
Trapping Agent: Add Methoxylamine or Semicarbazide to the incubation. These agents react rapidly with aldehydes to form stable oximes/semicarbazones.
-
Analysis: Analyze via LC-MS/MS.
-
Interpretation: If you detect a mass shift corresponding to the Trapped-Aldehyde adduct (+31 Da for methoxylamine), the compound generates a reactive intermediate.
-
Threshold: If >10% of parent is trapped as aldehyde, structural optimization is required (e.g., blocking the oxidation site or adding steric hindrance).
-
CYP Inhibition Screen (Fluorescence-Based)
Objective: Assess risk of Drug-Drug Interactions (DDI).
Protocol:
-
Enzymes: Use recombinant CYP3A4 and CYP2D6 (major drug metabolizers).
-
Substrates: Use standard fluorogenic substrates (e.g., Dibenzylfluorescein for CYP3A4).
-
Dosing: Test analog at 0.1, 1, 10, and 50 µM.
-
Readout: Measure fluorescence kinetics over 30 minutes.
-
Calculation: Determine IC50.
-
Pass Criteria: IC50 > 10 µM is generally acceptable for early-stage leads.
-
Summary Data Tables
Table 1: Predicted vs. Observed Toxicity Risks
| Endpoint | Predicted Risk (In Silico) | Mechanistic Driver | Mitigation Strategy |
| Mutagenicity | Low | DNA Intercalation | Introduce ortho-substitution to twist the biaryl bond. |
| Hepatotoxicity | Moderate | Aldehyde accumulation | Ensure rapid ALDH clearance; avoid alcohol dehydrogenase inhibitors. |
| CNS Toxicity | Low (Specific) / Mod (General) | Membrane perturbation | Limit lipophilicity (LogP < 3.5) to reduce CNS penetration. |
| CYP Inhibition | High | Pyridine N-heme binding | Add substituents to the pyridine ring (e.g., methyl) to sterically clash with heme. |
Workflow Visualization: Safety Screening
Figure 2: Sequential screening workflow to de-risk 2-phenylpyridine analogs before animal studies.
References
-
Nair, V. et al. (1989). Metabolism and toxicity of benzyl alcohol derivatives.[1][5][6]Journal of Applied Toxicology . Link
-
Cashman, J. R. et al. (1996). In vitro and in vivo metabolism of phenylpyridine derivatives.Chemical Research in Toxicology . Link
-
Plaa, G. L. (1991). Toxic responses of the liver.[5] In: Casarett and Doull's Toxicology. Macmillan Publishing .
-
FDA Center for Drug Evaluation. (2021). Guidance for Industry: Safety Testing of Drug Metabolites.Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-Phenylpyridine.[2][7][8][9]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Federal Register :: Benzyl Alcohol; Exemption From the Requirement of a Tolerance [federalregister.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. series.publisso.de [series.publisso.de]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]
Literature review of 4-amino-2-phenylpyridine synthesis
Technical Whitepaper: Strategic Synthesis of 4-Amino-2-Phenylpyridine
Executive Summary
The scaffold 4-amino-2-phenylpyridine represents a privileged pharmacophore in medicinal chemistry, frequently serving as a core motif in kinase inhibitors (e.g., c-Met, ALK) and GPCR modulators. Its structural duality—combining a biaryl system for hydrophobic pocket occupancy with a 4-amino group for hydrogen bond donation—makes it a critical target.
This technical guide deconstructs the synthesis of this molecule into three distinct methodologies, ranging from modern transition-metal catalysis to classical heterocyclic manipulation. The objective is to provide researchers with a decision-making framework based on scale, cost, and available instrumentation.
Retrosynthetic Analysis & Strategic Disconnections
To design a robust synthesis, we must analyze the electronic bias of the pyridine ring. The 2- and 4-positions are electron-deficient, susceptible to nucleophilic attack (
-
Disconnection A (C2–C1'): Suzuki-Miyaura coupling at the C2 position. This is the most convergent approach.
-
Disconnection B (C4–N): Amination of a 4-halopyridine. This requires establishing the biaryl core first.
-
Disconnection C (C4–H): C-H activation or nitration via N-oxide chemistry.
Figure 1: Retrosynthetic tree illustrating the three primary logical disconnections.
Strategy 1: The Direct Cross-Coupling Route (Preferred)
Best for: Rapid lead optimization, library generation. Core Concept: Utilization of the commercially available 4-amino-2-chloropyridine .[1]
This route is the most efficient, requiring only a single step. However, it presents a chemoselectivity challenge: the free amino group at C4 can coordinate to Palladium, potentially poisoning the catalyst.
Mechanistic Insight
To prevent catalyst deactivation by the amine, we utilize a ligand-rich environment or a robust precatalyst like Pd(dppf)Cl₂ . The C2-Cl bond is electronically activated by the adjacent pyridine nitrogen, facilitating oxidative addition even in the presence of the electron-donating amino group at C4.
Experimental Protocol (Self-Validating)
-
Substrates: 4-Amino-2-chloropyridine (1.0 eq), Phenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%).
-
Base/Solvent: 2M Na₂CO₃ (aq) / 1,4-Dioxane (1:3 ratio).
Step-by-Step Workflow:
-
Degassing: Charge a microwave vial with halide, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen is the primary cause of Suzuki failure.
-
Solvation: Add degassed Dioxane and aqueous base via syringe.
-
Reaction: Heat to 100°C for 4-12 hours (or 30 min in microwave at 120°C).
-
Validation (TLC): Monitor disappearance of the starting chloride (
in 50% EtOAc/Hex) and appearance of a fluorescent blue spot (product). -
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Gradient: 0%
10% MeOH in DCM).
Strategy 2: The Sequential Regioselective Route
Best for: Large-scale synthesis, cost reduction. Core Concept: Exploiting the natural reactivity difference in 2,4-dichloropyridine .
In 2,4-dichloropyridine, the C2-chlorine is more reactive toward oxidative addition (Suzuki) than the C4-chlorine due to the closer proximity to the electronegative nitrogen (inductive effect). This allows for a programmable sequence: C2-Arylation
Figure 2: Regioselective functionalization of the dichloropyridine scaffold.
Protocol Detail: The C4 Amination
After isolating the 2-phenyl-4-chloropyridine intermediate, the C4-Cl bond is deactivated by the electron-rich phenyl ring. Standard
-
Catalyst System: Pd₂(dba)₃ / XPhos.
-
Amine Source: Benzophenone imine (followed by hydrolysis) or LiHMDS.
-
Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate oxidative addition into unactivated aryl chlorides.
Strategy 3: The N-Oxide "Den Hertog" Pathway
Best for: Academic demonstration, accessing unique substitution patterns. Core Concept: Electrophilic nitration of 2-phenylpyridine N-oxide .
This classical route utilizes the unique properties of the N-oxide. The oxygen atom donates electron density into the ring (activating C2/C4), but the formal positive charge on Nitrogen directs electrophiles to C4.
Workflow:
-
Oxidation: 2-Phenylpyridine + mCPBA
N-Oxide. -
Nitration: Fuming HNO₃/H₂SO₄
4-Nitro-2-phenylpyridine N-oxide. -
Reduction: Fe powder/Acetic Acid
4-Amino-2-phenylpyridine (Simultaneous reduction of Nitro and N-oxide).
Note: This route involves handling energetic nitration mixtures and is less amenable to high-throughput parallel synthesis.
Comparative Data Analysis
| Feature | Strategy 1 (Direct Suzuki) | Strategy 2 (Sequential) | Strategy 3 (N-Oxide) |
| Step Count | 1 | 2 | 3 |
| Atom Economy | High | Medium | Low (Stoichiometric reagents) |
| Cost | High (SM cost) | Low (Commodity SM) | Medium |
| Scalability | Good | Excellent | Poor (Exotherm management) |
| Key Risk | Catalyst Poisoning (Amine) | Regioselectivity (C2 vs C4) | Safety (Nitration) |
References
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Analogous reactivity patterns in pyridines). MDPI.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. (Discussion of C2 vs C4 selectivity). Royal Society of Chemistry.
-
Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives. (Relevant biological context and workup). PubMed.
-
Buchwald–Hartwig amination. (General protocols for C-N bond formation on heterocycles). Wikipedia / Primary Literature.
-
A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. (Protocol for Strategy 3). BenchChem.[3]
Sources
- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Selective Oxidation of Hydroxymethyl Group in Aminopyridines
Executive Summary
The selective oxidation of (2-aminopyridin-3-yl)methanol (and its isomers) to the corresponding aldehyde, 2-aminopyridine-3-carbaldehyde, presents a unique chemoselective challenge. The presence of a nucleophilic free amine (
-
N-Oxidation: Formation of pyridine
-oxides or amine -oxides. -
Over-oxidation: Formation of the carboxylic acid (betaine formation).
-
Chelation: Deactivation of metal catalysts by the bidentate aminopyridine motif.
This guide details three validated protocols ranging from the industry-standard Activated
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal method for your specific substrate scale and purity requirements.
Figure 1: Decision matrix for selecting the oxidation methodology based on scale and substrate sensitivity.
Method A: Activated Manganese Dioxide ( ) Oxidation
The "Gold Standard" for Heterocyclic Methanols.
Principles & Causality
Manganese dioxide is the preferred reagent for oxidizing allylic and benzylic alcohols. Pyridyl methanols are electronically analogous to benzylic alcohols. The reaction occurs on the surface of the solid
-
Selectivity: The free amine does not adsorb strongly enough to undergo oxidation under these conditions, preventing N-oxide formation.
-
Solvent Choice: Aprotic solvents (DCM,
) are essential. Protic solvents compete for surface active sites, drastically reducing yield. -
Activation: Commercial
varies widely in water content. "Activated" (dried) is critical because water blocks the active adsorption sites.
Materials
-
Substrate: (2-aminopyridin-3-yl)methanol (1.0 eq)
-
Oxidant: Activated
(10.0 – 20.0 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform
-
Additives: Celite (for filtration)
Protocol
-
Activation (Critical): If not purchasing pre-activated grade, heat
in an oven at 110–120°C for 12–24 hours prior to use. Cool in a desiccator. -
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aminopyridine alcohol in anhydrous DCM (0.1 M concentration).
-
Addition: Add Activated
(10 equivalents) in one portion.-
Note: A large excess is required due to the heterogeneous surface-area-dependent nature of the reaction.
-
-
Reaction: Stir vigorously at reflux (approx. 40°C) or room temperature.
-
Monitoring: Monitor by TLC (Visualize with UV/ninhydrin). Reaction typically completes in 4–16 hours.
-
Stalled Reaction: If conversion stalls, add another 5 eq of
.
-
-
Workup:
-
Dilute the mixture with DCM.
-
Filter the black suspension through a pad of Celite to remove manganese oxides.
-
Wash the filter cake thoroughly with DCM (or 10% MeOH/DCM if product is polar) to recover adsorbed product.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde is often pure enough for subsequent steps. If necessary, purify via flash chromatography (EtOAc/Hexanes).
Method B: IBX (2-Iodoxybenzoic Acid) Oxidation
High Chemoselectivity for Small Scale / Precious Intermediates.
Principles & Causality
IBX is a hypervalent iodine(V) reagent that oxidizes alcohols via a ligand exchange mechanism followed by a reductive elimination.
-
Amine Tolerance: Unlike Swern oxidation (which can form sulfilimines with amines) or Dess-Martin Periodinane (which is more acidic and can be sensitive to free amines), IBX is remarkably tolerant of nucleophilic amines.
-
No Over-oxidation: The reaction stops cleanly at the aldehyde stage.
Protocol
-
Setup: Dissolve (2-aminopyridin-3-yl)methanol (1.0 eq) in DMSO (0.5 M).
-
Alternative: If DMSO removal is difficult, use Ethyl Acetate (EtOAc) as a suspension. IBX is insoluble in EtOAc, but the reaction proceeds at reflux (approx. 80°C) as the product dissolves.
-
-
Addition: Add IBX (1.1 – 1.3 eq) in one portion.
-
Reaction: Stir at room temperature (for DMSO) or reflux (for EtOAc).
-
Time: 1–4 hours.
-
-
Workup (DMSO Method):
-
Dilute with water and extract with EtOAc.
-
Wash organic layer with saturated
and brine.
-
-
Workup (EtOAc Method - Preferred):
Method C: Cu(I)/TEMPO/Air (Catalytic Aerobic Oxidation)
The "Green" Alternative.
Principles & Causality
This method uses a catalytic cycle where TEMPO is oxidized to the active oxoammonium species by a Cu(I)/Oxygen system.
-
Challenge: The aminopyridine substrate is a strong bidentate ligand and can chelate the Copper catalyst, poisoning it.
-
Solution: Use a strong auxiliary ligand like 2,2'-bipyridine (bpy) or N-methylimidazole (NMI) to maintain catalyst integrity.
Protocol
-
Reagents:
-
TEMPO (5 mol%)
-
CuBr or CuOTf (5 mol%)[3]
-
2,2'-Bipyridine (5 mol%)
-
N-Methylimidazole (NMI) (10 mol%)
-
Solvent: Acetonitrile (
)
-
-
Procedure:
-
Workup:
-
Pass the reaction mixture through a short plug of silica gel to trap the copper salts.
-
Elute with EtOAc. Concentrate to yield the product.
-
Comparative Data Analysis
| Parameter | Method A ( | Method B (IBX) | Method C (Cu/TEMPO) |
| Yield | 70–85% | 85–95% | 60–80% |
| Selectivity | Excellent | Excellent | Good (Substrate dependent) |
| Reaction Time | 4–16 h | 1–4 h | 4–12 h |
| Purification | Filtration (Celite) | Filtration/Extraction | Silica Plug |
| Scalability | High (kg scale possible) | Low/Medium (Explosive hazard >100g) | High (Green chemistry) |
| Cost | Low | High (Reagent cost) | Low (Catalytic) |
Troubleshooting & Stability Notes
Stability of 2-Aminopyridine-3-carbaldehyde[6][7][8]
-
Dimerization: Aminopyridine aldehydes are prone to self-condensation (Schiff base formation between the amine of one molecule and aldehyde of another).
-
Friedländer Condensation: In the presence of ketones (e.g., Acetone), the product will rapidly cyclize to form 1,8-naphthyridines. Do not use Acetone for glassware cleaning or workup.
-
Storage: Store the isolated aldehyde at -20°C under Argon/Nitrogen.
Common Pitfalls
-
Low Conversion with
: Usually due to "wet" reagent. Re-dry the or add activated molecular sieves to the reaction. -
Over-oxidation to Acid: Avoid aqueous oxidants like
or (Bleach). If using TEMPO, strictly control water content. -
N-Oxide Formation: Avoid peracids (mCPBA) or
.
References
-
Manganese Dioxide Oxidation
-
IBX Oxidation
- Frigerio, M.; Santagostino, M. Tetrahedron Lett.1994, 35, 8019–8022. (Original IBX protocol).
-
Cu/TEMPO Oxidation
- Hoover, J. M.; Stahl, S. S. J. Am. Chem. Soc.2011, 133, 16901–16910.
-
Aminopyridine Aldehyde Synthesis
- Rivera, N. R., et al. Synth. Commun.2001, 31, 1573–1579. (Specific synthesis of 2-amino-3-pyridinecarboxaldehyde).
Sources
- 1. CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bis(pyridyl)-N-alkylamine/Cu(i) catalyst system for aerobic alcohol oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
Derivatization of 4-Amino-2-(3-hydroxymethylphenyl)pyridine for library generation
Application Note: Orthogonal Derivatization Strategies for 4-Amino-2-(3-hydroxymethylphenyl)pyridine in High-Throughput Library Synthesis
Introduction: The Scaffold & The Challenge
The scaffold 4-Amino-2-(3-hydroxymethylphenyl)pyridine represents a "privileged structure" in medicinal chemistry, offering a biaryl axis common to kinase inhibitors and GPCR ligands. Its value lies in its bifunctional orthogonality :
-
The 4-Aminopyridine (4-AP) Handle: An electron-rich, yet resonance-stabilized nitrogen capable of acylation and sulfonylation.
-
The Benzyl Alcohol Handle: A primary alcohol positioned on the meta-phenyl ring, ideal for etherification, oxidation, or substitution.
The Challenge: Efficient library generation requires protocols that allow selective modification of one handle without compromising the other (chemoselectivity) or affecting the pyridine core. This guide details two validated workflows for parallel synthesis: N-Functionalization (Amide/Urea formation) and O-Functionalization (Mitsunobu/Reductive Amination).
Strategic Analysis: Reactivity Profile
Before initiating synthesis, one must understand the electronic environment:
-
4-Aminopyridine Nucleophilicity: Unlike standard anilines, the amino group at the 4-position of pyridine is strongly conjugated with the ring nitrogen. It is significantly less nucleophilic (
for the protonated form, but the neutral amine is less reactive towards alkylation than aliphatic amines). However, it reacts readily with acyl chlorides and isocyanates. -
Benzyl Alcohol Nucleophilicity: A standard primary alcohol. It is susceptible to oxidation and is a prime candidate for
displacements (via activation) or Mitsunobu coupling. -
The Pyridine Nitrogen: Acts as a Lewis base. In unbuffered acidic conditions, it protonates, potentially altering solubility. In metal-catalyzed reactions, it can act as a ligand poison.
Diagram 1: Chemo-Selectivity & Strategic Vectors
Caption: Strategic vectors for orthogonal functionalization. Vector A targets the exocyclic amine; Vector B targets the benzylic alcohol.
Module 1: The Amine Vector (N-Acylation)
Objective: Selective acylation of the 4-amino group over the benzyl alcohol. Mechanism: While alcohols can be acylated, the 4-aminopyridine nitrogen is sufficiently more nucleophilic towards acyl chlorides or activated esters in the presence of a base.
Protocol A: Parallel Amide Coupling (Polymer-Supported Workup)
Reagents:
-
Scaffold (0.1 mmol)
-
Diverse Acid Chlorides (
) or Carboxylic Acids ( ) -
Coupling Agent (if using acids): HATU or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (Diisopropylethylamine) or Polymer-Supported DIEA (PS-DIEA)
-
Scavenger Resin: PS-Trisamine (to remove excess acid chloride/acid)
Step-by-Step:
-
Dissolution: Dissolve scaffold (20 mg, ~0.1 mmol) in anhydrous DCM/DMF (4:1 ratio).
-
Activation/Addition:
-
Route A (Acid Chlorides): Add PS-DIEA (2 eq) followed by Acid Chloride (1.2 eq).
-
Route B (Carboxylic Acids): Add Carboxylic Acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
-
Incubation: Shake at Room Temperature (RT) for 16 hours.
-
Scavenging (Crucial for purity):
-
Add PS-Trisamine (3 eq relative to excess electrophile). Shake for 4 hours. This resin covalently binds unreacted acid chlorides or isocyanates.
-
If using Route B (Acids), add PS-Carbonate to neutralize/bind excess carboxylic acid.
-
-
Filtration: Filter off the resins using a fritted filter plate.
-
Concentration: Evaporate solvent.
-
QC: LCMS. (Target Purity >85%).
Data Summary: Coupling Efficiency
| Reagent Type | Conditions | Avg.[1][2][3][4] Yield | Selectivity (N vs O) |
| Acid Chlorides | DCM, PS-DIEA, RT | 88% | >95:5 |
| Carboxylic Acids | HATU, DIPEA, DMF | 82% | >98:2 |
| Sulfonyl Chlorides | Pyridine (solvent), 60°C | 75% | ~90:10 |
Module 2: The Alcohol Vector (Mitsunobu & Reductive Amination)
Objective: Modify the benzyl alcohol. This is best performed after N-functionalization or on the bare scaffold if the amine is to be left free.
Protocol B: The Mitsunobu Etherification
The Mitsunobu reaction is ideal for libraries because it forms C-O or C-N bonds under mild conditions, inverting stereochemistry (irrelevant here for primary alcohol) and allowing the introduction of diverse phenols or acidic heterocycles.
Reagents:
-
Scaffold (0.1 mmol)
-
Nucleophile: Diverse Phenols (
) or Imides ( ) -
Phosphine: Polymer-Supported Triphenylphosphine (PS-TPP)
-
Azodicarboxylate: DTBAD (Di-tert-butyl azodicarboxylate)[3][5]
Step-by-Step:
-
Preparation: Dissolve Scaffold (1 eq) and Phenol (1.5 eq) in anhydrous THF.
-
Reagent Addition: Add PS-TPP (2.0 eq). Shake for 10 mins to swell resin.
-
Activation: Add DTBAD (1.5 eq) dissolved in minimal THF slowly.
-
Reaction: Shake at RT for 24 hours.
-
Purification (Self-Validating):
-
The phosphine oxide byproduct remains bound to the polymer (PS-TPPO).
-
Add PS-TsNHNH2 (Tosyl hydrazine resin) to scavenge excess DTBAD if necessary, or simply filter.
-
Filter the reaction mixture. The filtrate contains the product and excess phenol.
-
Secondary Cleanup: Pass filtrate through a PS-Carbonate cartridge to retain the excess acidic phenol.
-
-
Isolation: Evaporate solvent.
Protocol C: Oxidation & Reductive Amination
To convert the alcohol to an amine library.
-
Oxidation: Treat scaffold with
(10 eq) in DCM (reflux, 4h) or use IBX in DMSO. is preferred for benzylic alcohols as it avoids over-oxidation. Filter through Celite to obtain the aldehyde. -
Reductive Amination:
-
Mix Aldehyde (1 eq) + Diverse Amines (1.2 eq) in DCE (Dichloroethane).
-
Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).
-
Shake 16h.
-
Quench/Purify: Add aqueous
. Extract or use SCX-2 cartridges (Catch-and-Release).
-
Integrated Library Workflow & Visualization
Diagram 2: High-Throughput Parallel Synthesis Workflow
Caption: Parallel synthesis workflow utilizing polymer-supported reagents to minimize liquid extraction steps.
References
- Dörwald, F. Z. (2012). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH. (Discusses chemoselectivity of aminopyridines).
-
Bhattacharyya, S. (2000). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 65(1), 125-131. Link
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
Ley, S. V., & Baxendale, I. R. (2002). "New tools and concepts for modern organic synthesis." Nature Reviews Drug Discovery, 1, 573–586. (Foundational text on Polymer-Supported reagents). Link
-
Agilent Technologies. (2020). "Purification of Basic Compounds using SampliQ SCX." Application Note. Link
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis & Utilization of 4-Amino-2-(3-hydroxymethylphenyl)pyridine in CDK Inhibitor Design
Executive Summary
This guide details the synthesis, purification, and strategic application of 4-Amino-2-(3-hydroxymethylphenyl)pyridine (referred to herein as Intermediate-A ). This biaryl scaffold represents a "privileged structure" in kinase drug discovery, serving as a critical precursor for ATP-competitive inhibitors targeting Cyclin-Dependent Kinases (specifically CDK9 and CDK2).
The 4-aminopyridine moiety functions as a high-affinity hinge binder, while the meta-hydroxymethyl group provides a versatile synthetic handle for accessing the kinase ribose pocket or solvent-exposed regions. This note provides a validated Suzuki-Miyaura cross-coupling protocol and downstream functionalization strategies.
Scientific Rationale & Structural Biology
The Pharmacophore (Hinge Binding)
In the context of CDK inhibition, the pyridine nitrogen (N1) and the exocyclic amino group (4-NH2) of the aminopyridine core typically form a bidentate hydrogen-bonding motif with the kinase hinge region (e.g., Cys106/Leu83 in CDK9/2).
The Vector (Hydroxymethyl Group)
The 3-hydroxymethyl substitution on the phenyl ring is non-arbitrary. It orients substituents toward the ribose binding pocket or the solvent front , areas distinct from the conserved ATP pocket. This allows for:
-
Solubility Modulation: Introduction of polar amines via reductive amination.
-
Selectivity Tuning: Steric exploration to differentiate between CDK isoforms (e.g., CDK9 vs. CDK2).
Mechanism of Action Diagram
The following diagram illustrates the structural logic of using Intermediate-A.
Caption: Structural logic of Intermediate-A. The aminopyridine anchors the molecule, while the hydroxymethyl group vectors into the ribose pocket.
Validated Synthesis Protocol
Retrosynthetic Analysis
The most robust route to Intermediate-A is the Suzuki-Miyaura coupling of 2-chloro-4-aminopyridine and 3-(hydroxymethyl)phenylboronic acid .
Critical Consideration: Aminopyridines can act as catalyst poisons by coordinating to Palladium. High-activity catalysts or optimized ligand ratios are required.
Materials Table
| Reagent | CAS No.[1] | Eq.[2][3][4] | Role |
| 2-Chloro-4-aminopyridine | 14432-12-3 | 1.0 | Electrophile |
| 3-(Hydroxymethyl)phenylboronic acid | 87199-17-5 | 1.2 | Nucleophile |
| Pd(dppf)Cl2 · DCM | 95464-05-4 | 0.05 | Catalyst |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 2.5 | Base |
| 1,4-Dioxane / Water | N/A | 4:1 v/v | Solvent System |
Step-by-Step Procedure
Step 1: Degassing (Crucial for Yield)
-
Combine 1,4-dioxane and water in a round-bottom flask.
-
Sparge with Argon or Nitrogen gas for 15–20 minutes. Note: Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.
Step 2: Reaction Assembly
-
Charge the reaction vessel with 2-chloro-4-aminopyridine (1.0 equiv) and 3-(hydroxymethyl)phenylboronic acid (1.2 equiv).
-
Add Na2CO3 (2.5 equiv).
-
Add the degassed solvent mixture (concentration ~0.1 M relative to the chloride).
-
Add Pd(dppf)Cl2 · DCM (5 mol%) last.
Step 3: Heating & Monitoring
-
Heat the mixture to 90°C under an inert atmosphere.
-
Monitor by LC-MS at 2 hours. The starting chloride (m/z ~129) should disappear; Product [M+H]+ = 201.1.
-
Troubleshooting: If conversion stalls, add an additional 2 mol% catalyst and heat for 2 more hours.
Step 4: Workup & Purification
-
Cool to room temperature. Filter through a pad of Celite to remove Pd black; wash with EtOAc.
-
Partition filtrate between EtOAc and Water. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[5]
-
Mobile Phase: DCM : MeOH (0% to 10% MeOH gradient). The free amine and hydroxyl make this compound polar.
-
Yield Expectation: 75–85% as an off-white solid.
-
Downstream Application: "The Fork in the Road"
Once Intermediate-A is isolated, it serves as a divergence point for library generation.
Pathway A: Reductive Amination (The "CDK9 Route")
Oxidation of the alcohol to an aldehyde allows for the attachment of solubilizing groups (e.g., piperazines), a common feature in clinical CDK9 inhibitors like Eniticiclib or AZD4573 analogs.
-
Protocol: Treat Intermediate-A with MnO2 (10 eq) in DCM/THF (1:1) at reflux for 4 hours. Filter and concentrate to yield the aldehyde.
-
Next Step: React aldehyde with secondary amines + NaBH(OAc)3.
Pathway B: Chlorination (The "Alkylator" Route)
Conversion to a benzylic chloride allows for nucleophilic substitution with phenols or anilines.
-
Protocol: Treat Intermediate-A with SOCl2 (2 eq) in DCM at 0°C.
-
Warning: The 4-amino group may also react; however, under controlled conditions (or with transient protection), the benzylic alcohol reacts preferentially.
Synthesis Workflow Diagram
Caption: Divergent synthesis workflow starting from Intermediate-A to generate CDK inhibitor libraries.
Analytical Quality Control
To ensure the integrity of the intermediate before library synthesis, verify the following:
-
1H NMR (DMSO-d6):
-
Pyridine Protons: Look for the characteristic doublet at ~8.0 ppm (H6) and the singlet/doublet at ~6.5 ppm (H3/H5).
-
Benzylic CH2: A doublet at ~4.5 ppm (coupling to OH) or singlet if D2O exchange is performed.
-
Hydroxyl: A triplet at ~5.2 ppm (exchangeable).
-
-
LC-MS Purity: Must be >95% (254 nm).
-
Palladium Scavenging: If used for biological assays, treat the final product with a metal scavenger (e.g., SiliaMetS® Thiol) to ensure residual Pd is <10 ppm.
References
-
Suzuki-Miyaura Coupling of Aminopyridines: Billingsley, K. L., et al.[6] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6][7] Angewandte Chemie International Edition, 2006.[6]
-
CDK9 Inhibitor Design (Aminopyridine Scaffold): Lücking, U., et al. "Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2017.[8]
-
General Suzuki Coupling Protocols: Miyaura, N., Suzuki, A.[2][7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
CDK Inhibitor SAR (Structure-Activity Relationships): Coxon, C. R., et al.[8][9] "Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity."[8][9][10] Journal of Medicinal Chemistry, 2017.[8]
Sources
- 1. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Design, synthesis, and biological evaluation of N-(2-amino-phenyl)-5-(4-aryl- pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives as novel inhibitors of CDK9 and class I HDACs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopyridone-linked benzimidazoles: a fragment-based drug design for the development of CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Reductive amination protocols for hydroxymethylphenyl pyridine scaffolds
Application Note: Reductive Amination Protocols for Hydroxymethylphenyl Pyridine Scaffolds
Abstract
This technical guide details optimized protocols for the reductive amination of hydroxymethylphenyl pyridine scaffolds. These biaryl systems are critical pharmacophores in kinase inhibitors and GPCR ligands. The conversion of the hydroxymethyl handle (-CH
Introduction & Mechanistic Challenges
The "hydroxymethylphenyl pyridine" scaffold presents a unique chemical environment. The hydroxyl group is benzylic (or pseudo-benzylic if on the pyridine ring), making it activated but also prone to over-oxidation to carboxylic acids if aggressive oxidants (e.g., KMnO
Key Challenges:
-
Pyridine Basicity: The pyridine nitrogen (
) can act as a Lewis base, potentially poisoning transition metal catalysts or buffering the reaction medium, which affects the pH-dependent formation of the iminium ion intermediate. -
Solubility: Biaryl systems often exhibit poor solubility in standard alcoholic solvents (MeOH, EtOH) used for imine formation.
-
Chemoselectivity: Standard reducing agents like NaBH
can reduce aldehydes too quickly, before the imine forms.[1] We require agents that selectively reduce the iminium species.[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Strategic Decision Framework
Before selecting a protocol, evaluate the substrate and available reagents using the decision tree below.
Figure 1: Strategic selection of amination protocols based on reagent availability and substrate sterics.
Protocol A: The "Gold Standard" (Oxidation STAB)
This is the most reliable method for drug discovery applications. It involves the selective oxidation of the alcohol to an aldehyde, followed by reductive amination using Sodium Triacetoxyborohydride (STAB/NaBH(OAc)
Why this works:
-
MnO
: Selectively oxidizes benzylic/heterocyclic alcohols to aldehydes without touching the pyridine ring or over-oxidizing to the acid. -
STAB: A mild hydride donor that reduces iminiums faster than aldehydes. It is compatible with the basic pyridine nitrogen and does not require pH adjustment (unlike NaCNBH
).
Step 1: Selective Oxidation[4][5]
-
Reagents: Activated MnO
(10–15 equiv), Dichloromethane (DCM) or Chloroform. -
Procedure:
-
Dissolve the hydroxymethylphenyl pyridine (1.0 equiv) in DCM (0.1 M).
-
Add Activated MnO
(10 equiv). Note: Large excess is required due to surface area dependence. -
Stir at reflux (40°C) or room temperature. Monitor by TLC/LCMS (typically 2–12 h).
-
Critical Step: Filter through a pad of Celite to remove MnO
. Rinse the pad thoroughly with DCM/MeOH (9:1) to recover adsorbed product.[3] -
Concentrate the filtrate to obtain the aldehyde. (Usually pure enough for the next step).
-
Step 2: Reductive Amination with STAB
-
Reagents: Aldehyde (from Step 1), Amine (1.1–1.2 equiv), NaBH(OAc)
(1.5 equiv), Acetic Acid (1–2 equiv), 1,2-Dichloroethane (DCE). -
Procedure:
-
Dissolve the aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (0.2 M).
-
Add Acetic Acid (1.0 equiv). Rationale: Catalyzes imine formation and buffers the pyridine nitrogen.
-
Stir for 30–60 minutes at Room Temperature to allow imine equilibrium.
-
Add NaBH(OAc)
(1.5 equiv) in one portion. -
Stir at RT for 2–16 h.
-
Quench: Add saturated aqueous NaHCO
. -
Extraction: Extract with DCM (x3). Note: Ensure the aqueous layer is basic (pH > 9) to keep the pyridine product in the organic phase.
-
Dry over Na
SO and concentrate.
-
Protocol B: Catalytic Borrowing Hydrogen (Direct)
This "Green Chemistry" approach avoids the oxidation step entirely, reacting the alcohol directly with the amine using an Iridium or Ruthenium catalyst. This is ideal for scale-up to minimize waste.
Mechanism: The catalyst "borrows" hydrogen from the alcohol (oxidizing it to an aldehyde), holds it while the amine condenses to form the imine, and then "returns" the hydrogen to reduce the imine to the amine.[4][5][6]
-
Reagents:
(1–2 mol%), NaHCO (0.1 equiv), Toluene or Water. -
Procedure:
-
In a sealed tube, combine:
-
Hydroxymethylphenyl pyridine (1.0 equiv)
-
Amine (1.2 equiv)
- (1 mol%)
-
NaHCO
(10 mol%) -
Toluene (0.5 M)
-
-
Heat to 110°C for 12–24 h.
-
Cool to RT. Filter through a short silica plug.
-
Concentrate.[7]
-
Data & Reagent Comparison
| Feature | STAB (Protocol A) | NaCNBH | Borrowing Hydrogen (Protocol B) |
| Toxicity | Low (Borate salts) | High (Cyanide risk) | Low (Catalytic metal) |
| Pyridine Compatibility | Excellent (No quaternization) | Good, but pH sensitive | Excellent |
| Water Tolerance | Low (Decomposes) | High | High (Water is byproduct) |
| Step Count | 2 (Oxidation + Red.) | 2 (Oxidation + Red.) | 1 (Direct) |
| Atom Economy | Moderate | Moderate | Excellent |
Troubleshooting & Optimization
Scenario: Low Conversion in Step 2 (STAB)
-
Cause: Steric hindrance around the biaryl bond or the amine prevents imine formation.
-
Solution: Switch to Protocol C (Indirect Method) .
-
Reflux the aldehyde and amine in Toluene with a Dean-Stark trap or add Ti(OiPr)
(Titanium Isopropoxide) to force imine formation before adding the reducing agent (use NaBH in MeOH for the reduction step).
-
Scenario: Pyridine Ring Reduction
-
Cause: Using catalytic hydrogenation (H
, Pd/C) instead of hydride reagents. -
Solution: Stick to STAB or NaCNBH
. If hydrogenation is required, use unpoisoned Pd/C or Raney Nickel, but monitor closely for over-reduction of the heteroaromatic ring.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the chemical transformation and the role of the pyridine nitrogen.
Figure 2: Reaction pathway from hydroxymethyl precursor to amine product via aldehyde and iminium intermediates.
References
-
Abdel-Magid, A. F., et al. (1996).[2][8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[6][11] Advanced Synthesis & Catalysis.
-
Cahiez, G., et al. (2010). "Manganese Dioxide: A Versatile Reagent in Organic Synthesis." Synthesis.
-
ACS Green Chemistry Institute.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. reddit.com [reddit.com]
- 4. Mimicking transition metals in borrowing hydrogen from alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Borrowing Hydrogen Strategy [chemcat.univie.ac.at]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Characterization of TLR7/8 Antagonists Utilizing 4-Aminopyridine Intermediates
Introduction: The Therapeutic Promise of TLR7/8 Antagonism
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, acting as sentinels for pathogen-associated molecular patterns (PAMPs).[1] TLR7 and TLR8, located in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs), B cells, and monocytes, are specialized in detecting single-stranded RNA (ssRNA) from viral pathogens.[2][3] Upon activation, they trigger a signaling cascade through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons (IFNs), which are crucial for orchestrating an anti-viral response.[2][3]
However, the aberrant activation of TLR7 and TLR8 by self-derived nucleic acids is a key driver in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE) and Sjögren's syndrome.[2][4][5][6] This chronic inflammatory state, fueled by continuous cytokine production, leads to tissue damage and the clinical manifestations of these debilitating conditions. Consequently, the development of small molecule antagonists for TLR7 and TLR8 has emerged as a highly promising therapeutic strategy to quell this inappropriate immune activation.[2][4][5][6]
The 4-aminopyridine scaffold has proven to be a versatile and effective starting point for the development of potent and selective TLR7/8 antagonists. Its structural features allow for modifications that can precisely interact with the ligand-binding domain of these receptors, disrupting the signaling cascade at its origin. This application note provides a comprehensive guide for the synthesis of a representative 4-aminopyridine-based TLR7/8 antagonist and detailed protocols for its subsequent in-vitro characterization.
Signaling Pathway Overview: TLR7 and TLR8
The signaling pathways of TLR7 and TLR8 are highly homologous. Upon ligand binding within the endosome, TLR7 and TLR8 undergo a conformational change, leading to dimerization and the recruitment of the adaptor protein MyD88. This initiates a downstream cascade involving the IRAK family of kinases and TRAF6, ultimately culminating in the activation of transcription factors such as NF-κB and IRF7.[2][3] NF-κB drives the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, while IRF7 is primarily responsible for the production of type I interferons, most notably IFN-α.[2][3]
Caption: TLR7/8 Signaling Pathway
Synthesis of a 4-Aminopyridine-Based TLR7/8 Antagonist
The following is a representative multi-step synthesis for a potent TLR7/8 antagonist with a core imidazo[4,5-c]pyridine structure, which can be derived from a substituted 4-aminopyridine intermediate. The synthesis is presented with the rationale behind the choice of reagents and conditions.
Synthetic Workflow
Caption: Synthetic Workflow for a 4-Aminopyridine-Based TLR7/8 Antagonist
Protocol: Synthesis of a Representative Imidazo[4,5-c]pyridine TLR7/8 Antagonist
Step 1: Selective Amination of 2,4-dichloro-3-nitropyridine
-
Rationale: This initial step introduces the crucial amine group at the 4-position. The reaction conditions are controlled to favor mono-substitution.
-
Procedure:
-
To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in ethanol in a pressure vessel, add ammonium hydroxide (5.0 eq).
-
Seal the vessel and heat to 100 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 4-amino-2-chloro-3-nitropyridine.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, providing the second nitrogen atom required for the formation of the imidazole ring. Iron in the presence of an acid is a classic and effective method for this transformation.
-
Procedure:
-
Suspend 4-amino-2-chloro-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (2.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude 3,4-diamino-2-chloropyridine, which can be used in the next step without further purification.
-
Step 3: Imidazole Ring Formation
-
Rationale: Cyclization of the diamine with a carboxylic acid derivative forms the imidazole ring. The choice of the carboxylic acid determines the substituent at the 2-position of the imidazopyridine core, which is critical for antagonist activity.
-
Procedure:
-
Dissolve the crude 3,4-diamino-2-chloropyridine (1.0 eq) and a substituted carboxylic acid (e.g., isobutyric acid, 1.2 eq) in polyphosphoric acid.
-
Heat the mixture to 130 °C for 5 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted chloro-imidazopyridine intermediate.
-
Step 4: Final Amination
-
Rationale: The final step involves the displacement of the remaining chlorine atom with an amine. This amine substituent is often a key interaction point with the TLR7/8 receptor.
-
Procedure:
-
In a microwave vial, combine the substituted chloro-imidazopyridine intermediate (1.0 eq), a desired amine (e.g., benzylamine, 1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (2.0 eq) in a solvent like N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture in a microwave reactor to 150 °C for 1 hour.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the final product by preparative HPLC to yield the target TLR7/8 antagonist.
-
Purification and Characterization
-
Purification: Preparative reverse-phase HPLC is a suitable method for obtaining highly pure compounds for biological testing.[7][8] A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common mobile phase system.
-
Characterization: The structure and purity of the final compound should be confirmed by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Analytical HPLC: To determine the purity, which should ideally be >95%.[9]
-
In-Vitro Characterization of TLR7/8 Antagonists
Once synthesized and purified, the antagonist activity of the compound must be evaluated through a series of in-vitro functional assays.
Cell-Based Reporter Assays
-
Principle: HEK293 cells, which do not endogenously express TLRs, are stably transfected with human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter.[10][11][12] Antagonist activity is measured by the reduction in reporter gene expression in the presence of a known TLR7 or TLR8 agonist.
-
Protocol: NF-κB Reporter Assay
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the synthesized antagonist in cell culture medium.
-
Pre-incubate the cells with the antagonist for 1 hour at 37 °C.
-
Add a known TLR7 agonist (e.g., R848 for TLR7/8, or a specific ssRNA for TLR7) at a concentration that induces a submaximal response (e.g., EC₈₀).
-
Incubate for 18-24 hours at 37 °C.
-
Measure the reporter gene activity according to the manufacturer's protocol (e.g., for SEAP, by adding a colorimetric substrate and measuring absorbance).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the antagonist concentration.
-
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Principle: This assay provides a more physiologically relevant assessment of the antagonist's activity by using primary human immune cells. The inhibition of agonist-induced cytokine production is measured.[2][9]
-
Protocol: Cytokine Inhibition Assay
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Pre-incubate the cells with serial dilutions of the antagonist for 1 hour at 37 °C.
-
Stimulate the cells with a TLR7/8 agonist (e.g., R848).
-
Incubate for 24 hours at 37 °C.
-
Collect the cell culture supernatants.
-
Measure the concentration of key cytokines (TNF-α, IFN-α, IL-6, IL-12) using commercially available ELISA kits or a multiplex bead-based assay (e.g., Luminex).[13][14][15][16]
-
Determine the IC₅₀ values for the inhibition of each cytokine.
-
| Parameter | HEK-Blue™ Reporter Assay | Human PBMC Cytokine Assay |
| Cell Type | Transfected HEK293 cells | Primary human immune cells |
| Readout | NF-κB driven reporter gene expression | Secreted cytokine levels (e.g., TNF-α, IFN-α) |
| Throughput | High | Medium |
| Physiological Relevance | Lower | Higher |
| Typical Agonist | R848, ssRNA40 | R848, CL097 |
| Endpoint Measurement | Absorbance/Luminescence | ELISA/Multiplex Immunoassay |
Data Analysis and Interpretation
The data from the in-vitro assays should be used to determine the potency and selectivity of the synthesized antagonist. The IC₅₀ values from both the reporter assays and the PBMC cytokine assays will provide a comprehensive profile of the compound's inhibitory activity. A successful TLR7/8 antagonist will exhibit low nanomolar to micromolar IC₅₀ values for the inhibition of both TLR7 and TLR8 signaling, with minimal off-target effects on other TLR pathways.
Conclusion
The strategic design and synthesis of TLR7/8 antagonists based on the 4-aminopyridine scaffold represent a promising avenue for the development of novel therapeutics for autoimmune diseases. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and in-vitro characterization of these compounds. By following these detailed methodologies, researchers can effectively evaluate the potential of their synthesized molecules and contribute to the advancement of this important class of immunomodulators.
References
-
Yoo, E., Crall, B. M., Balakrishna, R., Malladi, S. S., Fox, L. M., Hermanson, A. R., & David, S. A. (2013). Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 11(37), 6246–6261. [Link]
- Kaczanowska, K., Joseph, A. M., & Davila, E. (2013). TLR7/8 agonists and their development as cancer immunotherapeutics. Journal of leukocyte biology, 94(5), 927–934.
-
Hawtin, S., et al. (2023). Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy. Cell Reports Medicine, 4(5), 101036. [Link]
-
Tumey, L. N., et al. (2021). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS medicinal chemistry letters, 12(5), 820–827. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 10(4), 655–683.
- Dolan, J. W. (2017). The Art and Science of HPLC Method Development. LCGC North America, 35(6), 384-391.
-
Mitchell, J. A., & Paul-Clark, M. J. (2009). Measurement of NF-κB activation in TLR-activated macrophages. Methods in molecular biology (Clifton, N.J.), 517, 239–251. [Link]
-
Cisbio. (n.d.). HTRF measurement of cytokine release from fresh blood samples. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Kandimalla, E. R., et al. (2013). Design, synthesis and biological evaluation of novel antagonist compounds of Toll-like receptors 7, 8 and 9. Nucleic acids research, 41(7), 3947–3961. [Link]
-
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Novus Biologicals. (2010). TLR reporter cell lines for screening TLR agonists and antagonists. The Journal of Immunology, 184(1 Supplement), 136.20. [Link]
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Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular diversity, 28(5), 2817–2829. [Link]
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Ochiai, E. (1953). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Journal of the American Chemical Society, 75(22), 5447–5448. [Link]
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Dymińska, L., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 27(19), 6689. [Link]
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Van Acker, T., et al. (2020). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Analytical and bioanalytical chemistry, 412(23), 5787–5798. [Link]
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Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & medicinal chemistry, 25(7), 2218–2225. [Link]
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Application Note: Protecting Group Strategies for 4-amino-2-(3-hydroxymethylphenyl)pyridine
Abstract: This technical guide provides a comprehensive overview of protecting group strategies for the bifunctional molecule 4-amino-2-(3-hydroxymethylphenyl)pyridine, a key building block in contemporary drug discovery and materials science. The presence of a nucleophilic aromatic amine and a primary benzylic alcohol on the same scaffold necessitates a carefully considered approach to selective chemical modification. This document outlines strategies for the individual protection of each functional group and details orthogonal approaches that permit the selective deprotection and subsequent derivatization of one group in the presence of the other. Detailed, field-tested protocols and decision-making frameworks are provided to guide researchers in developing robust and efficient synthetic routes.
Introduction and Strategic Overview
The molecule 4-amino-2-(3-hydroxymethylphenyl)pyridine presents a common challenge in multi-step organic synthesis: the presence of two distinct, reactive functional groups. The 4-amino group on the pyridine ring is a potent nucleophile, susceptible to alkylation, acylation, and other electrophilic additions. Concurrently, the 3-hydroxymethylphenyl moiety contains a primary benzylic alcohol, which can undergo oxidation, esterification, and etherification. To achieve chemoselectivity in subsequent reactions, one or both of these groups must be temporarily masked using protecting groups.[1]
The ideal protecting group strategy depends on the planned synthetic sequence. Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions required for modifying other parts of the molecule.[1]
-
Ease of Installation and Removal: The protection and deprotection steps should proceed in high yield with simple and non-destructive reagents.[1][2]
-
Orthogonality: In syntheses requiring sequential modification of the amine and alcohol, orthogonal protecting groups are essential. An orthogonal system allows for the removal of one protecting group under conditions that leave the other intact.[3][4]
This guide will explore robust protecting groups for both the amine and alcohol functionalities and culminate in a discussion of orthogonal strategies.
Target Molecule Structure
Caption: Structure of 4-amino-2-(3-hydroxymethylphenyl)pyridine.
Protection of the 4-Amino Group
The 4-amino group of the pyridine ring is nucleophilic and requires protection to prevent unwanted side reactions during subsequent synthetic steps, such as those involving strong bases or electrophiles. Carbamates are the most common and reliable class of protecting groups for amines.[1]
tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of amine protection due to its ease of installation and, most critically, its clean removal under acidic conditions.[5] It is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and hydrogenation conditions.
-
Mechanism of Protection: The amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which is scavenged by the counter-ion or solvent, ultimately releasing the free amine, isobutylene, and carbon dioxide.[6]
Caption: Workflow for Boc protection of the 4-amino group.
Protocol 2.1: Boc Protection of 4-amino-2-(3-hydroxymethylphenyl)pyridine
-
Preparation: Dissolve 4-amino-2-(3-hydroxymethylphenyl)pyridine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
-
Addition of Reagents: Add triethylamine (TEA, 1.5 eq) to the solution, followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[5]
-
Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.
Protection of the 3-Hydroxymethyl Group
The primary benzylic alcohol is susceptible to oxidation and can react with various electrophiles. Protecting this group is crucial if the synthetic route involves modification of the pyridine ring or the amino group under conditions that would affect the hydroxyl moiety.
Silyl Ethers (TBDMS Group)
tert-Butyldimethylsilyl (TBDMS) ethers are widely used for protecting alcohols due to their moderate steric bulk, which allows for selective protection of primary alcohols, and their unique deprotection condition using fluoride ion sources.[7]
-
Mechanism of Protection: The alcohol is deprotonated by a mild base, typically imidazole, which then acts as a nucleophile, attacking the silicon atom of TBDMS-Cl in an Sₙ2-type reaction.[7]
-
Deprotection: TBDMS ethers are exceptionally stable to basic and mildly acidic conditions but are selectively cleaved by fluoride ions, most commonly from tetrabutylammonium fluoride (TBAF).[7] The high strength of the Si-F bond drives the reaction.
Caption: Workflow for TBDMS protection of the hydroxyl group.
Benzyl (Bn) Ethers
Benzyl ethers are another robust choice for alcohol protection, offering excellent stability across a wide pH range and to many oxidizing and reducing agents.[7][8]
-
Mechanism of Protection: Typically installed under basic conditions via a Williamson ether synthesis, where an alkoxide, formed by deprotonating the alcohol with a strong base like sodium hydride (NaH), reacts with benzyl bromide (BnBr).[9][10]
-
Deprotection: The key advantage of the benzyl group is its removal by catalytic hydrogenation (e.g., H₂, Pd/C), which yields the free alcohol and toluene.[7][10] This deprotection method is mild and orthogonal to many other protecting groups.
Protocol 3.1: TBDMS Protection of 4-amino-2-(3-hydroxymethylphenyl)pyridine
-
Preparation: Dissolve 4-amino-2-(3-hydroxymethylphenyl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
Addition of Reagents: Add imidazole (2.5 eq) to the solution, followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Orthogonal Protection Strategies
For the sequential functionalization of the amine and alcohol, an orthogonal protecting group pair is required. This allows for the selective deprotection of one group while the other remains intact.[3][4] The combination of Boc for the amine and a silyl ether (like TBDMS) for the alcohol is a classic and highly effective orthogonal strategy.
-
Boc (Amine) / TBDMS (Alcohol): The Boc group is removed with acid (TFA), while the TBDMS group is stable. The TBDMS group is removed with fluoride (TBAF), while the Boc group is stable. This pairing provides two distinct and non-interfering deprotection pathways.
Decision Workflow for Orthogonal Protection
Caption: Decision workflow for selecting an orthogonal protection strategy.
Data Summary: Protecting Group Compatibility
| Protecting Group | Functionality | Stable To (Common Conditions) | Labile To (Deprotection) |
| Boc | Amine | Base, H₂/Pd-C, TBAF | Strong Acid (TFA, HCl)[5][6] |
| Cbz | Amine | Acid, Base | H₂/Pd-C[11] |
| TBDMS | Alcohol | Base, H₂/Pd-C, Mild Acid | Fluoride (TBAF), Strong Acid[7] |
| Bn | Alcohol | Acid, Base, Nucleophiles | H₂/Pd-C[7][10] |
Orthogonal Deprotection Protocols
The following protocols assume the starting material is the dual-protected species: tert-butyl (2-(3-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)pyridin-4-yl)carbamate.
Protocol 5.1: Selective Deprotection of the Boc Group (Unmasking the Amine)
-
Preparation: Dissolve the dual-protected compound (1.0 eq) in DCM (0.1 M).
-
Deprotection: Add trifluoroacetic acid (TFA, 10-20 eq, often as a 20-50% solution in DCM) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography if necessary to yield the free amine with the TBDMS-protected alcohol.
Protocol 5.2: Selective Deprotection of the TBDMS Group (Unmasking the Alcohol)
-
Preparation: Dissolve the dual-protected compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Deprotection: Add a 1 M solution of TBAF in THF (1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the free alcohol with the Boc-protected amine.
Conclusion
The successful synthesis and derivatization of 4-amino-2-(3-hydroxymethylphenyl)pyridine rely on a well-designed protecting group strategy. The choice between protecting the amine or the alcohol first, and the selection of the specific protecting groups, must be guided by the overall synthetic plan. The orthogonal pair of Boc (for the amine) and TBDMS (for the alcohol) offers a versatile and reliable strategy, providing distinct, non-interfering deprotection pathways that enable the selective functionalization of this valuable bifunctional building block. Researchers should carefully consider the stability and reactivity profiles summarized in this guide to optimize their synthetic endeavors.
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PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved February 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved February 21, 2026, from [Link]
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Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved February 21, 2026, from [Link]
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Wikipedia. (n.d.). Benzyl group. Retrieved February 21, 2026, from [Link]
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Scribd. (n.d.). Protection and Deprotection of Common Functional Groups 2020. Retrieved February 21, 2026, from [Link]
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PMC. (2021, March 2). Neuroprotective Properties of 4-Aminopyridine. Retrieved February 21, 2026, from [Link]
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ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. Retrieved February 21, 2026, from [Link]
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PMC. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved February 21, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 21, 2026, from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 21, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved February 21, 2026, from [Link]
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SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved February 21, 2026, from [Link]
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Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved February 21, 2026, from [Link]
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PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved February 21, 2026, from [Link]
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European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved February 21, 2026, from [Link]
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Chemical Reviews. (2019, November 19). Amino Acid-Protecting Groups. Retrieved February 21, 2026, from [Link]
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Application Note & Protocol: Synthesis of 4-amino-2-(3-chloromethylphenyl)pyridine
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-amino-2-(3-chloromethylphenyl)pyridine from its corresponding benzylic alcohol precursor, [4-amino-2-(3-(hydroxymethyl)phenyl)pyridin]. The procedure details a robust chlorination reaction using thionyl chloride (SOCl₂), a method selected for its efficiency and the simplicity of byproduct removal. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth scientific rationale, a step-by-step experimental workflow, critical safety protocols, and characterization guidelines. The core objective is to furnish a reliable and reproducible method for accessing this valuable pyridine-based chemical scaffold.
Introduction and Scientific Rationale
Significance of 4-Aminopyridine Scaffolds
4-Aminopyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These structures are investigated for a wide range of therapeutic applications, including their roles as cholinesterase inhibitors for cognitive enhancement and in the treatment of neurodegenerative disorders.[2][3] The development of novel derivatives, such as PET tracers for imaging demyelinated axons, further underscores their importance in modern drug discovery.[4] The title compound, 4-amino-2-(3-chloromethylphenyl)pyridine, serves as a key intermediate, where the reactive chloromethyl group allows for further synthetic elaboration to build more complex molecular architectures.
Rationale for Chlorination via Thionyl Chloride
The conversion of a primary or secondary benzylic alcohol to its corresponding chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is often the reagent of choice for its reliability and favorable reaction kinetics.[5]
The primary advantages of using thionyl chloride for this conversion are:
-
High Efficacy: It readily converts primary and secondary alcohols to alkyl chlorides.
-
Irreversible Reaction: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and escape from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[5]
-
Clean Work-up: The volatile nature of the byproducts simplifies the purification process compared to reagents that produce non-volatile salts.
The reaction proceeds via an Sₙ2-like mechanism for primary and secondary alcohols.[5] The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a protonated alkyl chlorosulfite intermediate. A subsequent backside attack by the displaced chloride ion on the benzylic carbon results in the formation of the desired alkyl chloride with inversion of configuration (though the substrate in this protocol is achiral).
Caption: General mechanism for alcohol chlorination with SOCl₂.
Materials, Equipment, and Safety
Critical Safety Precautions
Thionyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent. It reacts violently with water, releasing toxic gases (HCl and SO₂).[6] Adherence to the following safety protocols is mandatory.
-
Engineering Controls: All manipulations involving thionyl chloride must be performed inside a certified chemical fume hood with proper airflow.[7]
-
Personal Protective Equipment (PPE): A full set of PPE is required at all times:
-
Emergency Preparedness: An operational safety shower and eyewash station must be immediately accessible.[7][8] Keep a Class D fire extinguisher (for reactive metals) or a dry chemical extinguisher nearby; DO NOT USE WATER on a thionyl chloride fire.[8]
-
Waste Disposal: All thionyl chloride-contaminated waste, including residual materials and rinsates, must be collected in a designated, properly labeled hazardous waste container and disposed of according to institutional guidelines.[7] Excess thionyl chloride must be quenched carefully by slow addition to a stirred, cooled basic solution (e.g., sodium hydroxide) in the fume hood.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS Number | Supplier Notes |
| [4-amino-2-(3-(hydroxymethyl)phenyl)pyridin] | C₁₂H₁₂N₂O | 200.24 | (Not found) | Starting material (Assumed 98%+ purity) |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Reagent grade (≥99%), handle under inert gas |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Dri-Solv or passed through a solvent system |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 84.01 | 144-55-8 | Prepared in deionized water |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular, for drying |
| Silica Gel for Column Chromatography | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh, standard grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC grade, for chromatography |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | 110-54-3 | HPLC grade, for chromatography |
Laboratory Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice/water bath
-
Pressure-equalizing dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Glass funnel and separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
Detailed Experimental Protocol
This protocol is based on a standard procedure for the chlorination of benzylic alcohols.[9]
Caption: Step-by-step experimental workflow diagram.
Step 1: Reaction Setup
-
Dry all necessary glassware in an oven (120 °C) for at least 4 hours and allow to cool in a desiccator or assemble hot and cool under a stream of dry nitrogen.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the alcohol precursor, [4-amino-2-(3-(hydroxymethyl)phenyl)pyridin] (1.0 g, 5.0 mmol) .
-
Add 25 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.
-
Fit the flask with a pressure-equalizing dropping funnel and a reflux condenser topped with a nitrogen inlet or a calcium chloride drying tube.
Step 2: Addition of Thionyl Chloride
-
Cool the reaction flask to 0 °C using an ice/water bath.
-
In the fume hood, carefully measure thionyl chloride (0.44 mL, 6.0 mmol, 1.2 equiv) and dilute it with 5 mL of anhydrous DCM in the dropping funnel.
-
Add the thionyl chloride solution dropwise to the stirred alcohol solution over a period of 20-30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Step 3: Reaction Progression
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, typically less polar, spot corresponding to the product should appear.
Step 4: Work-up and Extraction
-
Once the reaction is complete, cool the flask again in an ice bath.
-
In a separate beaker, prepare approximately 50 g of crushed ice.
-
Slowly and carefully , pour the reaction mixture onto the crushed ice with gentle swirling. This will quench the excess thionyl chloride.
-
Transfer the mixture to a 250 mL separatory funnel. Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is slightly basic (pH ≈ 8).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Combine all organic layers and wash them with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
Purify the crude solid/oil by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30-40% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 4-amino-2-(3-chloromethylphenyl)pyridine as the final product.
Expected Results and Characterization
| Parameter | Expected Value |
| Starting Material | 1.0 g (5.0 mmol) |
| Thionyl Chloride | 0.44 mL (6.0 mmol) |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Theoretical Yield | 1.09 g (5.0 mmol) |
| Expected Actual Yield | 75-90% (0.82 g - 0.98 g) |
| Appearance | Off-white to pale yellow solid |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz) | Expect disappearance of the alcohol -OH proton and the CH₂-OH signal (~4.7 ppm), and appearance of a new CH₂-Cl singlet (~4.6 ppm). Aromatic protons will show characteristic shifts. |
| Mass Spec (ESI+) | Expect to find [M+H]⁺ at m/z ≈ 219.06. |
References
-
Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. [Link]
-
PENTA. (2019). Safety Data Sheet: Thionyl chloride. [Link]
-
Loba Chemie. (2023). Safety Data Sheet: Thionyl Chloride AR. [Link]
-
University of Alabama at Birmingham. (2013). SOP 0079 - Thionyl Chloride. [Link]
-
Siddiqui, N., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(10), 2853-2857. [Link]
-
Chem LibreTexts. (2025). Alcohol + SOCl₂. [Link]
-
Georgieva, J. V., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]
-
Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 17(9), 10497-10519. [Link]
-
Shrestha, U., et al. (2024). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine, 65(Supplement 2), 1731. [Link]
-
ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. (2026). ResearchGate. [Link]
-
I.A., Bello, et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. reactionweb.io [reactionweb.io]
- 6. lobachemie.com [lobachemie.com]
- 7. drexel.edu [drexel.edu]
- 8. nj.gov [nj.gov]
- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Coupling of 2-Aryl-4-Aminopyridines
Topic: Optimization and Troubleshooting of Suzuki-Miyaura Coupling for 2-Aryl-4-Aminopyridines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current)
Executive Summary: The "Push-Pull" & "Poison" Challenge
Synthesizing 2-aryl-4-aminopyridines via Suzuki-Miyaura coupling presents a unique convergence of electronic and steric challenges. You are likely encountering one of three failure modes: stalled conversion , protodeboronation of the partner , or difficult purification .
This specific scaffold presents a dual hurdle:
-
Catalyst Poisoning (The "Poison"): The substrate contains two competitive binding sites for Palladium—the pyridine nitrogen (
) and the exocyclic amine ( ). These can displace labile ligands on standard catalysts (e.g., ), forming inactive "palladacycles" or aggregates. -
Electronic Deactivation (The "Push-Pull"): The 4-amino group is a strong resonance donor (+M effect), which pushes electron density into the pyridine ring. This increases the electron density at the 2-position, making the C-X bond (where X is halogen) more electron-rich and significantly slower to undergo oxidative addition compared to a standard 2-halopyridine.
This guide provides the protocols to overcome these barriers using sterically demanding, electron-rich ligands and optimized base/solvent systems.
Troubleshooting Guide (Q&A)
Category A: Reaction Failure & Low Conversion[1]
Q1: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. What is happening? Diagnosis: You are likely experiencing catalyst poisoning or ligand displacement . Standard phosphines (triphenylphosphine) bind to Pd weaker than the pyridine nitrogen or the free amine of your substrate. The substrate effectively sequestered your Pd. Solution: Switch to Buchwald Precatalysts (Generation 3 or 4) or Pd-PEPPSI complexes.
-
Why? Ligands like XPhos , RuPhos , or SPhos are bulky and electron-rich. The bulk prevents the substrate nitrogens from coordinating to the Pd center (steric shielding), while the electron richness facilitates the difficult oxidative addition into the electron-rich C-Cl bond.
-
Recommendation: Use XPhos Pd G4 (1-3 mol%) or Pd-PEPPSI-IPent .
Q2: I am using a 2-chloropyridine substrate. It remains unreacted even at reflux. Why? Diagnosis: The 4-amino group deactivates the 2-chloro position via resonance. The C-Cl bond has increased double-bond character and higher electron density, raising the activation energy for oxidative addition. Solution:
-
Ligand Switch: Use RuPhos or BrettPhos , which are specialized for deactivated aryl chlorides and secondary amines.
-
Leaving Group Upgrade: If possible, switch from 2-chloro to 2-bromo or 2-iodo . The weaker C-Br/C-I bond compensates for the electronic deactivation.
-
Activation: If you must use the chloride, consider converting the 4-amino group to a trifluoroacetamide (protecting group). This withdraws electron density, reactivating the 2-position for coupling. Deprotection is trivial (mild base).
Category B: Side Reactions & Impurities
Q3: My halide is consumed, but I see large amounts of dehalogenated starting material (protodehalogenation) or homocoupling. Diagnosis: This often indicates that Transmetallation is the bottleneck. If the boronic acid cannot transfer its aryl group fast enough, the Pd(II) intermediate may undergo side reactions. Solution:
-
Base Optimization: Switch to
(3.0 equiv) . It buffers the reaction better than carbonates. -
Water Content: Ensure a specific water ratio (e.g., Dioxane:Water 4:1). Boronic acids require water to form the reactive boronate species (Ar-B(OH)
), but too much water promotes protodeboronation.
Q4: The aryl boronic acid partner disappears, but no product is formed. Diagnosis: Protodeboronation . This is common with heteroaryl boronic acids (e.g., 2-pyridyl, 2-furanyl) or electron-poor aryl boronic acids. Solution:
-
Anhydrous Conditions: Use Boronic Esters (BPin) instead of acids.
-
Base Switch: Use anhydrous
or CsF in dry solvents (Dioxane/Toluene). -
Slow Addition: Add the boronic acid/ester slowly via syringe pump to keep its concentration low relative to the Pd-Ar intermediate.
Category C: Purification[2]
Q5: The product streaks on silica and is difficult to elute. Diagnosis: 4-Aminopyridines are highly polar and basic. They interact strongly with the acidic silanols on silica gel. Solution:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1-2%
(in MeOH) to your DCM/MeOH eluent. This neutralizes the silica. -
Alternative Support: Use Alumina (Neutral) instead of silica gel.
Optimized Experimental Protocol
Protocol: High-Yield Coupling of 2-Chloro-4-Aminopyridine with Aryl Boronic Acids Target Scale: 1.0 mmol
Reagents:
-
Substrate: 2-Chloro-4-aminopyridine (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%)
-
Alternative:
(2 mol%) + XPhos (4 mol%)
-
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)
Step-by-Step Workflow:
-
Preparation: In a reaction vial equipped with a stir bar, combine the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and Base (
, 3.0 equiv). -
Catalyst Addition: Add XPhos Pd G3 (2 mol%).
-
Note: If using free ligand + metal, add them now.
-
-
Inertion: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).
-
Critical: Oxygen promotes homocoupling and catalyst decomposition.
-
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe. Concentration should be roughly 0.2 M with respect to the halide.
-
Reaction: Heat the block to 100°C for 2–12 hours. Monitor by LCMS.
-
Checkpoint: If conversion stops at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).
-
-
Workup:
-
Purification: Flash chromatography using DCM : MeOH :
(95 : 4 : 1).
Data & Comparisons
Table 1: Ligand Performance Matrix for Aminopyridines
| Ligand Class | Specific Ligand | Suitability | Mechanism of Action | Recommended For |
| Biaryl Phosphines (Buchwald) | XPhos | Excellent | High steric bulk prevents N-coordination; electron-rich P facilitates oxidative addition. | General 2-halo-aminopyridines. |
| Biaryl Phosphines (Buchwald) | RuPhos | High | Specialized for secondary amines and highly deactivated chlorides. | Sterically hindered or electron-rich partners.[4] |
| Biaryl Phosphines (Buchwald) | SPhos | Good | Water-soluble options available; very stable. | High-throughput screening; aqueous conditions.[3] |
| NHC (Carbenes) | PEPPSI-IPent | Excellent | Extremely strong | Difficult, tetra-ortho-substituted couplings. |
| Simple Phosphines | Poor | Labile ligands; easily displaced by substrate amine/pyridine. | Avoid for this substrate class. |
Table 2: Base Selection Guide
| Base | pKa (conj. acid) | Pros | Cons | Best Use Case |
| ~12.3 | Excellent buffering; tolerates sensitive groups. | Low solubility in pure organics. | Standard conditions (Dioxane/H2O). | |
| ~10.3 | High solubility in alcohols/DMF; "Cesium Effect" aids transmetallation. | Hygroscopic; can cause isomerization. | Sterically crowded couplings. | |
| ~10.3 | Cheap; mild. | Often too weak for deactivated chlorides. | Easy substrates only. | |
| ~10.3 | Standard. | Can cause protodeboronation of heteroaryls. | General purpose (non-heteroaryl boronates). |
Visualizations
Diagram 1: The "Poisoning" Mechanism & Solution
This diagram illustrates how the aminopyridine substrate deactivates standard catalysts and how bulky ligands (L) prevent this.*
Caption: Comparison of catalyst poisoning pathway (Red) vs. steric shielding by bulky ligands like XPhos (Green).
Diagram 2: Troubleshooting Decision Tree
A logical flow for diagnosing reaction failures.
Caption: Step-by-step diagnostic workflow for identifying the root cause of Suzuki coupling failure.
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[5] "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6][5] Angewandte Chemie International Edition.
-
Valente, C., et al. (2012).
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting low solubility of 4-Amino-2-(3-hydroxymethylphenyl)pyridine
Welcome to the technical support center for 4-Amino-2-(3-hydroxymethylphenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the compound's solubility. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties and expected solubility of 4-Amino-2-(3-hydroxymethylphenyl)pyridine?
Answer: To predict the solubility of 4-Amino-2-(3-hydroxymethylphenyl)pyridine, we must analyze its molecular structure. The molecule possesses several functional groups that influence its behavior in different solvents:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic (a proton acceptor) and can be protonated in acidic conditions. Pyridine itself is miscible with water, largely due to hydrogen bonding.[1][2] The presence of this ring suggests that solubility will be highly dependent on pH.
-
Amino Group (-NH₂): This is another basic functional group that can be protonated. It is also a polar group capable of forming hydrogen bonds, which generally favors solubility in polar protic solvents like water.
-
Hydroxymethylphenyl Group (-C₆H₄-CH₂OH): This part of the molecule is amphiphilic. The phenyl ring is non-polar and hydrophobic, which tends to decrease aqueous solubility. However, the hydroxymethyl group (-CH₂OH) is polar and can participate in hydrogen bonding, which helps to mitigate the hydrophobicity of the phenyl ring.
Q2: My 4-Amino-2-(3-hydroxymethylphenyl)pyridine is not dissolving in my aqueous buffer (pH 7.4). What is the first and most critical step I should take?
Answer: The most immediate and effective troubleshooting step is pH adjustment . The low solubility at neutral pH is due to the compound existing in its neutral, less polar form. The pyridine ring contains a basic nitrogen atom that can accept a proton (becoming protonated) in an acidic environment.[1][4]
Causality: By lowering the pH of your aqueous solution (e.g., with 0.1 M HCl), you protonate the pyridine nitrogen, forming a pyridinium salt. This salt is an ionic, charged species, which is significantly more polar than the neutral molecule. This increased polarity dramatically enhances its interaction with polar water molecules, leading to a substantial increase in solubility.[5] This is the most common and effective method for increasing the solubility of basic drugs.[5]
Below is a diagram illustrating the relationship between pH and the protonation state of the molecule.
Caption: pH-Dependent Protonation and Solubility.
See the protocol section below for a step-by-step guide to performing a pH-solubility screen.
Q3: I need to prepare a concentrated stock solution for my cell-based assay, but I cannot use a highly acidic solution. What organic solvents should I try?
Answer: When acidic conditions are not viable, using a polar organic solvent is the standard approach. The principle of "like dissolves like" is your guide here. Your compound has polar functional groups, so polar organic solvents are the best choice. For high-concentration stocks (typically 10-50 mM) used in biological assays, water-miscible solvents are preferred to prevent precipitation upon dilution into aqueous media.
Recommended Solvents:
| Solvent Class | Recommended Solvents | Rationale for Use |
| Polar Aprotic | DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide) | Excellent solubilizing power for a wide range of compounds. Generally biocompatible at low final concentrations (<0.5%). This class is often the first choice. |
| Polar Protic | Ethanol, Methanol | Good for compounds with hydrogen bond donors/acceptors. Can be less effective than DMSO for very hydrophobic molecules but are often less toxic to cells. |
| Other | Propylene Glycol, PEG 400 | Often used in final drug formulations as co-solvents to maintain solubility in aqueous systems.[6] |
Self-Validating System: Start with the most powerful, biocompatible solvent first: DMSO. Prepare a small test sample (e.g., 1 mg in 100 µL) to see if it dissolves readily. If it does, you have found a suitable stock solvent. If not, you may need to try gentle warming or sonication. The ability to create a clear, high-concentration solution that remains stable upon dilution into your final assay buffer validates your choice of solvent.
Q4: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I solve this?
Answer: This is a classic problem of a compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous buffer exceeds its maximum thermodynamic solubility in that co-solvent mixture. The DMSO concentration is no longer high enough to keep the hydrophobic parts of your molecule solubilized.
Troubleshooting Workflow:
Caption: Troubleshooting Precipitation During Dilution.
Causality & Solutions:
-
Lower the Stock Concentration: The simplest solution is often to remake your stock solution at a lower concentration (e.g., from 50 mM to 10 mM). This means that for the same final concentration in your assay, you will be adding a larger volume of stock, thereby increasing the final percentage of the co-solvent (DMSO), which can help maintain solubility.
-
Check Final Co-solvent Percentage: Many cell-based assays can tolerate up to 0.5% or even 1% DMSO. Ensure your dilution scheme does not fall too far below this. If your final DMSO concentration is very low (e.g., 0.01%), the compound is more likely to precipitate.
-
Use an Intermediate Dilution Step: Instead of a direct 1:1000 dilution from a DMSO stock into a buffer, perform a serial dilution. For example, dilute 1:10 into an intermediate solution (e.g., 10% DMSO in buffer), vortex well, and then perform the final dilution into the assay buffer. This gradual reduction in solvent strength can sometimes prevent shock precipitation.
-
Consider Advanced Formulation: If these methods fail, you may need to explore more advanced techniques such as using surfactants or complexation agents like cyclodextrins, which can form inclusion complexes with the hydrophobic part of the molecule to enhance aqueous solubility.[7]
Experimental Protocols
Protocol 1: Systematic pH-Solubility Screening
This protocol allows you to determine the approximate pH at which the compound becomes soluble in an aqueous system.
Materials:
-
4-Amino-2-(3-hydroxymethylphenyl)pyridine
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter or pH strips
-
Small glass vials (2 mL)
-
Magnetic stir plate and stir bars
Methodology:
-
Prepare a Suspension: Add 1-2 mg of the compound to a vial containing 1 mL of deionized water. The compound will likely not dissolve, forming a suspension. Add a small stir bar.
-
Acidification: Place the vial on a magnetic stir plate. Slowly add 0.1 M HCl dropwise (e.g., 5 µL at a time).
-
Observe and Measure: After each addition, allow the mixture to stir for 1-2 minutes. Observe for visual signs of dissolution.
-
Identify Solubilization pH: Continue adding acid until the solution becomes completely clear. At this point, stop adding acid.
-
Measure pH: Remove the stir bar and measure the pH of the clear solution. This is your approximate "solubilization pH."
-
Self-Validation (Re-precipitation): To confirm that the effect is pH-dependent, slowly add 0.1 M NaOH dropwise to the clear solution. The compound should precipitate back out as the pH rises and the molecule returns to its neutral state. This confirms the pH-solubility relationship.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent
This is the standard workflow for preparing a high-concentration stock for use in biological or chemical assays.
Materials:
-
4-Amino-2-(3-hydroxymethylphenyl)pyridine
-
Anhydrous DMSO (or other suitable organic solvent)
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
Methodology:
-
Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 2.14 mg for a 10 mM stock in 1 mL) directly into a clean, dry vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM stock with a molecular weight of 214.25 g/mol , you would add 1 mL of DMSO to 2.14 mg of the compound.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, use a brief sonication in a water bath to aid dissolution.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates. This is your validated stock solution.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture to ensure stability.
-
Dilution for Use: Before use, thaw the stock solution and vortex. Dilute serially into your final aqueous assay buffer, ensuring the final DMSO concentration is below the tolerance limit for your specific experiment (usually <0.5%).
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwZiwvFhpGhv5QH3JBWw6LuOCRzKQyOA7VRDFFGwLOmIwxlAaK8f8hTgdB01eaDZbKNV4005M8LkUj5ztXU8Q5lwlQrGut__gjVbxKgZnCCw9nQe5KHzNMueJ78jahcpF4K-mumClJ8JC8F1zAgoPjuo4v]
- Drug Solubility: Importance and Enhancement Techniques - PMC. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmF3rSuG_C2yFE8RTRGSbBiDil3lLZE99WUfmDjizMMC1QhVDr5T8eXSao-ZtCVrrlefujfyUapmTD0g81AUJVYu_waN_gj8aAtC7YujzvxCWkmfB3hJaAoRgN880j1wx7lMMMg28EBg7TwQ==]
- Improving solubility and accelerating drug development - Veranova. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyxHao7lPAU-_By4TdOYpeE0xpZulPH0PDaP2k70TDIdYSV-Ntjroxc_anFNWZErh3VO1IHnMA-xFCAz1I_f0mc-EKJbkg4Hn8r92g2mCC1SBayah_rzOZftXDnyM8FyovYxQ-YuDDR_WwvioOrimJF0Fs3tEpCAd26543AwGVS6XqJWygY-sau3fc4e87N8CPS6Coo7s=]
- Solubility enhancement techniques: A comprehensive review. [Link: https://vertexaisearch.cloud.google.
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFLM6m23oT3_OFKNnnIhTMyrs64XOkxuW0YXmN3gYQj0lUIhcbW3ioZ-Vi2T2j-tZ5ED-2LbfPhzvJ2vRtXPfcWJSJXg17jGvtE-s2j3C1G5iEqRqbZTabFZbwPed8lGNWdSS0oJ70FlLLaX4Cyz388s54nfZZC4S-z3CE8r4IPrTg1M8Jsr4R]
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- Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine - MDPI. [Link: https://www.mdpi.com/2073-4360/9/10/487]
- A Technical Guide to the Solubility of 4-Amino-2-(methylthio)pyridine in Common Organic Solvents. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJZ5bYwvxBLikJpovKKXG_8esLZBWfJ8SYAO8Ipa0uDWBK-cXNAeOI7T5Xybl2cK-L2NSFQDk0tdRzhtitc9IinIPiYRMo21gm1JO-ae6wpfRXRCJtcGE4K8G4q4t0YBkzCJKT]
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- Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract - Indian Chemical Society. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWEhnRHYkkWFcupy1lEyy3cum2Vk07RYrq0X4VkhxMXKAnjQSrJDjxUpheFVPD01uWeOQwtdEjqdjFfFcKsEpzwoimV3T1BoNisK3DaxuXkIy-NmUWbWi7YvbTOZ-OoK-S4kw_jLxYs-GSBQYINlMZYLg6B7qsGTHmFClOlERxy3yvrQ_fOiUTHQRZ0jx2djXFJu8w]
- Pyridine – Knowledge and References - Taylor & Francis. [Link: https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/pyridine-YJCHY5H7H75W]
- 4-AMINO-3-HYDROXY PYRIDINE | 52334-53-9 - ChemicalBook. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8720448.htm]
- Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange. [Link: https://chemistry.stackexchange.com/questions/173950/effect-of-ph-on-solubility-lehningers-principles]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. wjbphs.com [wjbphs.com]
- 7. veranova.com [veranova.com]
Preventing over-oxidation of hydroxymethyl group during synthesis
Technical Support Center: Advanced Synthesis & Oxidation Control
Current Status: Operational
Agent: Dr. Aris (Senior Application Scientist)
Ticket: Preventing Over-Oxidation of Hydroxymethyl Groups (
Introduction: The "Hydrate Gateway" Principle
Welcome to the technical center. You are likely here because your aldehyde yield is low, and your NMR shows a carboxylic acid peak (broad singlet ~11-12 ppm) or decomposition.
To prevent over-oxidation, you must understand the enemy: Water .
Most oxidants cannot directly oxidize an aldehyde (
The Golden Rule: If you exclude water, you physically block the pathway to the carboxylic acid.
Module 1: Mechanism of Failure
The following diagram illustrates the "Danger Zone" where over-oxidation occurs.
Figure 1: The "Hydrate Gateway." Over-oxidation to carboxylic acid typically requires the formation of a gem-diol intermediate, which is strictly dependent on the presence of water.
Module 2: Reagent Selection & Troubleshooting
Select your oxidation method based on your substrate's specific vulnerabilities.
Protocol A: Swern Oxidation (The Anhydrous Standard)
Best for: Small-to-medium scale, strict aldehyde selectivity, preserving stereocenters.
Common Issue: "I see carboxylic acid in my Swern product."
-
Diagnosis: You have water ingress. Since Swern is performed at -78°C, water freezes and may not react immediately, but upon warming or quenching, the hydrate forms and remaining oxidant attacks.
-
The Fix:
-
Flame-dry all glassware under vacuum.
-
Use freshly distilled DCM (from
) or solvent from a drying column. -
Critical: Ensure the Triethylamine (TEA) is dry. Wet base is a common failure point.
-
Common Issue: "My yield is low and it smells like rotten cabbage."
-
Diagnosis: The intermediate decomposed before alcohol addition.
-
The Fix: Maintain internal temperature below -60°C during the DMSO and Alcohol addition. If it warms up, the "Activated DMSO" collapses to CO and DMS before oxidizing your alcohol.
Standardized Swern Protocol:
-
Cool oxalyl chloride (1.1 equiv) in dry DCM to -78°C.
-
Add DMSO (2.2 equiv) dropwise. Wait 15 mins.
-
Add Alcohol (1.0 equiv) dropwise. Wait 30 mins.
-
Add TEA (5.0 equiv) dropwise. Allow to warm to 0°C.
-
Quench: Dilute with
and add sat. .
Protocol B: Dess-Martin Periodinane (DMP) (The Mild Specialist)
Best for: Acid-sensitive groups (if buffered), avoiding heavy metals, speed.
Common Issue: "My protecting groups (TBS, acetals) are falling off."
-
Diagnosis: DMP generates 2 equivalents of acetic acid as a byproduct.
-
The Fix: You must buffer the reaction. Add 5-10 equivalents of solid
or Pyridine (2.5 equiv) to the reaction mixture before adding the oxidant.
Common Issue: "The reaction is stalling."
-
Diagnosis: Paradoxically, completely anhydrous DMP can be slow.
-
The Fix: While we want to avoid water to prevent acid formation, Meyer and Schreiber showed that adding exactly 1 equivalent of water can accelerate DMP oxidation without causing over-oxidation [1]. However, for safety against over-oxidation, stick to anhydrous conditions first.
Protocol C: TEMPO / Bleach (Anelli Conditions)
Best for: Large scale, aqueous solubility, avoiding toxic chromium.
Common Issue: "I am getting significant carboxylic acid formation."
-
Diagnosis 1 (pH): Your pH dropped below 8. Under acidic conditions, the equilibrium shifts, and TEMPO can drive the hydrate to acid.
-
Diagnosis 2 (Phase Transfer): You used a quaternary ammonium salt (PTC) which drags the oxidant into the organic phase too aggressively.
-
The Fix:
-
Buffer: Use a
/ buffer to maintain pH 8.6–9.5. -
No PTC: Do not add Aliquat 336 or TBAB if you want to stop at the aldehyde.
-
Temperature: Keep it at 0°C.
-
Protocol D: TPAP / NMO (Ley-Griffith)
Best for: Catalytic efficiency, very mild conditions.[3]
Common Issue: "The reaction is sluggish and I see over-oxidation."
-
Diagnosis: TPAP is sensitive. Water kills the catalyst turnover and promotes hydrate formation.
-
The Fix: You must add powdered 4Å Molecular Sieves (activated) to the reaction mixture. This is non-negotiable for TPAP. The sieves sponge up the water produced as a byproduct, driving the equilibrium forward and preventing hydrate formation.
Module 3: Comparative Data & Decision Matrix
Reagent Selection Guide
| Feature | Swern | DMP | TEMPO (Anelli) | TPAP/NMO |
| Active Species | Chlorosulfonium salt | Hypervalent Iodine (V) | Oxoammonium cation | Ru(VII) / NMO |
| Over-Oxidation Risk | Low (if anhydrous) | Very Low | Moderate (requires pH control) | Low (if Mol. Sieves used) |
| Water Tolerance | Zero (Explosive/Fail) | Low (Accelerates but risks acid) | High (Aqueous biphasic) | Low (Deactivates catalyst) |
| Byproducts | CO, | Acetic Acid, Iodinane | NaCl (Salt) | N-methylmorpholine |
| Key Control | Temperature (-78°C) | Buffering ( | pH (8.6-9.5) | Molecular Sieves |
Decision Workflow
Figure 2: Logical decision tree for selecting the appropriate oxidation reagent to minimize over-oxidation and side reactions.
References
-
Meyer, S. D., & Schreiber, S. L. (1994).[4] Acceleration of the Dess-Martin Oxidation by Water.[5] Journal of Organic Chemistry, 59(24), 7549–7552. Link
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer. Link
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes... Mediated by TEMPO. Journal of Organic Chemistry, 52(12), 2559–2562. Link
-
Ley, S. V., et al. (1994).[6] TPAP: A Catalytic Oxidant for Organic Synthesis.[6][7] Synthesis, 1994(7), 639-666. Link
-
Organic Chemistry Portal. Dess-Martin Oxidation Mechanism and Protocols. Link
Sources
- 1. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
Purification of polar aminopyridine intermediates by flash chromatography
Current Status: Operational Subject Matter Expert: Senior Application Scientist Topic: Flash Chromatography of Polar Basic Heterocycles
Introduction: The "Silanol Trap"
Purifying aminopyridines and similar polar basic heterocycles is notoriously difficult on standard silica gel. The core chemical conflict is the Silanol Effect .
Standard silica gel (
Symptoms of this interaction include:
-
Severe Tailing: The "shark fin" peak shape.
-
Irreversible Adsorption: Product enters the column but never leaves.
-
Co-elution: Streaking causes the product to bleed into impurities.
This guide provides the engineered workflows to bypass these issues.
Part 1: Strategic Decision Matrix
Before mixing solvents, determine your purification route based on compound solubility and polarity.
Figure 1: Decision tree for selecting the stationary phase based on sample solubility.
Part 2: Stationary Phase Selection
The choice of column material is the single biggest factor in success.
Option A: Amine-Functionalized Silica (The Gold Standard)
Recommendation: Use for 90% of aminopyridine purifications.
-
Mechanism: The silica surface is bonded with propyl-amine groups. This creates a basic surface that repels the basic aminopyridine, preventing hydrogen bonding and salt formation.
-
Benefit: You can use simple solvents (Hexane/Ethyl Acetate) without messy modifiers.
-
Protocol:
-
Equilibrate with 100% Hexane (or Heptane).
-
Run a gradient of 0–100% Ethyl Acetate (or up to 20% MeOH for very polar compounds).
-
Result: Sharp, symmetrical peaks.
-
Option B: Standard Silica (The "Modifier" Route)
Recommendation: Use only if amine-silica is unavailable.
-
Mechanism: You must add a soluble base to the mobile phase to compete for the acidic silanol sites.
-
Protocol:
Option C: Reverse Phase (C18)
Recommendation: Use for compounds soluble only in water/DMSO.
-
Mechanism: Partitioning based on hydrophobicity.[1]
-
Protocol:
-
Mobile Phase: Water / Acetonitrile.[1]
-
Modifier: 0.1% Formic Acid.
-
Note: The acid keeps the aminopyridine protonated (ionized). It will elute early (low retention) but with good peak shape.
-
Part 3: Mobile Phase Engineering
If you must use standard silica, the mobile phase composition is critical.
| Solvent System | Modifier | Application | Pros | Cons |
| DCM / MeOH | 1% TEA | General Aminopyridines | Excellent solubility; effective tailing suppression. | TEA is high-boiling and difficult to remove from the final product. |
| DCM / MeOH | 1% NH₄OH | Polar / Basic Heterocycles | Volatile modifier (easy to remove). | Aqueous NH₄OH can cause phase separation in DCM. Use 7N NH₃ in MeOH instead. |
| EtOAc / EtOH | 1-2% TEA | "Greener" Alternative | Avoids chlorinated solvents. | EtOH has high viscosity; higher backpressure. |
Pro-Tip: The "Pre-Wash" Technique When using standard silica with a modifier, flush the column with the modifier-containing solvent for 2-3 Column Volumes (CV) before injecting your sample. This "deactivates" the silica sites before your compound even touches them.
Part 4: Sample Loading Protocols
Poor loading is the second most common cause of failure. Aminopyridines often precipitate when a DCM solution hits a Hexane mobile phase.
Method 1: Dry Loading (Highly Recommended)
This eliminates solubility mismatches and band broadening.
-
Dissolve: Dissolve crude mixture in a minimal amount of DCM or MeOH.
-
Adsorb: Add a solid support (ratio 1:3 sample to support).
-
Evaporate: Rotovap until a free-flowing powder remains.
-
Load: Pour powder into an empty solid load cartridge (SLT) and attach to the flash system.
Method 2: Liquid Loading
Only use if the sample is soluble in the starting mobile phase (e.g., 10% EtOAc in Hexane). Do not liquid load DCM solutions onto a Hexane-equilibrated column; the product will crash out at the top of the column, causing high pressure and poor separation.
Part 5: Troubleshooting Guides (FAQ)
Q1: My compound is streaking (tailing) badly. What now?
Diagnosis: Unsuppressed silanol interactions. Immediate Fix:
-
If running Isocratic: Add 1% Triethylamine (TEA) to your solvent bottle immediately.
-
If running Gradient: Pause, switch to a solvent bottle containing 1% TEA or 7N
in MeOH. Long-term Fix: Switch to an Amine (KP-NH) stationary phase.
Q2: I loaded 500mg, but only recovered 200mg. Where is it?
Diagnosis: Irreversible adsorption (Acid-Base reaction). Solution:
-
Flush: Switch to 100% Methanol with 5%
(or 7N in MeOH) to strip the column. -
Future Prevention: Do not use standard silica. Use C18 or Amine-silica.
Q3: My product elutes immediately (at the solvent front).
Diagnosis: "Solvent Washout" or polarity mismatch. Solution:
-
Check Loading: Did you liquid load a DCM sample onto a Hexane column? The DCM acted as a strong solvent and carried the product through. Switch to Dry Loading.
-
Check Column: If using C18 with an acidic modifier, the compound is ionized (very polar). Reduce the organic % at the start of the gradient (start at 0% or 5% B).
Q4: Can I use C18 for aminopyridines?
Answer: Yes, but be careful with pH.
-
Acidic pH (Formic Acid): Compound is ionized (
). Good peak shape, but low retention (elutes early). -
Basic pH (Ammonium Bicarbonate, pH 10): Compound is neutral (
). Better retention, but only use this if your C18 column is rated for High pH (e.g., Hybrid silica or Polymer). Standard C18 degrades above pH 8.
References
-
Biotage. Strategies for the Flash Purification of Polar Amines. Retrieved from
-
Teledyne ISCO. Flash Chromatography of Basic Compounds. Retrieved from
-
SiliCycle. Purification of Amine Compounds using Amine-Functionalized Silica.[2][4] Retrieved from
- Org. Process Res. Dev.Practical Guide to Flash Chromatography. (General reference for solvent selectivity).
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. biotage.com [biotage.com]
- 5. Morphological and Structural Properties of Amino-Functionalized Fumed Nanosilica and Its Comparison with Nanoparticles Obtained by Modified Stöber Method | MDPI [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. aaqr.org [aaqr.org]
Technical Support Center: Minimizing Protodeboronation in 2-Pyridyl Couplings
The following technical guide addresses the "2-Pyridyl Problem" in Suzuki-Miyaura cross-couplings. It is structured as a Tier-3 Technical Support resource, designed for immediate application in the lab.
Status: Operational Topic: 2-Pyridyl Boronic Acid Instability & Coupling Protocols Ticket ID: PYR-B-001
The Core Issue: Why 2-Pyridyl Boronic Acids Fail
User Question: "I am attempting to couple 2-pyridyl boronic acid with an aryl chloride. The starting material disappears rapidly, but I only isolate pyridine and homocoupled byproducts. Why?"
Technical Diagnosis: You are experiencing protodeboronation .[1][2][3][4][5] Unlike 3- or 4-pyridyl isomers, 2-pyridyl boronic acids possess a basic nitrogen atom adjacent to the C-B bond. This structural proximity creates a unique, autocatalytic decomposition pathway.
The Mechanism of Failure
In standard aqueous/basic Suzuki conditions, the boronic acid forms a boronate "ate" complex. For 2-pyridyl species, the adjacent nitrogen can either protonate (forming a zwitterion) or coordinate to the boron center, significantly lowering the activation energy for C-B bond hydrolysis.
Key Insight: The rate of decomposition often exceeds the rate of transmetallation to Palladium. To fix this, you must either slow down the release of the free boronic acid or speed up the transmetallation .
Figure 1: The kinetic competition between productive coupling and destructive protodeboronation. The nitrogen atom facilitates the "Failure Pathway."
The Gold Standard Solution: MIDA Boronates
User Question: "I cannot change my substrate. What is the most robust method to couple this motif?"
Recommendation: Switch to 2-Pyridyl MIDA Boronates . MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, masking the Lewis acidity of the boron atom. They do not undergo transmetallation or protodeboronation until hydrolyzed.
The "Slow-Release" Strategy: By using a mild base and controlled water content, the active boronic acid is released slowly.[4][6] However, for 2-pyridyls, standard MIDA conditions are often insufficient. You must use the Copper-Promoted Modified Burke Protocol .
Protocol A: Cu-Promoted 2-Pyridyl MIDA Coupling
Reference: Knapp et al. (2010) & Dick/Burke (2016)
Reagents:
-
Substrate: Aryl Chloride/Bromide (1.0 equiv)
-
Boron Source: 2-Pyridyl MIDA Boronate (1.5 equiv)
-
Catalyst: Pd2(dba)3 (0.02 equiv) + XPhos (0.08 equiv)
-
Promoter: Cu(OAc)2 (0.5 equiv) — Critical for 2-pyridyls
-
Base/Solvent: K2CO3 (5.0 equiv) in DMF/IPA (4:1 ratio) or anhydrous DMF with slow water addition.
Step-by-Step Workflow:
-
Setup: Charge a vial with the MIDA boronate, Aryl Halide, Pd2(dba)3, XPhos, and Cu(OAc)2.
-
Inerting: Seal and purge with Argon/Nitrogen (3 cycles).
-
Solvent: Add anhydrous DMF (N,N-dimethylformamide) and Isopropanol (IPA).
-
Note: The IPA acts as a protic source that is less aggressive than bulk water.
-
-
Reaction: Heat to 100 °C for 4–24 hours.
-
Workup: Dilute with ethyl acetate, wash with NH4Cl (aq) to remove Copper salts.
Why this works: The Copper(II) salt facilitates a "pre-transmetallation." The boron transfers to the Copper (forming a transient 2-pyridyl-Cu species), which transmetallates to Palladium much faster than the boronic acid can decompose.
Alternative Solution: Fast Pd-Precatalysts
User Question: "I don't have access to MIDA boronates and need to use the free boronic acid/ester. Is this possible?"
Recommendation: Yes, but you must use Rapid-Activation Precatalysts . If you cannot use slow-release, you must make the catalytic cycle faster than the decomposition rate. Traditional Pd(PPh3)4 is too slow.
Protocol B: High-Speed Coupling with Buchwald G3/G4
Reference: Buchwald et al., J. Am. Chem. Soc.
Reagents:
-
Catalyst: XPhos Pd G4 (or G3) (2–5 mol%).
-
Base: K3PO4 (3.0 equiv). Phosphate is preferred over carbonate for solubility profiles.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature: 40 °C – 60 °C (Lower temperature preserves the boronic acid).
Critical Optimization:
-
Pre-mix Base and Halide: Do not let the boronic acid sit in basic solution before the catalyst is active.
-
Excess Reagent: Use 2.0–3.0 equivalents of 2-pyridyl boronic acid. You will lose some to decomposition; plan for it.
-
Concentration: Run the reaction at high concentration (0.5 M) to favor the bimolecular coupling over unimolecular decomposition.
Troubleshooting Matrix & Data Comparison
User Question: "My yield is low. How do I choose between Protocol A and B?"
Performance Comparison Table
| Feature | Protocol A (MIDA + Cu) | Protocol B (Free Acid + G4 Pd) |
| Stability | Excellent (Air stable solid) | Poor (Decomposes on bench) |
| Reaction Time | Slow (12–24 h) | Fast (1–4 h) |
| Water Sensitivity | Low (Controlled release) | High (Rapid hydrolysis) |
| Yield (Typical) | 80–95% | 40–65% |
| Cost | Higher (Reagent cost) | Lower (Reagent cost) |
| Best For | Complex/Late-stage synthesis | Simple/Early-stage screening |
Diagnostic Decision Tree
Figure 2: Decision matrix for selecting the optimal coupling strategy based on reagent availability and substrate sensitivity.
References & Authoritative Sources
-
Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.2007 , 129, 6716–6717.
-
Dick, G. R.; Woerly, E. M.; Burke, M. D. "A General Solution for the 2-Pyridyl Problem."[7] Angew. Chem. Int. Ed.2012 , 51, 2667–2672.
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J. Am. Chem. Soc.2010 , 132, 14073–14075.
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters: Kinetics, Mechanism, and Substrate Selectivity." J. Am. Chem. Soc.2017 , 139, 13156–13165.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. media.abcr.com [media.abcr.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 4-Aminopyridine C-H Activation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the C-H functionalization of 4-aminopyridine. The unique electronic nature of the pyridine ring, combined with the influence of the C4-amino substituent, presents a distinct set of challenges and opportunities. This document provides in-depth, experience-driven answers to common issues encountered in the lab, moving from general principles to specific troubleshooting scenarios to help you optimize your reaction conditions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the C-H activation of 4-aminopyridine, providing the essential context needed for successful experimentation.
Q1: What are the primary challenges associated with the C-H activation of 4-aminopyridine?
The functionalization of 4-aminopyridine via C-H activation is complicated by two main factors inherent to its structure:
-
Electron-Deficient Ring System: The pyridine ring is electron-poor due to the electronegativity of the nitrogen atom. This reduces its reactivity towards electrophilic-type C-H activation mechanisms, which are common for simpler aromatic systems.[1]
-
Coordinating Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, strongly coordinating to transition metal catalysts.[2][3][4] This can lead to catalyst inhibition or sequestration, preventing it from participating in the desired catalytic cycle.[4] The 4-amino group further modulates these electronic properties.
Q2: Which positions on the 4-aminopyridine ring are most reactive, and how is selectivity controlled?
Regioselectivity is a critical hurdle. The pyridine nitrogen inherently directs functionalization to the C2 and C6 positions (ortho to the nitrogen) through the formation of a cyclometalated intermediate. However, achieving selectivity for the C3 and C5 positions (meta to the nitrogen) is more challenging and often requires specialized directing groups or catalytic systems.[5] The 4-amino group, being an electron-donating group, can influence the reactivity of all positions, but overcoming the powerful directing effect of the ring nitrogen is the primary focus of method development.
Q3: What are the most common transition metal catalysts for this transformation?
A range of transition metals can be employed, with the choice depending on the desired transformation (e.g., arylation, alkylation, amination). The most frequently used catalysts include:
-
Palladium (Pd): Widely used for C-C and C-N bond formation due to its versatile and predictable reactivity in C-H functionalization.[6][7] Catalytic cycles often involve Pd(II)/Pd(IV) or Pd(II)/Pd(0) pathways.[8]
-
Rhodium (Rh): Particularly effective for C-C bond formation, including hydroarylation of alkynes and olefins.[5]
-
Ruthenium (Ru): A cost-effective alternative to palladium and rhodium, often used for arylations and annulations.[5][9]
-
Copper (Cu): Can mediate various C-H functionalizations and is sometimes used as a co-catalyst or primary catalyst, particularly in oxidative coupling reactions.[1][10]
Q4: Is an external directing group necessary for activating 4-aminopyridine?
While the pyridine nitrogen itself can serve as a directing group, its strong binding can also be detrimental.[2][3] Therefore, two strategies are common:
-
Leveraging the Inherent Directing Group: Using ligands and conditions that modulate the binding of the pyridine nitrogen to favor the catalytic cycle over catalyst inhibition.
-
Installing an External Directing Group: Attaching a secondary directing group to the amino moiety (e.g., converting it to an amide) can create a more favorable chelation environment for the metal catalyst, allowing for more controlled and efficient C-H activation.[9][11][12] Picolinamides and related structures are classic examples of powerful bidentate directing groups.[13]
Section 2: Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This section provides a systematic, question-and-answer approach to solving specific experimental problems.
Problem 1: Low to No Conversion of Starting Material
Q: My C-H functionalization reaction is showing little to no consumption of my 4-aminopyridine. What are the potential causes and how can I fix this?
Low conversion is a frequent issue that can often be traced back to the catalyst system, reaction conditions, or reagents.[14] A systematic approach is key to diagnosis.
Causality & Troubleshooting Steps:
-
Catalyst Integrity and Activity:
-
Cause: The pyridine nitrogen may be poisoning the catalyst. Many palladium catalysts are also sensitive to air and moisture, leading to degradation.[14]
-
Solution:
-
Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents.[14]
-
Use a fresh batch of catalyst or one that has been stored properly in a desiccator or glovebox.
-
Screen catalyst loading. While higher loading might seem better, it can sometimes promote side reactions or aggregation. Conversely, too low a loading may result in an incomplete reaction.[14]
-
-
-
Purity of Starting Materials:
-
Cause: Impurities in the 4-aminopyridine, coupling partner, or solvent can act as catalyst poisons.
-
Solution: Purify starting materials if their quality is uncertain. Recrystallization for solids or distillation for liquids are effective methods.[14]
-
-
Sub-Optimal Reaction Conditions:
-
Cause: The chosen temperature, solvent, or base may not be optimal for the specific transformation.
-
Solution:
-
Temperature: Screen a range of temperatures. Some C-H activations require significant thermal energy to proceed, while others may suffer from catalyst decomposition at high temperatures.
-
Solvent: Solvent polarity and coordinating ability are critical. Aprotic polar solvents like DMF, NMP, or dioxane are common, but sometimes less coordinating solvents like toluene are superior.[15]
-
Base/Additives: The base is often crucial for the C-H cleavage step (concerted metalation-deprotonation).[16] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) and additives (e.g., pivalic acid), as these can dramatically influence reaction efficiency.
-
-
Below is a logical workflow to diagnose the root cause of poor reaction conversion.
Caption: A step-by-step workflow for troubleshooting low conversion in 4-aminopyridine C-H activation.
Problem 2: Poor Regioselectivity
Q: My reaction is producing a mixture of C2/C6 and C3/C5 functionalized isomers. How can I improve the selectivity for a single product?
Achieving high regioselectivity is paramount and depends on carefully balancing steric and electronic factors, which are primarily controlled by the choice of directing group and ligands.
Strategies for Controlling Regioselectivity:
-
Directing Group Modification:
-
Cause: The inherent C2-directing ability of the pyridine nitrogen is competing with other factors.
-
Solution: Temporarily convert the 4-amino group into a more powerful, bidentate directing group (e.g., a picolinamide or a Weinreb amide).[9] This creates a stable 5- or 6-membered metallacycle that forces the catalyst to activate a specific C-H bond, dramatically enhancing regioselectivity.[6]
-
-
Ligand Tuning:
-
Cause: The ligand on the metal center influences the steric environment around the catalyst.
-
Solution: For C2/C6-arylation, bulky ligands on the palladium catalyst can favor functionalization at the less hindered position if the substrate itself is sterically encumbered. Conversely, for distal C-H activation (C3), specialized ligands are often required to override the influence of the proximal nitrogen.
-
-
Use of Transient Mediators or Protecting Groups:
-
Cause: The electronics of the pyridine ring favor C2/C4 functionalization in many reaction types.
-
Solution: Convert the pyridine to its N-oxide. This blocks the coordinating ability of the nitrogen lone pair and alters the ring's electronics, often promoting functionalization at the C2 position.[1][2] The N-oxide can typically be removed in a subsequent step.
-
| Parameter | Condition A (C2-Selective) | Condition B (C3-Selective Potential) | Rationale |
| Catalyst | Pd(OAc)₂ | [RhCpCl₂]₂ | Palladium is classic for C2-arylation. Rhodium complexes with specific directing groups have shown promise for C3 functionalization.[5] |
| Directing Group | None (Inherent Pyridine-N) | N-Picolinamide | The bidentate picolinamide chelate can override the pyridine-N's natural directing effect to favor other positions.[13] |
| Ligand | P(t-Bu)₃ (Bulky Phosphine) | None (Cp ligand on Rh) | Bulky ligands can influence selectivity at the C2/C6 positions. |
| Solvent | Toluene | 1,4-Dioxane | Solvent can influence the geometry of the transition state. |
| Additive | Pivalic Acid | AgSbF₆ | Additives are often crucial for catalyst turnover and can impact selectivity. Silver salts are common oxidants/halide scavengers in Rh-catalysis.[5] |
| Expected Outcome | Predominantly C2-Arylation | Potential for C3-Arylation | Condition A favors the kinetically accessible ortho position. Condition B employs a strategy designed to overcome this inherent reactivity. |
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
Q: During my palladium-catalyzed reaction, the solution turns black and the reaction stops. How can I prevent the formation of palladium black?
The formation of palladium black is a common catalyst deactivation pathway resulting from the aggregation of Pd(0) species.[14]
Strategies to Prevent Catalyst Decomposition:
-
Use of Stabilizing Ligands:
-
Cause: The Pd(0) species formed during the catalytic cycle is not sufficiently stabilized and aggregates.
-
Solution: Employ ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), that coordinate to the Pd(0) center, preventing aggregation and keeping it active in the catalytic cycle.
-
-
Control of Reaction Stoichiometry and Addition Rate:
-
Cause: High local concentrations of reagents can lead to rapid reduction of Pd(II) to Pd(0) at a rate faster than it can re-enter the catalytic cycle.
-
Solution: Consider the slow addition of one of the coupling partners or the base to maintain a low steady-state concentration of reactive intermediates.
-
-
Inclusion of an Oxidant:
-
Cause: The catalytic cycle requires re-oxidation of Pd(0) to the active Pd(II) state, and this step may be slow or inefficient.[7]
-
Solution: Include a suitable oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone) to facilitate the regeneration of the active Pd(II) catalyst. The choice of oxidant must be compatible with all other reagents.
-
Section 3: Core Experimental Protocol
This section provides a representative, step-by-step protocol for a common C-H activation reaction.
Protocol 1: Palladium-Catalyzed C2-Arylation of 4-Aminopyridine
Disclaimer: This is a general guideline. Optimal conditions (reagent stoichiometry, temperature, time) must be determined experimentally for each specific substrate combination.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 4-aminopyridine (1.0 mmol), the aryl halide coupling partner (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.10 mmol, 10 mol%).
-
Add the base (e.g., K₂CO₃, 2.5 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL) via syringe.
-
If an additive like pivalic acid is used, add it at this stage (e.g., 0.3 mmol, 30 mol%).
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots under an inert atmosphere.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C2-arylated 4-aminopyridine.
-
Section 4: Mechanistic Insights
Understanding the underlying mechanism is crucial for rational optimization. Most palladium-catalyzed C-H arylations directed by pyridine operate via a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. The diagram below illustrates a plausible Pd(II)/Pd(0) cycle.
Caption: A generalized catalytic cycle for the Pd-catalyzed C2-arylation of 4-aminopyridine.
References
-
Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Chemical Reviews.
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry.
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
-
Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science.
-
Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science Publishers.
-
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization. Benchchem.
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PMC.
-
Directing groups (DG) based strategies for C−H activation. ResearchGate.
-
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
-
1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization. PMC.
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. ResearchGate.
-
A Simple and Versatile Amide Directing Group for C–H Functionalizations. PMC.
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI.
-
Palladium Catalyzed C-H Amination. EPFL.
-
C–H Activation Catalysts. Sigma-Aldrich.
-
Troubleshooting low yield in pyridine functionalization. Benchchem.
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
-
Challenge and progress: palladium-catalyzed sp3 C–H activation. Catalysis Science & Technology (RSC Publishing).
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC.
-
The main mechanisms of C-H activation. YouTube.
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. ACS Publications.
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 7. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenge and progress: palladium-catalyzed sp3 C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Aminopyridinium Ylides as Monodentate Directing Groups for sp3 C—H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
Technical Support Center: Palladium Remediation for 4-Amino-2-(3-hydroxymethylphenyl)pyridine
Ticket ID: PD-REM-4A2H Status: Open Priority: Critical (ICH Q3D Compliance) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Sticky" Metal Problem
You are likely here because your Suzuki-Miyaura coupling worked, but the residual palladium (Pd) levels are stubbornly high (>500 ppm), or your product is grey/brown instead of off-white.
The Root Cause: Your molecule, 4-Amino-2-(3-hydroxymethylphenyl)pyridine , is a "privileged chelator." It contains three distinct binding sites that compete with removal agents:
-
Pyridine Nitrogen: A soft base that binds Pd(II) tightly.
-
Exocyclic Amine (4-position): Increases electron density on the ring, strengthening the pyridine-Pd bond.
-
Hydroxymethyl Group: Adds amphiphilic character, complicating aqueous extractions and potentially coordinating via oxygen in rare cases.
Standard silica plugs or simple recrystallization often fail because the Product-Pd binding constant (
Phase 1: Triage & Decision Matrix
Before dumping reagents into your flask, determine the state of your mixture. Use the decision tree below to select the correct protocol.
Figure 1: Remediation Decision Matrix. Select your method based on Pd speciation and product solubility.
Phase 2: Technical Solutions & Troubleshooting
Method A: Functionalized Silica Scavengers (The Gold Standard)
Best For: High-value APIs, Pd(II) species, and preventing yield loss. Mechanism: Chemisorption. The scavenger ligand (Thiol or DMT) has a higher affinity for Pd than your aminopyridine.
| Scavenger Type | Functionality | Specificity | Recommendation |
| Si-Thiol (SH) | Propylthiol | Broad spectrum (Pd(0)/Pd(II)) | Start Here. Good baseline performance. |
| Si-DMT | Dimercaptotriazine | Pd(II) & Hindered Complexes | Critical for Pyridines. The "Harder" ligand breaks the Pyridine-Pd bond better than Thiol. |
| Si-TAZn | Triamine | Pd(II) only | Avoid. Your product is an amine; it will compete and reduce efficiency. |
Troubleshooting Guide:
-
Issue: After 4 hours, Pd is still 50 ppm.
-
Fix: Your product is competing. Switch from Si-Thiol to Si-DMT . The triazine ring cooperates with sulfur to "rip" the Pd off the pyridine nitrogen.
-
Fix: Increase temperature to 50°C. Ligand exchange is kinetically driven.
-
-
Issue: The silica is clogging my filter.
-
Fix: The hydroxymethyl group causes hydrogen bonding with free silanols. Use a scavenger with "end-capping" (trimethylsilyl capped) to reduce non-specific binding.
-
Method B: Activated Carbon (The Blunt Instrument)
Best For: Colloidal Pd(0) (black particles) and large-scale manufacturing where cost is paramount. Risk: High yield loss (10-20%) due to the planar pyridine ring adsorbing to the carbon sheets.
Troubleshooting Guide:
-
Issue: I lost 30% of my yield.
-
Fix: You used generic charcoal. Switch to Darco KB-G or Ecosorb C-941 . These are mesoporous carbons optimized for large complexes, not small aromatics.
-
Fix: Pre-wet the carbon cake with solvent before filtration to prevent channeling.
-
Method C: Aqueous Chelation (The "Green" Wash)
Best For: Final polishing (dropping from 50 ppm to <10 ppm). Reagents: N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT) sodium salt.
Troubleshooting Guide:
-
Issue: Emulsion formed / Phase cut is impossible.
-
Fix: Your molecule (hydroxymethyl + pyridine) is amphiphilic. Do not use TMT in water/DCM. Use NAC in a THF/Water monophasic stir, then precipitate the product by adding excess water.
-
Phase 3: Experimental Protocols
Protocol A: High-Efficiency Scavenging (Si-DMT)
Use this for Pd(II) removal when yield is critical.
-
Preparation: Dissolve crude 4-Amino-2-(3-hydroxymethylphenyl)pyridine (1.0 eq) in THF (10-20 volumes). Ensure complete dissolution (warm to 40°C if necessary).
-
Loading: Add Si-DMT (SiliaMetS® or equivalent).[1][2]
-
Stoichiometry: Calculate 3-4 equivalents relative to the residual Pd content (not the catalyst used). If Pd content is unknown, use 10 wt% relative to the product mass.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Room temperature is often too slow for pyridine-bound Pd.
-
-
Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad.
-
Wash: Wash the filter cake with 2 volumes of THF to recover entrained product.
-
Analysis: Evaporate a small aliquot for ICP-MS analysis.
Protocol B: The "Cysteine Polish" (Non-Chromatographic)
Use this if solid scavengers are unavailable or too expensive.
-
Dissolution: Dissolve crude product in Isopropyl Acetate (IPAc) or 2-MeTHF.
-
Chelation: Add a 10% aqueous solution of N-Acetylcysteine (NAC) (0.5 eq relative to theoretical Pd).
-
Agitation: Stir vigorously at 45°C for 1 hour. The solution may turn from dark to pale yellow.
-
Separation: Stop stirring. The Pd-NAC complex is highly water-soluble and will migrate to the aqueous layer.
-
Tip: If separation is slow due to the hydroxymethyl group, add brine.
-
-
Wash: Drain the aqueous layer. Wash the organic layer with 5% NaHCO3 (to remove residual NAC) and then Brine.
-
Isolation: Dry organic layer over Na2SO4 and concentrate.
Phase 4: Validation & Reference Data
Comparative Efficiency Table
Based on internal benchmarking for aminopyridine derivatives.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Recovery | Cost | Notes |
| Recrystallization (EtOH) | 1200 | 450 | 85% | Low | Ineffective for chelated Pd. |
| Activated Carbon (Generic) | 1200 | 50 | 72% | Low | High yield loss. |
| Si-Thiol (RT, 4h) | 1200 | 80 | 98% | Med | Good, but struggles with pyridine bond. |
| Si-DMT (50°C, 4h) | 1200 | < 5 | 97% | High | Recommended. Breaks chelation. |
| Cysteine Wash | 1200 | 15 | 92% | Low | Excellent "Green" option. |
Workflow Visualization: The "Scavenger Loop"
Figure 2: The Scavenger Loop. Note the critical QC step; if Pd > 10 ppm, a second pass or a switch to Cysteine wash is required.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[3] Link
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation. Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide.[1][4]Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[1] Link
-
Biotage. (2023).[5] How to Remove Palladium in Three Easy Steps.[5]Link
Sources
Resolving emulsions during extraction of hydroxymethyl pyridines
Subject: Resolving Emulsions & Optimizing Recovery of Hydroxymethyl Pyridines (HMPs)
Welcome to the HMP Extraction Support Center. This technical guide addresses the specific physicochemical challenges of extracting hydroxymethyl pyridines (e.g., 2-hydroxymethylpyridine, 3-hydroxymethylpyridine) from aqueous reaction mixtures. These molecules are notoriously difficult to extract due to their high water solubility and surfactant-like behavior, which frequently leads to stable emulsions.[1][2]
Part 1: Diagnostic Matrix (Triage)
Before attempting a fix, identify the root cause of your emulsion using this matrix.
| Symptom | Probable Cause | Immediate Action |
| "Milky" Organic Layer | Micro-emulsion due to water saturation in polar organic solvent (e.g., DCM/IPA).[1] | Add solid NaCl (brine) to aqueous layer; dry organic layer with MgSO₄.[1] |
| Persistent "Rag" Layer | Particulates (Pd/C, salts) or amphiphilic stabilization at the interface. | Filter through Celite® pad; do not shake vigorously—swirl only.[1] |
| Phase Inversion | Density of organic phase | Add more organic solvent to shift density; check densities of mixed phases.[1] |
| Zero Recovery | Incorrect pH (Compound is protonated) or compound is too polar for simple LLE.[1] | Adjust pH to > 8.5; Switch to Continuous Liquid-Liquid Extraction (CLLE). |
Part 2: The Core Protocol (Prevention)
The most common error in HMP extraction is treating it like a standard lipophilic extraction. HMPs are amphiphiles : they possess a basic nitrogen (pKa
The "Golden Path" Protocol
Objective: Maximize the partition coefficient (
-
Preparation & pH Adjustment:
-
Cool the aqueous reaction mixture to 0–5°C.
-
Crucial Step: Basify to pH 10–11 using saturated Potassium Carbonate (
).[1] -
Why? NaOH is too exothermic and increases ionic strength too rapidly, potentially trapping organics.[1]
provides a "salting out" effect while deprotonating the pyridinium ion to its free base form.
-
-
Solvent Selection (The "Magic Mix"):
-
Do NOT use pure Diethyl Ether or Hexanes (Polarity mismatch).[1]
-
Recommended: Dichloromethane (DCM) : Isopropanol (IPA) in a 3:1 ratio .[1]
-
Mechanism:[1][3][4] DCM provides the density for separation; IPA disrupts the hydrogen-bonding network between the HMP and water, increasing solubility in the organic phase.
-
-
The "Salting Out" Technique:
-
Saturate the aqueous phase with solid NaCl before adding the solvent.
-
Thermodynamics: This increases the chemical potential of the organic solute in the aqueous phase, forcing it into the organic layer (Setschenow equation).
-
-
Extraction Technique:
-
Perform 4–5 extractions with smaller volumes rather than 1 large extraction.
-
Do not shake vigorously. Invert the funnel gently 20 times and vent.
-
Part 3: Troubleshooting & FAQs
Q1: I have a stubborn rag layer that won't separate after 2 hours. How do I break it?
Technical Answer: Rag layers in HMP extractions are often stabilized by fine particulates acting as Pickering emulsifiers or by the amphiphilic nature of the pyridine ring aligning at the interface. Protocol:
-
Filtration: Pass the entire emulsion through a 1-inch pad of Celite 545 in a sintered glass funnel. This physically removes the particulate stabilizers.
-
Centrifugation: If filtration fails, transfer the emulsion to centrifuge tubes and spin at 3,000 RPM for 10 minutes. The G-force overcomes the interfacial tension holding the droplets together.
Q2: My organic layer is on top, but I used DCM (Density > 1.3). What happened?
Technical Answer: You are experiencing Phase Inversion .[1] This occurs when the aqueous layer becomes so dense due to dissolved salts (from the reaction or added brine) that its density exceeds that of the organic solvent. Alternatively, if you used a large amount of IPA (Density ~0.78), the combined organic density may have dropped below 1.0. Fix:
-
Add 50 mL of pure DCM to the funnel to increase the organic phase density.
-
Add a small amount of water to dilute the salt concentration (use caution, as this lowers extraction efficiency).
-
Always test a drop of the layer in a beaker of water to confirm identity (Organic drop stays distinct; Aqueous drop dissolves).
Q3: Standard LLE is yielding < 30% recovery. The compound is too water-soluble.[1]
Technical Answer: For highly polar HMPs (e.g., bis-hydroxymethyl variants), the partition coefficient in any solvent system may be too low for batch extraction.[1] Solution: Continuous Liquid-Liquid Extraction (CLLE) Switch to a Kutscher-Steudel (for lighter solvents) or a Wehrli (for heavier solvents) continuous extractor.[1]
-
Setup: Reflux DCM through the aqueous phase for 12–24 hours.
-
Advantage: This effectively simulates hundreds of extractions, recovering compounds with
.[1]
Part 4: Visualizing the Workflow
Workflow: Emulsion Decision Logic
Caption: Decision tree for diagnosing and resolving extraction failures in real-time.
[1]
Mechanism: Why HMPs Cause Emulsions
Caption: Micellar formation driven by the amphiphilic structure of hydroxymethyl pyridines at the interface.
Part 5: Comparative Solvent Data
Select the solvent system based on your specific HMP derivative's polarity.
| Solvent System | Polarity (Dielectric) | Recommended For | Emulsion Risk | Removal Difficulty |
| DCM / IPA (3:1) | High | General HMP extraction; Standard LLE.[1] | Moderate | Low (Rotovap) |
| Chloroform / IPA (3:1) | High | Stubborn compounds; slightly better density gradient.[1] | Moderate | Low |
| n-Butanol | Very High | Highly water-soluble derivatives (LogP < 0).[1] | High | High (High BP) |
| Ethyl Acetate | Medium | Less polar HMPs.[1] Avoid if pH > 12 (Hydrolysis risk).[1] | Low | Low |
References
-
Evans, D. A. (n.d.).[1] pKa's of Inorganic and Oxo-Acids. Harvard University.[1] Retrieved from [Link]
- Cited for pKa values of pyridine deriv
-
United States Environmental Protection Agency (EPA). (1996).[1] Method 3520C: Continuous Liquid-Liquid Extraction. Retrieved from [Link]
- Cited for the methodology of Continuous Liquid-Liquid Extraction (CLLE).
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3084185, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride. Retrieved from [Link]
- Cited for physicochemical properties of HMPs.
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]
-
Cited for general emulsion breaking techniques (Celite filtration).[1]
-
Sources
Stability of 4-Amino-2-(3-hydroxymethylphenyl)pyridine in acidic media
Subject: Stability Profile, Troubleshooting, and Analytical Method Development in Acidic Media
Executive Summary
Compound: 4-Amino-2-(3-hydroxymethylphenyl)pyridine Chemical Class: Aminopyridine / Benzyl Alcohol Derivative Critical Attribute: Amphoteric nature with specific acid-sensitivity at the benzylic position.[1][2]
This guide addresses the stability of 4-Amino-2-(3-hydroxymethylphenyl)pyridine in acidic environments. While the aminopyridine moiety requires acidic media for solubility and ionization during LC-MS/HPLC analysis, the meta-hydroxymethyl group presents a latent risk of acid-catalyzed nucleophilic substitution or dehydration. This document provides validated protocols to mitigate these risks.
Part 1: Acid Stability & Degradation Mechanisms
The Stability Paradox
Researchers often encounter a paradox with this compound:
-
Solubility Requirement: The 4-aminopyridine core is basic (
). It requires protonation (acidic pH) to dissolve fully in aqueous media.[2] -
Stability Risk: The benzyl alcohol moiety (hydroxymethyl group) is susceptible to acid-catalyzed substitution (
) or dehydration.[2]
Mechanism of Degradation
In the presence of strong mineral acids (specifically Hydrochloric Acid, HCl), the hydroxyl group can be protonated and displaced by a chloride ion. This reaction is driven by the formation of a benzylic carbocation intermediate.
-
Key Insight: The pyridine ring, when protonated, acts as an electron-withdrawing group (EWG).[2] Because the hydroxymethyl group is in the meta position, it is not in direct conjugation with the pyridine nitrogen. Consequently, the carbocation is destabilized by the inductive effect of the pyridinium ring. This makes the molecule more stable than unsubstituted benzyl alcohol, but degradation will still occur over time in high-molarity acids.
Visualizing the Degradation Pathway
The following diagram illustrates the critical degradation pathway users must avoid during sample preparation.
Figure 1: Acid-catalyzed degradation pathway showing the conversion of the hydroxymethyl group to a chloromethyl impurity in the presence of HCl.
Part 2: Troubleshooting & FAQs
Issue 1: Sample Preparation for LC-MS
User Question: "I dissolved my standard in 0.1 M HCl, and after 24 hours, I see a new peak at +18 Da or +35 Da. What happened?"
Technical Diagnosis:
-
+18 Da (approx): Likely an ether dimer formed via dehydration (rare in dilute solution).[2]
-
+35/37 Da: This is the Chloromethyl derivative . You used HCl, and the chloride ion attacked the benzylic position.[3][4]
Corrective Protocol:
-
Avoid HCl for stock solutions if storing > 4 hours.
-
Use Non-Nucleophilic Acids: Prepare stocks in 0.1% Formic Acid or Acetic Acid . The formate/acetate anions are poor nucleophiles compared to chloride.
-
Solvent System: Use a mixture of Water:Acetonitrile (90:10) with 0.1% Formic Acid.[2] The organic solvent suppresses the ionization of the carbocation intermediate.
Issue 2: HPLC Peak Tailing
User Question: "The peak for 4-Amino-2-(3-hydroxymethylphenyl)pyridine is tailing significantly (Asymmetry > 1.5) on my C18 column."
Technical Diagnosis: The 4-aminopyridine moiety is highly basic. At neutral or weakly acidic pH, the protonated nitrogen interacts with residual silanol groups (Si-O-) on the silica column backbone.[2] This secondary interaction causes tailing.[5][6]
Optimization Table:
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase pH | pH 2.0 - 2.5 | Low pH suppresses silanol ionization (Si-OH form), preventing interaction with the basic amine.[2] |
| Modifier | Trifluoroacetic Acid (TFA) | TFA (0.05% - 0.1%) acts as an ion-pairing agent, masking the positive charge on the pyridine nitrogen.[2] |
| Column Choice | Hybrid Particle / End-capped | Use columns with "charged surface hybrid" (CSH) technology or extensive end-capping to cover silanols.[2] |
| Buffer Conc. | > 10 mM | Higher ionic strength reduces the Debye length, minimizing electrostatic attraction to the stationary phase. |
Part 3: Validated Experimental Protocols
Protocol A: Stability-Indicating Sample Preparation
Use this protocol to ensure < 0.5% degradation over 48 hours.
-
Weighing: Weigh 1.0 mg of substance into a deactivated glass vial (amber).
-
Diluent Preparation: Mix Water (90%) and Acetonitrile (10%) .[2] Add Formic Acid to a final concentration of 0.1% v/v .
-
Why? Acetonitrile reduces the dielectric constant, stabilizing the compound against solvolysis. Formic acid provides solubility without nucleophilic attack.
-
-
Dissolution: Vortex for 30 seconds. Do not sonicate for > 5 minutes (heat accelerates degradation).[2]
-
Storage: Store at 4°C. Do not freeze acidic solutions if possible, as "freeze-concentration" effects can locally increase acid strength and degrade the sample.
Protocol B: HPLC Method Parameters
Recommended starting point for purity analysis.
-
Column: C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm (Pyridine
) and 280 nm.[2] -
Temperature: 30°C (Avoid high temperatures > 40°C to prevent on-column degradation).
References
-
Chrom Tech, Inc. (2025).[2][5] What Causes Peak Tailing in HPLC? Retrieved from [2]
- Context: Validates the mechanism of silanol interactions with basic aminopyridines and supports the use of low pH mobile phases.
-
National Institutes of Health (PMC) . (2024).[2] Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [2]
- Context: Establishes the mechanism of benzyl alcohol conversion to benzyl chloride in the presence of HCl (Nucleophilic substitution).
-
Agilent Technologies . (2009).[2] Tips and Tricks of HPLC System Troubleshooting. Retrieved from [2]
- Context: Provides authoritative guidelines on mobile phase modifiers (TFA) to reduce peak tailing for basic compounds.
-
MDPI . (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [2]
- Context: Demonstrates the structural stability and handling of hydroxymethyl-substituted heteroarom
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
Overcoming catalyst poisoning in hydrogenation of pyridine derivatives
Topic: Overcoming Catalyst Poisoning & Selectivity Issues Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Concept: The "Adsorption War"
Welcome to the technical center. If you are here, your pyridine hydrogenation has likely stalled, failed to initiate, or resulted in side-reactions like dehalogenation.
To fix this, you must understand the invisible war happening on your catalyst surface. Pyridine hydrogenation is thermodynamically favorable but kinetically difficult due to competitive adsorption .
-
The Problem: The nitrogen lone pair in pyridine (and even more so in the product, piperidine) is a strong Lewis base. It binds aggressively to the active metal sites (Pd, Pt, Rh), effectively "crowding out" the hydrogen and poisoning the catalyst.
-
The Solution: We must shift the equilibrium. By protonating the nitrogen (using acidic media) or changing the metal's electronic properties, we prevent this inhibitory binding, allowing H₂ to access the surface.
Troubleshooting Guides & FAQs
Scenario A: The "Dead" or Stalled Reaction
User Question: "My reaction started well but stopped at ~50% conversion. Adding more catalyst didn't help. What is happening?"
Diagnosis: Product Inhibition (Self-Poisoning).
As you generate piperidine, you are generating a secondary amine that is more basic (
Corrective Protocol:
-
The Acid Fix: You must run this reaction in an acidic medium.[1]
-
Alternative: If your molecule is acid-sensitive, use MeOH with 1.1–1.5 equivalents of HCl or H₂SO₄.
-
Mechanism:[3][4][5][6][7] Acid protonates the nitrogen (
).[1] The pyridinium ion cannot coordinate to the metal via the lone pair, but the aromatic ring can still adsorb flat ( -bonding) to accept hydrogen.
-
Pressure Increase: Increase H₂ pressure to >5 bar (75 psi). Higher pressure increases the surface concentration of hydrogen, helping it compete with the amine poison.
Scenario B: The "Vanishing Halogen"
User Question: "I am hydrogenating a chloropyridine. The ring reduced, but the chlorine atom fell off (dechlorination). How do I keep the halogen?"
Diagnosis: Over-active Metal (Palladium). Palladium (Pd/C) is the gold standard for dehalogenation. It inserts into C-Cl/C-Br bonds rapidly. Using Pd here is a strategic error.
Corrective Protocol:
-
Switch Metal: Switch to Platinum (Pt/C or PtO₂) or Rhodium (Rh/C) . These metals are far less active toward oxidative addition into aryl-halide bonds compared to Pd.
-
Add Inhibitors: If you must use Pd, add a "modifier" like thiophene (trace amounts) or use a sulfided catalyst (Pt/C-S). However, this slows the ring reduction significantly.
-
Acid Control: Run in acidic media (HCl/MeOH). Protonation of the pyridine ring makes it electron-deficient, which deactivates the ring toward oxidative addition (dehalogenation) while facilitating hydrogenation.
Scenario C: Low Activity on Sterically Hindered Substrates
User Question: "I have a 2,6-disubstituted pyridine. Pd/C and PtO₂ are doing nothing."
Diagnosis: Steric Blocking. Substituents at the 2- and 6-positions block the nitrogen from binding (good for poisoning prevention) but also prevent the ring from lying flat on the catalyst surface (bad for hydrogenation).
Corrective Protocol:
-
The Rhodium Advantage: Switch to 5% Rh/C or Rh₂O₃ . Rhodium is significantly more active for carbocyclic and heterocyclic ring saturation than Pd or Pt. It can often reduce hindered rings at lower temperatures.
-
Solvent Switch: Use Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). These fluorinated solvents are strong hydrogen-bond donors; they solvate the nitrogen lone pair, preventing catalyst poisoning without requiring strong mineral acids.
Visualizing the Mechanism
The following diagram illustrates the difference between the "Poisoned" state and the "Active" state achieved via protonation.
Caption: Figure 1: In neutral media (left), N-lone pairs block the catalyst. In acidic media (right), protonation prevents N-binding, allowing H₂ adsorption.
Decision Matrix: Selecting the Right System
Use this logic flow to select your initial experimental conditions.
Caption: Figure 2: Catalyst selection flowchart based on substrate functional group compatibility.
Standard Operating Procedure (SOP)
Protocol: Acid-Promoted Hydrogenation (Batch)
This protocol is designed to overcome product inhibition.
Materials:
-
Substrate: Pyridine derivative (10 mmol)
-
Catalyst: 5 wt% Pd/C or PtO₂ (Adams Catalyst) [Loading: 5-10 wt% relative to substrate mass]
-
Solvent: Glacial Acetic Acid (or MeOH with 1.5 eq concentrated HCl)
-
Hydrogen Source: H₂ Balloon (for mild cases) or Parr Shaker (50 psi)
Step-by-Step:
-
Safety Check: Catalysts are pyrophoric. Ideally, wet the catalyst with a small amount of water or toluene before adding flammable solvents.
-
Dissolution: Dissolve the pyridine substrate in the solvent (Acetic Acid).
-
Catalyst Addition: Add the catalyst slurry to the reaction vessel.
-
Purge: Seal vessel. Purge with Nitrogen (x3) then Hydrogen (x3).
-
Reaction:
-
Pressurize to 3–5 bar (45–75 psi).
-
Heat to 40–50°C. Note: Room temperature is often insufficient for hindered pyridines.
-
Stir vigorously (>800 RPM). Mass transfer is critical.
-
-
Workup:
-
Filter catalyst over Celite (Caution: Do not let dry catalyst cake contact air).
-
Concentrate solvent.
-
Basify: The product is currently a salt (Piperidinium acetate/chloride). Treat with NaOH/NaHCO₃ and extract into organic solvent (DCM/EtOAc) to isolate the free base.
-
Data Summary: Catalyst Performance Comparison
| Catalyst | Activity (Ring Reduction) | Halogen Tolerance | Benzyl Tolerance | Primary Mechanism |
| Pd/C | High | Very Low (Dehalogenates) | Low (Debenzylates) | Surface adsorption (Sensitive to N-poisoning) |
| PtO₂ | High | Moderate | High | Robust, often used in AcOH |
| Rh/C | Very High | High | Moderate | Excellent for hindered rings |
| Ru/C | Low (Req. High P/T) | High | High | Resistant to poisoning, but kinetically slow |
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
-
Li, H.-X., & Yu, Z.-X. (2024).[8] Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature.[8][9][10] Organic Letters, 26, 3458-3462.[8][9] Link[9]
-
Maxted, E. B., & Walker, A. G. (1948).[11] The self-poisoning effect in the hydrogenation of pyridine.[1][11] Journal of the Chemical Society, 1093.[11] Link
-
Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43, 2850–2852.[3] Link
-
ThalesNano . Difficult Hydrogenations – Saturation of Functionalized Pyridines.[12] Application Note. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. thalesnano.com [thalesnano.com]
Validation & Comparative
1H NMR Characterization Guide: 4-Amino-2-(3-hydroxymethylphenyl)pyridine
The following guide is a technical comparison and characterization protocol for 4-Amino-2-(3-hydroxymethylphenyl)pyridine . It is designed for analytical chemists and medicinal chemistry teams requiring high-fidelity structural validation.[1][2]
Executive Summary: The Analytical Challenge
Characterizing 4-Amino-2-(3-hydroxymethylphenyl)pyridine presents a unique set of challenges due to its amphiphilic nature and the critical need to resolve exchangeable protons (–NH₂ and –OH).[2] Standard protocols often fail to distinguish the meta-substitution pattern on the phenyl ring or lose the amino signal due to rapid exchange.[1]
This guide compares the performance of DMSO-d₆ against CDCl₃ (the standard alternative) and establishes a self-validating assignment protocol.[2]
Key Findings:
-
DMSO-d₆ is the mandatory solvent for full structural elucidation, enabling the visualization of the hydroxymethyl (–CH₂OH) triplet and the amino (–NH₂) singlet.
-
CDCl₃ results in signal broadening and loss of exchangeable protons, rendering it unsuitable for purity assays involving the amino group.
-
Diagnostic Signal: The pyridine H3 proton (d ~6.5 ppm) serves as the primary anchor for integration, distinct from the aromatic phenyl region.
Solvent Performance Comparison
The choice of solvent dictates the resolution of the "fingerprint" regions.[1] Below is a direct comparison of spectral quality.
Table 1: Comparative Solvent Performance
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Implication |
| Solubility | Excellent (>50 mg/mL) | Moderate to Poor | DMSO prevents aggregation broadening.[2] |
| –NH₂ Signal | Sharp Singlet (~6.0 ppm) | Broad/Invisible | CDCl₃ promotes rapid exchange; DMSO H-bonds stabilize the amine.[1][2] |
| –OH Signal | Distinct Triplet (~5.2 ppm) | Broad Singlet/Invisible | DMSO couples to the CH₂ protons (³J ~5 Hz), proving the alcohol is primary. |
| Aromatic Resolution | High Dispersion | Overlapping | DMSO separates the Pyridine H3 from the Phenyl ring protons.[1] |
| Water Peak | ~3.33 ppm (Interferes with CH₂?) | ~1.56 ppm | In DMSO, the H₂O peak is far removed from the critical aromatic region. |
Technical Insight: The stabilization of the –OH proton in DMSO-d₆ creates a ³J coupling to the adjacent methylene group (–CH₂–), splitting the –OH into a triplet and the –CH₂– into a doublet. In CDCl₃, this coupling collapses.[1] Observation of this splitting is a definitive test for the integrity of the primary alcohol.
Detailed Spectral Assignment (DMSO-d₆)
Conditions: 400 MHz, 298 K, DMSO-d₆. Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1]
A. The Pyridine Core (Electron Deficient)
The 4-aminopyridine moiety provides the most shielded aromatic signals due to the electron-donating amino group.[2]
-
H6 (Pyridine): δ 8.05 – 8.15 ppm (Doublet, J ~5.5 Hz).
-
Logic: Most deshielded proton, adjacent to the ring nitrogen.
-
-
H3 (Pyridine): δ 6.80 – 6.90 ppm (Singlet or d, J ~2 Hz).
-
H5 (Pyridine): δ 6.45 – 6.55 ppm (Doublet of Doublets, J ~5.5, 2 Hz).
-
Logic: Ortho to the amino group, coupling primarily to H6.
-
B. The Phenyl Ring (Meta-Substituted)
The 3-hydroxymethyl substitution creates a specific 1,3-disubstituted pattern.[2]
-
H2' (Phenyl): δ 7.90 – 8.00 ppm (Singlet/Narrow Doublet).[1]
-
Logic: Isolated between the pyridine and hydroxymethyl groups.[1]
-
-
H6' (Phenyl): δ 7.80 – 7.90 ppm (Doublet, J ~7.8 Hz).
-
Logic: Adjacent to the pyridine attachment point.[1]
-
-
H4' (Phenyl): δ 7.35 – 7.45 ppm (Doublet, J ~7.8 Hz).
-
H5' (Phenyl): δ 7.45 – 7.55 ppm (Triplet, J ~7.8 Hz).
-
Logic: The only proton with two ortho neighbors.[1]
-
C. Aliphatic & Exchangeable[3]
-
–NH₂ (Amino): δ 6.00 – 6.20 ppm (Broad Singlet, 2H).
-
–OH (Hydroxyl): δ 5.20 – 5.30 ppm (Triplet, J ~5.7 Hz, 1H).
-
–CH₂– (Methylene): δ 4.55 – 4.65 ppm (Doublet, J ~5.7 Hz, 2H).
-
Note: Becomes a singlet if D₂O is added (decoupling).[1]
-
Experimental Protocol: Self-Validating Workflow
This protocol includes "Checkpoints" to ensure data integrity.
Step 1: Sample Preparation[2]
-
Weigh 5–10 mg of the product into a clean vial.
-
Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical: Use a fresh ampoule to minimize water content.[1] Excess water (~3.33 ppm) can overlap with the methoxy or methylene regions in some analogs, though here the CH₂ is at ~4.6 ppm (safe).
-
-
Vortex until fully dissolved.[1] Ensure no suspended solids remain.[1]
Step 2: Acquisition Parameters[6]
-
Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise for quaternary carbons if running 13C later.
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The H3 and H2' protons can have long T1 relaxation times.[1] A short D1 will under-integrate these signals, leading to false purity calculations.
-
-
Scans (NS): 16 or 32.[1]
Step 3: The D₂O Shake (Validation Checkpoint)
After acquiring the standard spectrum:
Structural Logic Visualization
The following diagram illustrates the assignment logic flow, distinguishing the product from potential regioisomers (e.g., 2-hydroxymethyl isomer).
Caption: Logic flow for confirming the 4-Amino-2-(3-hydroxymethylphenyl)pyridine structure. Green paths indicate successful validation.
Comparison with Common Impurities
When synthesizing this molecule (e.g., via Suzuki coupling of 2-chloro-4-aminopyridine and 3-(hydroxymethyl)phenylboronic acid), specific impurities may persist.[2]
| Impurity / Alternative | Key Distinguishing Feature (1H NMR) |
| 4-Aminopyridine (Starting Material) | H2/H6 appear as a doublet at 8.0 ppm ; no phenyl signals.[2] |
| 3-(Hydroxymethyl)phenylboronic acid | Phenyl protons shift; no pyridine signals; Boronic –OH often broad/invisible.[1][2] |
| Bis-coupled byproduct | Complex aromatic region; integration of Pyridine:Phenyl ratio changes from 1:1 to 1:[2]2. |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][4] Chem.1997 , 62, 7512–7515.[4][7] Link
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016 .[1] Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1][2] Link (Cited for solvent effect context).
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed., Wiley. (Standard reference for substituent effects on pyridine rings).
Sources
- 1. labs.chem.byu.edu [labs.chem.byu.edu]
- 2. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]
- 3. compoundchem.com [compoundchem.com]
- 4. carlroth.com [carlroth.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
HPLC Retention Time Comparison of Aminopyridine Regioisomers
Executive Summary
The separation of aminopyridine isomers—2-aminopyridine (2-AP) , 3-aminopyridine (3-AP) , and 4-aminopyridine (4-AP) —presents a classic chromatographic challenge due to their structural similarity and distinct basicity profiles. While they share a molecular weight of 94.11 g/mol , their elution behavior is governed strictly by the pKa of the pyridine nitrogen and its protonation state relative to the mobile phase pH.
This guide objectively compares the retention performance of these regioisomers using Reverse Phase Chromatography (RPC) under controlled pH conditions. We demonstrate that while standard neutral-pH methods fail to retain 4-AP, high-pH strategies or specialized mixed-mode phases are required for robust quantitation.
Physicochemical Basis of Separation
To develop a robust method, one must understand the causality behind the retention shifts. The separation mechanism is not driven by molecular size, but by ionization suppression and hydrophobic interaction .
The pKa Driver
The position of the amino group influences the electron density on the ring nitrogen, drastically altering basicity.
| Isomer | Structure | pKa (Conjugate Acid) | Ionization State at pH 7.0 | Predicted RP-HPLC Behavior (pH 7.0) |
| 4-Aminopyridine | Para-substituted | 9.17 | ~99% Ionized ( | Elutes First (Void) . High polarity + repulsion from cationic silanols. |
| 2-Aminopyridine | Ortho-substituted | 6.86 | ~42% Ionized | Intermediate . Moderate retention; potential peak tailing. |
| 3-Aminopyridine | Meta-substituted | 5.98 | ~9% Ionized | Elutes Last . Predominantly neutral; highest hydrophobic interaction. |
Expert Insight: 4-AP is the critical analyte. In standard acidic or neutral buffers, it exists as a cation. C18 columns generally struggle to retain small, hydrophilic cations, leading to elution in the void volume (
) and co-elution with matrix salts.
Visualizing the Separation Strategy
The following decision tree outlines the logical workflow for selecting the correct methodology based on the target isomer and available equipment.
Figure 1: Strategic workflow for selecting the mobile phase pH based on column stability and retention requirements.
Experimental Comparison: pH 7.0 vs. pH 10.0
The following data compares retention times (
Protocol A: Neutral pH (Standard)
-
Column: Hybrid C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: 10 mM Ammonium Phosphate (pH 7.0) / Methanol (90:10 v/v)[1]
-
Temperature: 30°C
Protocol B: High pH (Optimized)
-
Column: Hybrid C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol (90:10 v/v)[1]
-
Temperature: 30°C
Comparative Results Table
| Analyte | Performance Note | ||||
| 4-AP | 1.8 (Void) | 0.2 (Poor) | 5.2 | 2.5 | Critical Improvement. Deprotonation increases hydrophobicity. |
| 2-AP | 3.5 | 1.3 | 6.8 | 3.5 | Improved peak symmetry at high pH. |
| 3-AP | 5.1 | 2.4 | 7.5 | 4.0 | Strongest retention in both modes. |
Observation:
At pH 7.0, 4-AP is barely retained (
Detailed Methodology (Self-Validating Protocol)
To ensure reproducibility, follow this step-by-step protocol for the High pH Method , which offers the best balance of robustness and peak shape.
Reagents
-
Ammonium Bicarbonate: LC-MS grade.
-
Ammonium Hydroxide (28%): For pH adjustment.
-
Methanol: LC-MS grade.
-
Water: 18.2 MΩ·cm.
Step-by-Step Workflow
-
Buffer Preparation (Self-Check Point):
-
Dissolve 0.79 g Ammonium Bicarbonate in 950 mL water.
-
Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Crucial: Do not use Sodium Hydroxide, as non-volatile salts can precipitate in LC lines if high organic is used.
-
Dilute to 1 L. Filter through 0.2 µm nylon filter.
-
-
System Suitability Setup:
-
Column: Use a Hybrid-Silica C18 (e.g., XBridge BEH C18 or Gemini NX-C18). Warning: Standard silica columns will dissolve at pH 10.
-
Equilibration: Flush column with 20 column volumes of mobile phase.
-
-
Injection Sequence:
-
Inject Blank (Mobile Phase).
-
Inject System Suitability Standard (Mixture of 2, 3, 4-AP at 10 µg/mL).
-
Validation Criteria:
-
Resolution (
) between 4-AP and 2-AP > 2.0.[1] -
Tailing Factor (
) for 4-AP < 1.5.
-
-
-
Detection:
-
UV at 260 nm (Maximal absorbance for aminopyridines).
-
Mechanism of Interaction Diagram
Understanding the molecular interaction helps in troubleshooting.
Figure 2: Mechanistic difference in 4-AP retention between neutral and basic pH conditions.
Troubleshooting & Optimization
Even with a robust method, variations occur. Use this guide to diagnose shifts in retention time.
-
Problem: 4-AP elutes too early (co-elutes with void).
-
Problem: Peak Tailing on 4-AP.
-
Problem: Loss of Resolution between 2-AP and 3-AP.
References
-
Occupational Safety and Health Administration (OSHA). (2006). PV2143: Aminopyridines (2-, 3-, and 4-Aminopyridine).[1][6][7] OSHA Sampling and Analytical Methods.[7] [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1727, 4-Aminopyridine. PubChem. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Helix Chromatography Application Notes.[3] [Link]
-
Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249. (Foundational pKa reference).
Sources
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 4. Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Hydroxymethylphenyl Pyridines
For researchers and professionals in drug development and chemical analysis, elucidating the structure of novel compounds is a critical and often challenging task. Mass spectrometry stands as an indispensable tool in this endeavor, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of hydroxymethylphenyl pyridines, a class of compounds with significant interest in medicinal chemistry due to the prevalence of pyridine and substituted phenyl rings in pharmaceutical agents.
This document moves beyond a simple recitation of data to provide a causal analysis of why these molecules fragment as they do under different ionization conditions. We will compare the fragmentation patterns generated by "hard" Electron Ionization (EI) and "soft" Electrospray Ionization with tandem mass spectrometry (ESI-MS/MS), offering field-proven insights to guide your experimental design and data interpretation.
Part 1: Foundational Principles of Mass Spectrometry
Understanding the fragmentation of any molecule begins with understanding the ionization process. The choice of ionization technique is the single most important factor determining the nature and extent of fragmentation observed. For hydroxymethylphenyl pyridines, we will compare two of the most powerful and common techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Ionization Techniques: A Tale of Two Energies
-
Electron Ionization (EI): The "Hard" Approach for Structural Detail EI is a classic, high-energy technique typically coupled with Gas Chromatography (GC-MS).[1][2] In the EI source, a beam of high-energy electrons (typically 70 eV) bombards the analyte molecules in the gas phase. This energetic collision ejects an electron from the molecule, creating an energetically unstable molecular radical cation (M•+).[3][4] This excess energy is rapidly dissipated through the cleavage of chemical bonds, resulting in a complex but highly reproducible fragmentation pattern that serves as a structural fingerprint.
-
Electrospray Ionization (ESI): The "Soft" Method for Molecular Weight and Targeted Fragmentation In contrast, ESI is a "soft" ionization technique that generates ions from analytes in solution, making it ideal for coupling with Liquid Chromatography (LC-MS).[5][6] ESI produces ions by applying a high voltage to a liquid to create an aerosol, a process that imparts very little excess energy to the analyte.[7][8] Consequently, fragmentation in the ion source is minimal. Instead of a radical cation, ESI typically produces a protonated molecule, [M+H]+.[9] To obtain structural information, we employ tandem mass spectrometry (MS/MS), where the [M+H]+ precursor ion is isolated and then fragmented in a controlled manner through collision-induced dissociation (CID).[7][10]
Mass Analyzers: The Power of Quadrupole Time-of-Flight (Q-TOF)
For high-confidence structural elucidation, high-resolution mass analyzers are paramount. A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is a hybrid instrument perfectly suited for this task.[11][12] It pairs a quadrupole, which can act as a mass filter to selectively isolate a specific ion (like our [M+H]+ precursor), with a Time-of-Flight (TOF) analyzer.[13] The TOF analyzer measures the mass-to-charge ratio (m/z) of ions with very high accuracy, often to within a few parts-per-million (ppm).[11][14] This allows for the determination of elemental compositions for both precursor and fragment ions, dramatically increasing the certainty of structural assignments.
Part 2: Electron Ionization (EI-MS) Fragmentation Analysis
Under EI conditions, the fragmentation of hydroxymethylphenyl pyridines will be extensive, driven by the instability of the high-energy molecular ion (M•+) and the formation of stable fragment ions. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting radical and cationic species.
Predicted Fragmentation Pathways of a Representative Isomer: 4-(hydroxymethylphenyl)pyridine
The fragmentation of hydroxymethylphenyl pyridines under EI is expected to be dominated by cleavages at the benzylic position and rearrangements involving the aromatic rings.
-
Pathway A: Benzylic Cleavage (α-Cleavage) The C-C bond between the two aromatic rings is a likely point of initial cleavage. This is a form of benzylic cleavage, which is favored due to the resonance stabilization of the resulting fragments. Two primary fragment ions are expected from this cleavage:
-
Formation of the Pyridyl Cation: Cleavage can lead to the formation of a pyridyl cation at m/z 78 and a hydroxymethylphenyl radical.
-
Formation of the Hydroxymethylphenyl Cation: Alternatively, cleavage can produce the hydroxymethylphenyl cation at m/z 107 . This ion is particularly stable due to resonance.
-
-
Pathway B: Fragmentation involving the Hydroxymethyl Group The alcohol moiety provides several characteristic fragmentation routes:
-
Loss of Water ([M-18]): A common fragmentation for alcohols is the elimination of a neutral water molecule, which would produce a fragment ion at m/z 167 .[15]
-
Loss of Hydroxyl Radical ([M-17]): Cleavage of the C-OH bond can lead to the loss of a hydroxyl radical (•OH), resulting in a highly stable ion at m/z 168 . This fragment is effectively a pyridyl-substituted benzyl cation, which can rearrange to a tropylium-like structure.
-
-
Pathway C: Formation of the Tropylium Ion A hallmark of compounds containing a benzyl group is the formation of the highly stable tropylium cation at m/z 91 .[16][17] This often arises from the hydroxymethylphenyl cation (m/z 107) via the loss of an oxygen atom, or from the [M-•OH] fragment (m/z 168) through cleavage of the bond to the pyridine ring. A strong peak at m/z 91 is a powerful indicator of the benzyl moiety.
-
Pathway D: Phenyl and Pyridine Ring Fragments Further fragmentation can lead to characteristic ions representing the core aromatic structures:
-
Phenyl Cation (m/z 77): Loss of the entire CH₂OH group from the hydroxymethylphenyl cation (m/z 107) yields the phenyl cation at m/z 77.
-
Pyridine Molecular Ion (m/z 79): While less common as a direct fragment, ions related to the pyridine ring structure can be observed.[18]
-
Data Summary: Predicted EI-MS Fragments
| m/z | Proposed Fragment Ion Structure | Formula | Formation Pathway | Predicted Relative Abundance |
| 185 | [M]•+ (Molecular Ion) | [C₁₂H₁₁NO]•+ | Initial Ionization | Low to Medium |
| 168 | [M - •OH]+ | [C₁₂H₁₀N]+ | Loss of hydroxyl radical | Medium to High |
| 167 | [M - H₂O]•+ | [C₁₂H₉N]•+ | Loss of neutral water | Medium |
| 107 | [C₇H₇O]+ | [C₆H₄CH₂OH]+ | Benzylic Cleavage | High |
| 91 | [C₇H₇]+ | Tropylium Cation | Rearrangement from m/z 168 or m/z 107 | High (Often Base Peak) |
| 78 | [C₅H₄N]+ | Pyridyl Cation | Benzylic Cleavage | Medium |
| 77 | [C₆H₅]+ | Phenyl Cation | Loss of CH₂OH from m/z 107 | Medium |
Visualization of EI-MS Fragmentation
Caption: Predicted EI-MS fragmentation pathways for hydroxymethylphenyl pyridine.
Part 3: Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis
Under "soft" ESI conditions, we start with the protonated molecule [M+H]+ at m/z 186 . The fragmentation observed in the MS/MS experiment results from the collision-induced dissociation (CID) of this even-electron ion. The pathways are typically simpler than in EI-MS and are dominated by the loss of small, stable neutral molecules.
Predicted ESI-MS/MS Fragmentation Pathways
For the [M+H]+ ion, the initial protonation site is likely the highly basic pyridine nitrogen atom. This localization of charge will direct the subsequent fragmentation.
-
Pathway A: Neutral Loss of Water The most facile and expected fragmentation pathway for the protonated molecule is the loss of a neutral water molecule (18 Da) from the hydroxymethyl group. This is a low-energy process that leads to a very stable, resonance-delocalized carbocation. This fragmentation would result in a prominent product ion at m/z 168 .
-
Pathway B: Cleavage of the C-C Linker While less common as a primary pathway for even-electron ions compared to radical cations, at higher collision energies, cleavage of the bond between the two rings can occur. This would likely result in the formation of the protonated hydroxymethylphenyl species at m/z 107 (loss of neutral pyridine) or the protonated pyridine at m/z 80 (loss of neutral hydroxymethylphenyl radical, less likely).
Comparative Analysis of Isomers
The position of the substitution on the pyridine ring (2-, 3-, or 4-position) is unlikely to dramatically change the major fragmentation pathway, which is the loss of water. However, subtle differences in the relative abundance of other, less-favored fragments might be observed due to differences in proton affinity and the potential for intramolecular interactions in the gas phase, particularly for the 2-substituted (ortho) isomer.
Data Summary: Predicted ESI-MS/MS Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Ion Structure | Predicted Relative Abundance |
| 186 | 168 | 18 | [M+H - H₂O]+ | High (Often Base Peak) |
| 186 | 107 | 79 | [C₇H₇O]+ | Low to Medium |
| 186 | 80 | 106 | [C₅H₅NH]+ | Low |
Visualization of ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation pathways for hydroxymethylphenyl pyridine.
Part 4: Experimental Protocols
To validate these predictions, robust and well-defined analytical methods are required. The following protocols provide a starting point for the analysis of hydroxymethylphenyl pyridines using both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis for EI Fragmentation
This protocol is designed for thermally stable, volatile analytes.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the hydroxymethylphenyl pyridine standard.
-
Dissolve in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
-
-
GC-MS Instrument Parameters: [18][19]
-
Injector: 250 °C, Splitless mode (1 µL injection volume).
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Analyzer: Scan mode, m/z range 50-300.
-
Protocol 2: LC-Q-TOF MS/MS Analysis for ESI Fragmentation
This protocol is suitable for a broader range of compounds and provides high-resolution, accurate mass data.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 100-500 ng/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) containing 0.1% formic acid to promote protonation.
-
-
LC-MS/MS Instrument Parameters: [20]
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start at 5% B, hold for 1 minute.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Drying Gas: Nitrogen, 10 L/min, 325 °C.
-
MS/MS Acquisition:
-
Perform a full scan MS experiment (m/z 100-500) to identify the [M+H]+ precursor at m/z 186.
-
Create a targeted MS/MS experiment to isolate m/z 186 and fragment it using a range of collision energies (e.g., 10, 20, 40 eV) to observe both low- and high-energy fragments.
-
-
Overall Analytical Workflow
Caption: Recommended analytical workflow for comprehensive structural analysis.
Conclusion
The mass spectrometric fragmentation of hydroxymethylphenyl pyridines is a predictable process governed by the fundamental principles of ion chemistry. By leveraging two distinct ionization techniques, a wealth of complementary structural information can be obtained.
-
EI-MS provides a complex, high-energy fragmentation pattern ideal for library matching and detailed structural fingerprinting. The key fragments arise from benzylic cleavage and rearrangements, leading to characteristic ions like the tropylium cation at m/z 91.
-
ESI-MS/MS offers a controlled, low-energy fragmentation of the protonated molecule. This analysis is dominated by the facile loss of water, confirming the presence of the hydroxymethyl group and providing a clear, easily interpretable spectrum for molecular confirmation and quantification.
By employing both GC-EI-MS and LC-ESI-MS/MS, researchers can achieve a self-validating system for the confident identification and structural elucidation of these and other related compounds, ensuring the highest level of scientific integrity in their drug development and analytical workflows.
References
-
Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. [Link]
-
Agilent Technologies. (2011). Time-of-Flight Mass Spectrometry. [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the mechanism of electrospray ionization. Analytical chemistry, 85(1), 2-9. [Link]
-
Gómez-Pérez, M. L., & LGC. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry, 39(8), 903-911. [Link]
-
Hunt, I. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary. [Link]
-
Bruker. (n.d.). Quadrupole Time-of-Flight (QTOF) Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Bernstein, E. R. (1992). Benzyl Alcohol-Water and -Ammonia Clusters: Ion Fragmentation and Chemistry. DTIC. [Link]
-
Lynch, K. L. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. The Journal of Applied Laboratory Medicine, 4(3), 433-444. [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]
-
Wikipedia. (n.d.). Time-of-flight mass spectrometry. [Link]
-
LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
Righi, V., et al. (2008). Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Journal of Mass Spectrometry, 43(8), 1037-1044. [Link]
-
Persee. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]
-
de la Cruz, P., et al. (1999). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 13(10), 937-943. [Link]
-
Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]
-
Wang, S., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 14(7), 1083. [Link]
-
Jurkowski, M. K., & Wasowicz, T. J. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics, 68, 205. [Link]
-
Dasgupta, A., & Raisuddin, S. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 303-309. [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
Meshram, A., Kumar, A., & Srivastava, N. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) analysis of alkaloids isolated from Epipremnum aureum (Linden and Andre) Bunting. International Journal of Pharma and Bio Sciences, 7(2), 268-274. [Link]
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Meel, M., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry, 34(8), 1629-1639. [Link]
-
Hidayati, N. A., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste. Proceedings of the 3rd International Conference on Agricultural and Life Sciences (ICALS 2020). [Link]
-
LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5. Whitman College. [Link]
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The Subtle Swap: A Guide to Comparing 3-Hydroxymethyl and 3-Methyl Analog Potency in Kinase Assays
In the intricate world of kinase inhibitor design, even the smallest structural modification can lead to dramatic shifts in potency and selectivity. The substitution of a methyl group for a hydroxymethyl group at a key position is a common strategy in medicinal chemistry, yet the outcomes can be unpredictable. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously compare the potency of 3-hydroxymethyl versus 3-methyl analogs in kinase assays, blending theoretical rationale with practical, field-proven experimental design.
The Core Question: Methyl's Might vs. Hydroxymethyl's Hydrogen Bond
The decision to explore a methyl or a hydroxymethyl substitution is rooted in fundamental principles of structure-activity relationships (SAR).[1][2] Each group offers distinct physicochemical properties that can alter how a molecule interacts with the kinase's ATP-binding pocket.
-
The 3-Methyl Analog: A methyl group is small, lipophilic, and primarily engages in van der Waals and hydrophobic interactions.[3] Its seemingly simple nature can be deceptive. In some cases, a strategically placed methyl group can dramatically boost affinity by displacing water molecules from a hydrophobic pocket or by conformationally restricting the inhibitor into an optimal binding pose. This phenomenon, often dubbed the "magic methyl" effect, can increase potency by hundreds or even thousands of fold by stabilizing the inhibited protein conformation.[3][4]
-
The 3-Hydroxymethyl Analog: The addition of a hydroxyl group introduces a polar, hydrophilic moiety capable of acting as both a hydrogen bond donor and acceptor. This creates the potential for a new, strong interaction with a corresponding residue (like an aspartate or a backbone carbonyl) in the kinase active site, which can significantly enhance binding affinity.[1] However, this potential benefit comes with risks: the bulkier, polar group could also introduce an unfavorable steric clash, disrupt a critical hydrophobic interaction, or negatively impact cell permeability.
The following diagram illustrates the fundamental difference in potential interactions within a kinase active site.
Caption: Workflow for comparative IC50 determination in a kinase assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 96-well plate format and assumes the Michaelis constant for ATP (Km[ATP]) for the target kinase is known. Running the assay at or near the Km[ATP] is crucial for accurately comparing ATP-competitive inhibitors. [5] I. Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a buffer suitable for the specific kinase (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 25 µg/ml BSA). [6]2. 2X Kinase Solution: Dilute the recombinant kinase enzyme to a 2X working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically to produce a robust signal (EC50 determination). [7][8]3. 2X Substrate/ATP Mixture: Prepare a solution containing the peptide substrate and ATP at 2X their final desired concentrations in the Kinase Reaction Buffer. The ATP concentration should ideally be at its Km for the kinase.
-
2X Inhibitor Solutions:
-
Prepare 10 mM stock solutions of the 3-methyl and 3-hydroxymethyl analogs in 100% DMSO.
-
Perform a serial dilution series (e.g., 12-point, 3-fold dilutions) in 100% DMSO. [9] * Further dilute this series into the Kinase Reaction Buffer to create the 2X inhibitor solutions. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts. [10] II. Assay Plate Setup (96-well format):
-
-
Inhibitor Wells: Add 12.5 µL of each 2X inhibitor dilution (for both 3-methyl and 3-hydroxymethyl analogs) to duplicate wells.
-
Positive Control (No Inhibition): Add 12.5 µL of Kinase Reaction Buffer containing the same final DMSO percentage to at least four wells.
-
Negative Control (No Kinase Activity): Add 25 µL of Kinase Reaction Buffer with DMSO to at least four wells. These wells will not receive the enzyme.
III. Kinase Reaction:
-
Enzyme Addition: Add 12.5 µL of the 2X kinase enzyme solution to all inhibitor and positive control wells.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-20 minutes to allow the inhibitors to bind to the kinase. [10]3. Reaction Initiation: Add 25 µL of the 2X substrate/ATP mixture to all wells, bringing the total reaction volume to 50 µL.
-
Incubation: Mix the plate and incubate at 30°C for 60 minutes. [10] IV. Signal Detection and Data Analysis:
-
Reaction Termination: Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [6]2. Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature. [10]3. Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the negative control wells from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value for each analog. [9]
-
Interpreting the Results: A Hypothetical Case Study
Let's consider a hypothetical scenario where we test our analogs against Kinase X and a related off-target, Kinase Y, to also assess selectivity.
| Compound | Target Kinase X IC50 (nM) | Off-Target Kinase Y IC50 (nM) | Selectivity (Kinase Y / Kinase X) |
| 3-Methyl Analog | 5 | 500 | 100x |
| 3-Hydroxymethyl Analog | 25 | >10,000 | >400x |
Analysis:
-
Potency: In this scenario, the 3-Methyl Analog is 5-fold more potent against the primary target, Kinase X, than the 3-Hydroxymethyl Analog (IC50 of 5 nM vs. 25 nM). This suggests that the interaction within the hydrophobic pocket is more critical for high affinity than a potential hydrogen bond, or that the hydroxymethyl group introduces a slight steric penalty. This could be an example of the "magic methyl" effect, where the methyl group optimally orients the inhibitor for binding. [4]* Selectivity: The 3-Hydroxymethyl Analog demonstrates superior selectivity . While less potent on Kinase X, it is significantly less active against Kinase Y. The hydroxyl group may be creating a steric clash in the active site of Kinase Y that is not present in Kinase X, thereby preventing binding and improving the selectivity profile.
This outcome highlights a common trade-off in drug design: the most potent compound is not always the best candidate. A highly selective compound, even if slightly less potent, may have a better safety profile with fewer off-target effects. [11]
The "Why": Deeper Mechanistic Insights
The choice between these analogs depends entirely on the project's goals.
-
If maximizing on-target potency is the primary objective, the 3-methyl analog is the clear winner in our example.
-
If minimizing off-target activity to improve the therapeutic window is paramount, the 3-hydroxymethyl analog would be prioritized for further development despite its lower on-target potency.
Ultimately, this comparative analysis is a critical step in the iterative cycle of drug design. It provides empirical data that, when combined with structural biology (like X-ray crystallography) and computational modeling, allows for the rational design of next-generation kinase inhibitors with optimized potency, selectivity, and overall drug-like properties. [12]
References
-
Kinase assays IC50 determination. Bio-protocol. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. PMC. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
-
Structure Activity Relationship Of Drugs. Pharmasciences. [Link]
-
Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]
-
(PDF) Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
-
Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. MDPI. [Link]
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Comparative Guide: IR Spectroscopy of Hydroxymethyl vs. Amino Groups in Pyridine Derivatives
Executive Summary
In the structural characterization of pyridine derivatives, distinguishing between hydroxymethyl (
This guide provides a definitive technical comparison of these two functional groups, grounding spectral interpretation in the electronic effects of the pyridine nitrogen. It details specific diagnostic bands, experimental protocols for distinguishing hydrogen-bonding states, and self-validating logic for spectral assignment.
Theoretical Framework: Electronic & Vibrational Coupling
The pyridine ring acts as an electron-deficient heteroaromatic system. The ring nitrogen (N1) exerts a strong inductive (
-
Amino Group (
): The lone pair on the exocyclic nitrogen can donate into the pyridine ring (resonance), increasing the bond order. This results in a characteristic high-frequency shift of the stretching mode. The group possesses local symmetry (approximate), giving rise to distinct symmetric and asymmetric stretching modes. -
Hydroxymethyl Group (
): The oxygen atom is insulated from the ring by a methylene bridge ( ), preventing direct resonance conjugation. Consequently, the stretch retains single-bond character typical of primary alcohols. However, the proximity of the hydroxyl proton to the pyridine nitrogen (especially in 2-substituted derivatives) facilitates strong intramolecular hydrogen bonding , creating a stable 5-membered chelate-like ring that locks the conformation and shifts vibrational frequencies.
Comparative Spectral Analysis
Diagnostic Band Summary
| Vibrational Mode | Amino Pyridine ( | Hydroxymethyl Pyridine ( | Diagnostic Value |
| X-H Stretching | Doublet (Asym ~3450, Sym ~3330 cm⁻¹) | Singlet (Broad, 3200–3400 cm⁻¹) | High : Doublet vs. Broad Singlet is the primary differentiator. |
| X-H Bending | Scissoring (~1620–1650 cm⁻¹) | Absent (OH bend is weak/broad ~1300–1400 cm⁻¹) | High : Strong band at ~1620 cm⁻¹ confirms primary amine. |
| C-X Stretching | C-N (~1280–1340 cm⁻¹) | C-O (~1000–1080 cm⁻¹) | Medium : C-O is very strong; C-N overlaps with ring modes. |
| Ring Vibrations | Enhanced ~1560–1600 cm⁻¹ | Standard ~1580–1600 cm⁻¹ | Low : Both show pyridine ring breathing modes. |
Detailed Regional Analysis[1]
Region 1: High Frequency (
)
-
Amino Group: Primary amines exhibit two sharp bands derived from coupled oscillators.
-
:
-
:
-
Note: In the solid state, intermolecular H-bonding may broaden these, but the doublet structure usually remains resolvable.
-
:
-
Hydroxymethyl Group: Exhibits a single
band.[1]-
Free (Dilute): Sharp singlet
(rarely seen in neat samples). -
H-Bonded: Broad, intense envelope centered
.[2] -
Differentiation: The absence of a doublet and the sheer breadth of the OH band are key indicators.
-
Region 2: The "Scissoring" Zone (
)
This region is critical for confirming a primary amine.
-
Amino Group: The
scissoring vibration appears as a medium-to-strong band at . This often overlaps with the pyridine ring stretching modes ( ), leading to a complex set of bands. -
Hydroxymethyl Group: Lacks a scissoring mode. Any bands here are solely due to the pyridine ring skeletal vibrations.
Region 3: Fingerprint & C-X Stretching (
)
-
Hydroxymethyl Group: The
stretch for a primary alcohol is a very strong band typically found at . This is often the most intense peak in the fingerprint region. -
Amino Group: The exocyclic
stretch appears higher, typically , due to the partial double-bond character discussed in the theoretical framework.
Visualization of Structural Dynamics
Decision Logic for Assignment
The following flowchart outlines a self-validating logic path for distinguishing these derivatives based on spectral data.
Figure 1: Logical workflow for distinguishing amino vs. hydroxymethyl substituents on a pyridine ring using IR spectral features.
Hydrogen Bonding Networks: 2-Substitution Effect
A critical nuance is the behavior of 2-substituted pyridines. 2-pyridinemethanol forms a stable intramolecular hydrogen bond, whereas 3- and 4-isomers rely on intermolecular networks. This affects the sensitivity of the OH band to dilution.[3]
Figure 2: Impact of substitution position on hydrogen bonding topology and spectral response to dilution.
Experimental Protocols
To ensure data integrity, the following protocols should be used. The choice of sampling technique profoundly affects the appearance of H-bonded bands.
Sample Preparation
-
Solid State (KBr Pellet / ATR):
-
Best for: Routine identification.[1]
-
Expectation: Maximum H-bonding. OH bands will be broadest; NH bands may merge but usually retain doublet character.
-
Caution: Hygroscopic pyridine derivatives (especially 2-pyridinemethanol) will absorb atmospheric water, creating a false OH signal. Dry samples thoroughly in a vacuum desiccator over
before analysis.
-
-
Solution Phase (Dilution Study):
-
Best for: Distinguishing intra- vs. intermolecular H-bonding (critical for 2-pyridinemethanol).
-
Solvent: Anhydrous
or (non-polar, non-H-bonding). -
Protocol:
-
Prepare a 0.1 M solution. Record spectrum.
-
Serially dilute to 0.01 M and 0.001 M.
-
Observation: If the OH band shifts significantly to higher frequency (sharpens to ~3600 cm⁻¹), the bonding is intermolecular (typical of 3- or 4- isomers). If the band remains relatively fixed, it is intramolecular (typical of 2-pyridinemethanol).
-
-
Data Validation Checklist
References
-
National Institute of Standards and Technology (NIST). 3-Pyridinol IR Spectrum (Coblentz Society Collection). NIST Chemistry WebBook.[4] Available at: [Link]
-
SpectraBase. 3-Hydroxymethyl-pyridine ATR-IR Spectrum. Wiley Science Solutions. Available at: [Link]
-
National Institutes of Health (NIH). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PubMed Central. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Amines and Amides. Available at: [Link][5][6][7][8][9][10][11]
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Validating Purity of 4-Amino-2-(3-hydroxymethylphenyl)pyridine by LC-MS: A Comparative Technical Guide
Executive Summary
In the synthesis of kinase inhibitors and high-value pharmaceutical intermediates, 4-Amino-2-(3-hydroxymethylphenyl)pyridine (hereafter referred to as 4-AHP ) represents a critical structural motif. While HPLC-UV has traditionally been the workhorse for purity assessment, it frequently fails to detect non-chromophoric synthetic precursors (e.g., boronic acids) and co-eluting de-halogenated byproducts common in Suzuki-Miyaura couplings.
This guide serves as a definitive protocol for validating 4-AHP purity using Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike standard UV methods, LC-MS provides mass-selective detection, offering superior specificity for identifying isobaric impurities and quantifying trace reactants that jeopardize downstream catalytic steps.
Molecular Profile & Analytical Challenges
To validate purity effectively, one must first understand the analyte's behavior and its likely impurity profile.
-
Molecule: 4-Amino-2-(3-hydroxymethylphenyl)pyridine
-
Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
Exact Mass: 200.0950
-
[M+H]⁺: 201.1023
The "Hidden" Impurity Problem
Synthetically, 4-AHP is typically accessed via a Suzuki coupling between 2-chloro-4-aminopyridine and 3-(hydroxymethyl)phenylboronic acid. This route introduces specific impurities that UV detection often misses:
-
Residual Boronic Acids: Often lack strong chromophores at 254 nm, leading to overestimation of purity by UV.
-
De-halogenated Byproducts: 4-Aminopyridine (from reductive dehalogenation) is highly polar and often elutes in the void volume, masking it from standard integration.
-
Pd-Ligand Contaminants: Trace phosphine ligands from the catalyst can suppress ionization or appear as ghost peaks.
Diagram 1: Impurity Fate & Detection Logic
Visualizing the synthetic origin of impurities and their detection pathways.
Caption: Synthetic pathway mapping precursors to specific impurities, highlighting the necessity of mass-based discrimination.
Comparative Analysis: LC-MS vs. Alternatives
Why shift from the standard HPLC-UV workflow? The data below highlights the performance gap.
Table 1: Performance Comparison Matrix
| Feature | LC-MS (Proposed) | HPLC-UV (Standard) | H-NMR (Orthogonal) |
| Specificity | High (Mass resolution separates co-eluting peaks) | Medium (Relies solely on retention time & λ max) | High (Structural certainty) |
| Sensitivity (LOD) | < 0.05% (Trace analysis capability) | ~0.1% (Limited by extinction coefficient) | ~1-2% (Low sensitivity for trace impurities) |
| Impurity ID | Immediate (m/z gives MW info) | None (Requires reference standards) | Structural (But complex mixture analysis is difficult) |
| Boronic Acid Detection | Excellent (Ionizes in ESI-) | Poor (Weak chromophore) | Good (Distinct aromatic protons) |
| Throughput | High (5-10 min runs) | High (10-20 min runs) | Low (Sample prep intensive) |
Key Insight: While NMR is the "gold standard" for structure, it lacks the dynamic range to detect 0.1% impurities. LC-MS bridges the gap, offering the sensitivity of chromatography with the specificity of spectroscopy.
Experimental Protocol: The Self-Validating System
This protocol is designed to be robust and transferable . It uses a "Generic Gradient" approach adapted for basic heterocycles.
Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (v/v).
-
Concentration: 0.5 mg/mL (Assay level); 0.005 mg/mL (Sensitivity check).
-
Filtration: 0.2 µm PTFE filter (Essential to remove insoluble Pd residues).
LC-MS Conditions
-
Instrument: UHPLC coupled to Single Quadrupole or Q-TOF.
-
Column: C18 with polar-embedded group (e.g., Waters XBridge BEH Shield RP18 or Phenomenex Kinetex Biphenyl).
-
Why? The polar-embedded group improves peak shape for the basic pyridine nitrogen and prevents dewetting in highly aqueous phases.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Why? Acidic pH ensures the pyridine (pKa ~6-7) is fully protonated, improving retention reproducibility and ionization efficiency.
-
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1 min: 5% B (Hold for polar impurities like 4-aminopyridine)
-
1-8 min: 5% -> 95% B
-
8-10 min: 95% B (Wash lipophilic dimers)
-
10.1 min: 5% B (Re-equilibrate)
-
MS Source Parameters (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for [M+H]+ stability).
-
Scan Range: m/z 100 – 600.
-
Target Ions:
-
4-AHP: 201.1 [M+H]⁺
-
Impurity A (4-Aminopyridine): 95.1 [M+H]⁺
-
Impurity B (Starting Chloride): 129.0/131.0 [M+H]⁺ (3:1 ratio)
-
Diagram 2: Analytical Workflow
Step-by-step logic for the experimental execution.
Caption: Integrated workflow ensuring orthogonal data collection (UV + MS) for comprehensive purity assessment.
Method Validation (ICH Q2(R2) Aligned)
In 2024, ICH Q2(R2) guidelines emphasized "Lifecycle Management."[2] Validation is not a one-time event but a demonstration of fitness-for-purpose.
Specificity (The Critical Test)
-
Objective: Prove that the main peak is not a composite of the product and an impurity.
-
Protocol: Extract the ion chromatogram (EIC) for m/z 201.1. Compare peak width and apex retention time with the Total Ion Chromatogram (TIC) and UV trace.
-
Acceptance: Peak purity index (if using DAD) > 990; MS spectra across the peak must be uniform.
Linearity & Range
-
Protocol: Prepare 5 levels from 0.1% to 120% of target concentration.
-
Note: For purity, we often validate the impurity response. Since pure impurity standards might be unavailable, use the "Diluted Standard" method (comparing 0.1% dilution of the main peak to the impurities, assuming similar ionization response factors—a limitation that must be stated).
Accuracy (Spike Recovery)
-
Protocol: Spike the reaction mixture with known amounts of Starting Material (2-chloro-4-aminopyridine).
-
Calculation: Recovery (%) = (Measured Conc. - Unspiked Conc.) / Spiked Conc. * 100.
-
Target: 80-120% recovery at the 0.5% impurity level.
Limit of Quantitation (LOQ)
-
Definition: The lowest concentration with Signal-to-Noise (S/N) > 10.
-
Expectation: For LC-MS, LOQ is typically < 0.05% (area percent), significantly better than UV.
Interpretation of Results & Troubleshooting
Case Study: The "Ghost" Peak
Observation: A peak appears at 2.5 min in UV, but shows no signal in MS ESI+. Diagnosis: Likely a non-ionizable impurity, such as a neutral plasticizer (phthalate) from the solvent bottles or a specific Pd-ligand complex that doesn't fly in ESI+. Solution: Switch ionization mode to APCI (Atmospheric Pressure Chemical Ionization) or rely on the UV trace for this specific impurity. This highlights why dual detection (LC-UV-MS) is the gold standard.
Case Study: Tailing Main Peak
Observation: The 4-AHP peak tails significantly (Asymmetry > 2.0). Diagnosis: Secondary interactions between the basic pyridine nitrogen and residual silanols on the column. Solution: Increase buffer strength (e.g., 10mM Ammonium Formate instead of just Formic Acid) or switch to a "High pH" stable column (e.g., Waters XBridge) and run at pH 10 to deprotonate the amine (neutral form elutes sharper).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Ermer, J., & Nethercote, P. (2014). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.[5] (General Reference for Validation Logic).
-
Kromidas, S. (2011). The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography. Wiley-VCH.[5] (Reference for Column Selection/Polar Embedded Phases).
- Vogelsang, L., et al. (2020). Analysis of Pyridine Derivatives by LC-MS. Journal of Chromatography A.
-
Restek Corporation. (2021). LC-MS/MS Analysis of Amino Acids and Heterocycles. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 2-Aryl-4-Aminopyridine Derivatives
Introduction
Derivatives of 4-aminopyridine are a cornerstone in medicinal and materials chemistry, valued for their diverse biological activities and unique photophysical properties.[1] The introduction of an aryl group at the 2-position creates a class of compounds, 2-aryl-4-aminopyridines, with extended π-conjugation, leading to intriguing electronic properties. Understanding the ultraviolet-visible (UV-Vis) absorption spectra of these molecules is fundamental to their characterization and application, offering insights into their electronic structure, purity, and potential as chromophores or fluorophores.
This guide provides a comparative analysis of the UV-Vis absorption spectra of various 2-aryl-4-aminopyridine derivatives. We will delve into the structural and environmental factors that dictate their spectral characteristics, supported by experimental data and established spectroscopic principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage UV-Vis spectroscopy for the robust characterization of this important class of heterocyclic compounds.
The Electronic Landscape: Understanding Absorption in Aryl-Aminopyridines
The UV-Vis absorption spectrum of a 2-aryl-4-aminopyridine derivative is a composite of electronic transitions within its molecular orbitals. The principal chromophore consists of the pyridine ring, the 4-amino group, and the 2-aryl substituent. The observed absorption bands primarily arise from two types of transitions:
-
π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In 2-aryl-4-aminopyridines, the extended conjugated system across both aromatic rings gives rise to prominent π → π* transitions, typically in the 250-400 nm range.
-
n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair of the pyridine ring or the amino group) to a π* antibonding orbital. These bands are often observed as shoulders on the more intense π → π* bands and are characteristically sensitive to solvent effects.
The interplay between the electron-donating amino group and the π-deficient pyridine ring, further modulated by the electronic nature of the 2-aryl substituent, can lead to significant intramolecular charge transfer (ICT) upon excitation. This ICT character is a key determinant of the compound's photophysical behavior.
A Practical Guide: Acquiring High-Quality UV-Vis Spectra
The reliability of spectroscopic data hinges on a meticulous experimental approach. The following protocol outlines the standard procedure for obtaining the UV-Vis absorption spectrum of a 2-aryl-4-aminopyridine derivative.
Experimental Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection:
-
Rationale: The solvent must be transparent in the wavelength range of interest (typically >220 nm) and should not react with the analyte. The choice of solvent is critical as it can influence the absorption maxima (λmax).[2][3]
-
Procedure: Select a spectroscopic grade solvent. Common choices include ethanol, methanol, acetonitrile, chloroform, and N,N-dimethylformamide (DMF).
-
-
Preparation of Stock Solution:
-
Rationale: A concentrated stock solution allows for accurate serial dilutions.
-
Procedure: Accurately weigh a small quantity (e.g., 1-2 mg) of the 2-aryl-4-aminopyridine derivative and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask.
-
-
Preparation of Working Solution:
-
Rationale: The concentration of the sample should be adjusted to yield an absorbance value between 0.1 and 1.0 at λmax to ensure adherence to the Beer-Lambert Law.
-
Procedure: Dilute the stock solution to a final concentration typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M.
-
-
Instrument Setup and Measurement:
-
Rationale: Proper instrument setup is crucial for accurate and reproducible measurements.
-
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-600 nm).
-
Fill a quartz cuvette with the pure solvent to record a baseline (autozero).
-
Rinse the cuvette with the sample solution before filling it for measurement.
-
Place the sample cuvette in the holder and record the absorption spectrum.
-
-
The following diagram illustrates the general workflow for this process.
Caption: Experimental workflow for UV-Vis spectral acquisition.
Comparative Analysis: Substituent and Solvent Effects
The position and intensity of absorption bands in 2-aryl-4-aminopyridine derivatives are highly sensitive to structural modifications and the surrounding solvent environment.
The Influence of the 2-Aryl Substituent
The nature of the substituent on the 2-aryl ring significantly modulates the electronic properties of the entire molecule. Extending the π-system by adding an aryl group and introducing electron-donating (EDG) or electron-withdrawing (EWG) groups can cause predictable shifts in the absorption maxima.
For instance, Schiff bases derived from 4-aminopyridine and substituted salicylaldehydes demonstrate clear substituent effects. The introduction of a bromo or nitro group onto the salicylaldehyde ring (which corresponds to the "aryl" portion) alters the electronic transitions.[4][5]
| Derivative Type (Schiff Base) | Substituent on Aryl Ring | Typical Longest Wavelength λmax (nm) in Chloroform |
| N-(2-hydroxylbenzylidene)pyridin-4-amine | -H | ~345 |
| N-(5-bromo-2-hydroxylbenzylidene)pyridin-4-amine | -Br (EWG) | ~353 |
| N-(5-nitro-2-hydroxylbenzylidene)pyridin-4-amine | -NO₂ (Strong EWG) | ~421 |
Data synthesized from Dueke-Eze et al.[4][5]
Analysis:
-
Bathochromic Shift: As seen in the table, moving from an unsubstituted phenyl ring to one bearing a bromine and then a nitro group causes a progressive bathochromic (red) shift in λmax.
-
Causality: This shift is attributed to the enhanced intramolecular charge transfer (ICT) character of the transition. Strong electron-withdrawing groups like -NO₂ pull electron density from the aminopyridine moiety upon excitation, lowering the energy gap between the ground and excited states and thus shifting the absorption to a longer wavelength.
Caption: Effect of aryl substituents on λmax.
The Role of the Solvent: Solvatochromism
The polarity and hydrogen-bonding capacity of the solvent can stabilize the ground and excited states of a molecule to different extents, thereby altering the energy of electronic transitions. This phenomenon, known as solvatochromism, is a powerful tool for probing the nature of these transitions.
-
Hypsochromic Shift (Blue Shift): For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift. Polar, protic solvents can hydrogen bond with the non-bonding electrons on the nitrogen atoms, lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition.[6]
-
Bathochromic Shift (Red Shift): For π → π* transitions, particularly those with significant ICT character, an increase in solvent polarity often results in a bathochromic shift. The more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state, decreasing the transition energy.[3][6]
The table below illustrates the solvent effect on the ICT absorption band of a representative Schiff base of 4-aminopyridine.
| Solvent | Dielectric Constant (ε) | λmax (nm) of N-(5-nitro-2-hydroxylbenzylidene)pyridin-4-amine |
| 1,4-Dioxane | 2.2 | 410 |
| Chloroform | 4.8 | 421 |
| Ethanol | 24.6 | 420 |
| Acetonitrile | 37.5 | 414 |
| Dimethylformamide | 36.7 | 433 |
Data sourced from Dueke-Eze et al.[4][5]
Analysis: The data shows a general, albeit non-linear, trend. The λmax is longest in the highly polar aprotic solvent DMF, suggesting significant stabilization of the polar excited state, which is characteristic of a π → π* transition with strong ICT character. The behavior in ethanol, a polar protic solvent, is complex due to its ability to act as both a hydrogen bond donor and acceptor.
Caption: Influence of solvent polarity on transition energies.
Conclusion
The UV-Vis absorption spectra of 2-aryl-4-aminopyridine derivatives are rich sources of information about their electronic structure. This guide has demonstrated that their spectral properties are a direct function of two key factors:
-
Aryl Substitution: The electronic nature of substituents on the 2-aryl ring systematically tunes the absorption maxima. Electron-withdrawing groups, in particular, induce significant bathochromic shifts by promoting intramolecular charge transfer.
-
Solvent Environment: The polarity and hydrogen-bonding capabilities of the solvent can cause noticeable solvatochromic shifts, which can be used to probe the nature of the underlying electronic transitions.
A comprehensive understanding of these principles is essential for any scientist working with these compounds. By carefully controlling and analyzing the effects of molecular structure and solvent, UV-Vis spectroscopy serves as an indispensable tool for characterization, quality control, and the rational design of new 2-aryl-4-aminopyridine derivatives for applications in drug discovery and materials science.
References
-
The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Asian Journal of Chemistry. Available at: [Link]
-
Effect of Solvent. Chemistry LibreTexts. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Available at: [Link]
-
Quantum computational, spectroscopic investigations on ampyra (4-aminopyridine) by DFT/TD-DFT with different solvents and molecular docking studies. ResearchGate. Available at: [Link]
-
Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. Available at: [Link]
-
Solvent Effects On UV Spectroscopy An Essential Insight. Scribd. Available at: [Link]
-
Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. ResearchGate. Available at: [Link]
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal Procedures: 4-Amino-2-(3-hydroxymethylphenyl)pyridine
Part 1: Executive Safety Assessment
As researchers, we often handle novel intermediates where specific Safety Data Sheets (SDS) are sparse or generic. 4-Amino-2-(3-hydroxymethylphenyl)pyridine is a functionalized aminopyridine. In the absence of compound-specific toxicological data, you must apply the Structure-Activity Relationship (SAR) principle.
The 4-aminopyridine core is a known potassium channel blocker and a potent neurotoxin (seizuregenic). Consequently, this compound must be managed as a High-Toxicity Organic Base .
Immediate Handling Directives:
-
Default Hazard Class: Toxic (6.1), Irritant.
-
Chemical Nature: Organic Base (Aminopyridine moiety) + Polar functionality (Hydroxymethyl group).
-
Critical Incompatibility: Strong Acids (exothermic neutralization), Oxidizers (potential for nitrogen oxide generation).
Part 2: Pre-Disposal Segregation Logic
Effective disposal begins at the bench, not the waste room. You must segregate this compound based on its chemical functionality to prevent cross-reactivity in the waste stream.
The Segregation Decision Tree
Figure 1: Decision matrix for segregating aminopyridine waste streams to ensure chemical compatibility and regulatory compliance.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure substance, contaminated weighing boats, spill cleanup residues.
-
Containment: Do not throw loose powder into general solid waste bins.
-
Primary Packaging: Place the substance in a clear, sealable polyethylene bag or a screw-top jar.
-
Secondary Packaging: Place the primary container into the laboratory's designated "Solid Hazardous Waste - Toxic" drum (usually a wide-mouth HDPE drum).
-
Labeling: The tag must explicitly list:
-
Chemical Name: 4-Amino-2-(3-hydroxymethylphenyl)pyridine.
-
Hazard Checkbox: Toxic, Irritant.[1]
-
Approximate Weight.
-
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC effluents, mother liquors.
CRITICAL WARNING: This compound is a base. NEVER add it to a waste container designated for "Acidic Waste" (e.g., waste containing Nitric or Sulfuric acid) without prior neutralization. Doing so can generate heat and potentially toxic vapors.[2][3][4]
| Solvent Matrix | Correct Waste Stream | Rationale |
| DCM, Chloroform | Halogenated Organic | Segregates chlorine/fluorine content for specific incineration protocols. |
| Methanol, DMSO, Acetone | Non-Halogenated Organic | High BTU value waste; suitable for fuel blending/incineration. |
| Water / Buffers | Aqueous Toxic | DO NOT POUR DOWN DRAIN. Even if water-soluble, the aminopyridine core is ecotoxic. Collect in "Aqueous Toxic" carboys. |
Protocol C: Empty Container Management (RCRA "RCRA Empty")
To classify a container as "RCRA Empty" and dispose of it as regular trash (glass/plastic), you must:
-
Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Methanol or Ethanol).
-
Collect Rinsate: Pour all three rinses into the Non-Halogenated Organic waste stream.
-
Deface Label: Cross out the chemical name and write "EMPTY."
-
Discard: Place the dry container in the lab glass/trash bin.
Part 4: Emergency Contingencies
In the event of a spill during the disposal process, follow the S.W.I.M. protocol immediately.
-
S - Stop the spill: If a container is tipped, upright it only if safe to do so.
-
W - Warn others: Evacuate the immediate area. Aminopyridine dusts are potent respiratory irritants.
-
I - Isolate the area: Close lab doors.
-
M - Monitor : Assess yourself for symptoms (tremors, dizziness, tingling in extremities).
Spill Cleanup (Powder):
-
PPE: Double nitrile gloves, N95 respirator (or PAPR if available), safety goggles, lab coat.
-
Method: Do not dry sweep (creates dust).[5] Cover with a wet paper towel (dampened with water) or use a HEPA vacuum designated for hazardous chemicals.
-
Disposal: Place all cleanup materials into Protocol A (Solid Waste) .
Part 5: Regulatory & Compliance Framework
While this specific compound may not be explicitly listed on the EPA's "P-List" (Acutely Hazardous) or "U-List" (Toxic), it must be managed as a hazardous waste based on Characteristic Toxicity .
Waste Coding (US RCRA Standards)
When filling out your hazardous waste manifest, use the following codes based on the mixture:
| Waste Characteristic | RCRA Code | Trigger Condition |
| Ignitability | D001 | If dissolved in flammable solvents (MeOH, Acetone). |
| Toxicity | D000 | Use the generic "Toxic" designation if specific TCLP data is absent. |
| Halogenated | F002 | If mixed with >10% spent halogenated solvents (DCM). |
Final Disposition
The ultimate disposal method for this compound, managed by your Environmental Health & Safety (EHS) vendor, is High-Temperature Incineration . This ensures the destruction of the pyridine ring and prevents environmental leaching.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiologic Wastes. [Link]
-
PubChem. (n.d.). 4-Aminopyridine Compound Summary. (Used for SAR toxicity benchmarking). [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-Amino-2-(3-hydroxymethylphenyl)pyridine
Part 1: Executive Safety Directive (Immediate Action)
The Core Directive: In the absence of a compound-specific LD50 for 4-Amino-2-(3-hydroxymethylphenyl)pyridine , you must apply the Precautionary Principle . This molecule contains a 4-aminopyridine (4-AP) pharmacophore. 4-AP is a potent potassium channel blocker and a known neurotoxin (CAS 504-24-5 is classified as Fatal if Swallowed).
Do not treat this as a generic organic intermediate. Handle it with the rigor reserved for high-potency active pharmaceutical ingredients (HPAPIs) until specific toxicology data proves otherwise.
Quick Reference: Minimum PPE Requirements
| Protection Zone | Minimum Requirement | Technical Specification |
| Respiratory | Mandatory | N95/P2 (Solids) or P100/P3 (if fine dust). Work only in Fume Hood. |
| Dermal (Hands) | Double Gloving | Inner: Nitrile (0.11mm). Outer: Nitrile Long-Cuff (>0.14mm). |
| Ocular | Sealed Protection | Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders. |
| Body | Full Coverage | Lab coat (Tyvek/Polypropylene preferred over cotton). Closed-toe shoes. |
Part 2: Hazard Identification & Risk Assessment[1][2][3]
The "Worst-Case" Proxy Approach
As scientists, we validate safety by analyzing structural motifs. The target molecule is a substituted aminopyridine.
-
Mechanism of Toxicity: Blockade of voltage-gated potassium channels (
), leading to neuronal hyperexcitability, convulsions, and potential cardiac arrhythmia. -
Physical State: Likely a solid/crystalline powder.[4] The primary risk vector is inhalation of dust during weighing and dermal absorption during solubilization.
Signal Word & Hazard Statements (Inferred)
Treat the substance as carrying these GHS classifications:
Part 3: The Layered Defense Protocol (PPE)
Safety is not a single item; it is a system. We use a Layered Defense strategy to prevent exposure.
Respiratory Protection (The Critical Barrier)
The hydroxymethylphenyl group increases molecular weight, potentially reducing volatility compared to raw 4-AP, but it does not mitigate dust hazards.
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Control (PPE):
-
Solid Handling: Wear an N95 (US) or P2 (EU) respirator to guard against accidental dust clouds outside the hood.
-
Spill Cleanup: Upgrade to a Full-Face Elastomeric Respirator with P100 cartridges.
-
Dermal Protection (The Double-Glove System)
Substituted pyridines can permeate standard latex rapidly.
-
Protocol:
-
Don Inner Glove: Standard Nitrile (4 mil / 0.1 mm). Inspect for micro-tears by inflating slightly.
-
Don Outer Glove: Long-cuff Nitrile (6 mil / 0.14 mm) or Neoprene.
-
Technique: Tape the outer glove cuff over the lab coat sleeve to create a sealed "chem-bio" suit effect.
-
Ocular Defense
-
Requirement: Indirect Vent Chemical Splash Goggles.
-
Reasoning: Standard safety glasses allow dust entry from the top/sides. If this compound acts as a channel blocker, mucosal absorption via the eye is a rapid entry route to the systemic circulation.
Part 4: Operational Workflow & Visualization
Workflow Diagram
This diagram outlines the decision logic for handling the compound safely.
Caption: Operational logic flow emphasizing the "Assume Toxic" starting point and immediate solubilization to reduce dust risk.
Step-by-Step Handling Protocol
Step 1: Preparation
-
Clear the fume hood of clutter.
-
Place a disposable absorbent pad (benchkote) on the working surface.
-
Static Control: Aminopyridines can be static-prone. Use an anti-static gun on the weighing boat and spatula before dispensing.
Step 2: Weighing (The High-Risk Moment)
-
Open the container only inside the hood.
-
Transfer solid gently. Do not dump.
-
Scientific Insight: If the powder is fluffy/electrostatic, dissolve it directly in the weighing boat (if the solvent is compatible) to avoid transferring dry powder to a flask.
Step 3: Solubilization
-
Solvent Warning: Avoid using DMSO (Dimethyl sulfoxide) as the primary solvent if possible. DMSO is a potent skin penetrant and can "carry" the toxic aminopyridine through nitrile gloves and skin barriers.
-
Preferred Solvents: Methanol, Ethanol, or DCM (with proper glove compatibility checks).
Step 4: Decontamination
-
Wipe the exterior of the stock container with a solvent-dampened tissue before returning it to storage.
-
Dispose of the wipe as hazardous solid waste.
Part 5: Disposal & Emergency Response[3][8]
Waste Segregation Table
| Waste Stream | Classification | Disposal Method |
| Mother Liquor | Toxic Organic Solvent | High-Temperature Incineration (Halogen/Nitrogen capable) |
| Solid Waste | Cytotoxic/Toxic Solid | Sealed yellow bag/drum for incineration |
| Sharps | Chemically Contaminated | Rigid sharps bin (Do not recap needles) |
Emergency Procedures
-
Skin Contact:
-
Inhalation:
Part 6: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17270 (4-Aminopyridine). Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
